2-Chloro-1-p-tolyl-ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41667. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLJRZYKFVJSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285402 | |
| Record name | 2-Chloro-1-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4209-24-9 | |
| Record name | 2-Chloro-1-(4-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 41667 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4209-24-9 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41667 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(4-methylphenyl)ethan-1-one | |
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| Record name | 2-chloro-1-(4-methylphenyl)ethan-1-one | |
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Foundational & Exploratory
2-Chloro-1-p-tolyl-ethanone CAS number 4209-24-9
An In-Depth Technical Guide to 2-Chloro-1-p-tolyl-ethanone (CAS: 4209-24-9)
Foreword for the Modern Researcher
Welcome to a comprehensive exploration of this compound, a versatile α-haloketone intermediate. This document is crafted for the discerning scientist and drug development professional, moving beyond simple data recitation to provide a deeper understanding of the causality behind its synthesis, reactivity, and application. As a senior application scientist, my objective is to offer a narrative that is not only technically precise but also rich with field-proven insights. Herein, every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Core Compound Identity and Physicochemical Profile
This compound, also known by synonyms such as 2-Chloro-1-(4-methylphenyl)ethanone and Chloromethyl p-tolyl ketone, is an organic compound of significant interest in synthetic chemistry.[1][2] Its structure, featuring a chloroacetyl group attached to a p-tolyl ring, makes it a valuable precursor in various synthetic pathways.[3]
The compound typically appears as a white to light yellow crystalline powder or solid.[2] Its bifunctional nature—possessing both a reactive ketone and an alkyl halide—is the cornerstone of its utility as a chemical building block.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4209-24-9 | [5][6][7] |
| Molecular Formula | C₉H₉ClO | [3][5][6] |
| Molecular Weight | 168.62 g/mol | [3][5][6] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 55.0 to 59.0 °C | [8] |
| Boiling Point | ~238.18 °C (estimated) | [3][8] |
| Density | ~1.1115 g/cm³ (estimated) | [3][8] |
| Purity | >98.0% (by GC) commonly available | [2] |
Synthesis Pathway: The Friedel-Crafts Acylation
The most prevalent and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of toluene.[3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, enabling the formation of a C-C bond between the aromatic toluene ring and an acyl group derived from chloroacetyl chloride.[3]
Mechanism of Action
The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The catalyst's role is to activate the chloroacetyl chloride, generating a highly electrophilic acylium ion. This ion is the key reactive species that attacks the electron-rich toluene ring.
The mechanism proceeds as follows:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates with the chlorine atom of chloroacetyl chloride. This complex facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion.
-
Electrophilic Attack: The acylium ion acts as a potent electrophile. It attacks the π-electron system of the toluene ring, which is activated by the electron-donating methyl group, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the ring. This proton reacts with the [AlCl₄]⁻ species, regenerating the AlCl₃ catalyst and producing HCl as a byproduct.
Due to the directing effect of the methyl group on the toluene ring, the acylation occurs primarily at the para position, with some formation of the ortho isomer as a minor product. The para product is sterically favored and is the desired isomer.[9]
Caption: Friedel-Crafts acylation mechanism.
Detailed Experimental Protocol
This protocol is a synthesis of established laboratory procedures.[10][11] Trustworthiness is ensured by incorporating anhydrous conditions, crucial for preventing catalyst deactivation, and a controlled workup to isolate the product.
Materials and Reagents:
-
Anhydrous Toluene (40 mL)
-
Anhydrous Aluminum Chloride (AlCl₃) (5.60 g, 40 mmol)
-
Chloroacetyl Chloride (4.52 g, 40 mmol)
-
Crushed Ice (100 g)
-
Concentrated Hydrochloric Acid (HCl) (10 mL)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (e.g., CaCl₂). The entire setup must be protected from atmospheric moisture.
-
Catalyst Suspension: In the fume hood, suspend anhydrous aluminum chloride (5.60 g) in anhydrous toluene (40 mL) within the flask.
-
Reagent Addition: Slowly add chloroacetyl chloride (4.52 g) dropwise from the dropping funnel to the stirred suspension. The reaction is exothermic and may require an ice bath to maintain control.
-
Reaction: After the addition is complete, heat the mixture to approximately 80 °C and maintain this temperature for 2 hours to drive the reaction to completion.[10][11]
-
Quenching and Workup: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice (100 g) and concentrated HCl (10 mL). Slowly and carefully pour the reaction mixture into the ice-acid mixture with vigorous stirring. This step hydrolyzes the aluminum chloride complex and neutralizes excess catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate. Extract the aqueous layer with an additional portion of toluene to recover any dissolved product.
-
Isolation: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization or distillation.
Applications in Drug Development and Agrochemicals
The reactivity of this compound makes it a pivotal intermediate in synthesizing a range of biologically active molecules.
Precursor for Antimicrobial Agents
This compound is a key starting material for synthesizing novel antimicrobial agents. For instance, it is used in the preparation of clinafloxacin triazole hybrids, which have demonstrated both antifungal and antibacterial properties.[3][10][11] The α-chloro ketone moiety allows for facile nucleophilic substitution reactions, enabling the construction of complex heterocyclic systems central to the activity of these drugs.
Synthesis of Fungicides
In agricultural chemistry, this compound is used to prepare various acetophenone derivatives.[8][10][11] These derivatives are effective fungicides against a variety of phytopathogenic fungi, helping to protect crops and improve yields.[8][10][11]
Biochemical Probe for Metabolic Research
Research has shown that this compound acts as an inhibitor of pyruvate dehydrogenase (PDH).[3][10][11] PDH is a critical enzyme complex that links glycolysis to the citric acid cycle. By inhibiting PDH, this compound can modulate glucose oxidation. This inhibitory action suggests potential therapeutic applications in metabolic disorders such as diabetes or ischemia, where controlling glucose metabolism is crucial.[3][10][11]
Caption: Inhibition of the Pyruvate Dehydrogenase complex.
Analytical Characterization Workflow
Confirming the identity and purity of synthesized this compound is critical. A multi-technique approach is standard.
Caption: Standard analytical workflow for compound validation.
-
Gas Chromatography (GC): Ideal for assessing the purity of the final product, often indicating purity levels greater than 98%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in ¹H NMR would include a singlet for the methyl group protons, aromatic protons in the characteristic para-substituted pattern, and a singlet for the chloromethyl protons.
-
Infrared (IR) Spectroscopy: Will show a strong characteristic absorption band for the carbonyl (C=O) group of the ketone, typically around 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): Confirms the molecular weight (168.62 g/mol ) and can provide fragmentation patterns that support the proposed structure, including the characteristic isotopic pattern for a chlorine-containing compound.[1]
Safety, Handling, and Storage
This compound is a hazardous substance and requires careful handling.
Table 2: GHS Hazard Information
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Irritant |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Irritant |
| Serious Eye Damage | H318: Causes serious eye damage | Corrosive |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Health Hazard |
| Corrosive to Metals | H290: May be corrosive to metals | Corrosive |
Source: ECHA C&L Inventory, TCI Chemicals
Handling and Storage Protocol:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[12][13]
-
Storage: Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated place.[12] The compound is moisture-sensitive, so storage under an inert atmosphere is recommended.
-
Spills: In case of a spill, avoid dust formation. Collect the material using non-sparking tools and place it in a suitable container for disposal.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple catalog chemical; it is a potent and versatile intermediate whose value is rooted in its straightforward synthesis and predictable reactivity. Its established role in the creation of antimicrobial agents and agrochemicals, coupled with its potential in probing fundamental metabolic pathways, ensures its continued relevance in both academic research and industrial drug development. A thorough understanding of its synthesis, handling, and chemical properties, as presented in this guide, is essential for any scientist looking to leverage its synthetic potential safely and effectively.
References
- 1. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. Buy this compound | 4209-24-9 [smolecule.com]
- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 对甲基-2-氯乙酰苯 - CAS:4209-24-9 - HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD [en.chemfish.com]
- 7. 4209-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound CAS#: 4209-24-9 [amp.chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. This compound | 4209-24-9 [chemicalbook.com]
- 11. This compound | 4209-24-9 [amp.chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. biosynth.com [biosynth.com]
An In-depth Technical Guide to the Physical Properties of 2-Chloro-1-p-tolyl-ethanone
This guide provides a comprehensive overview of the essential physical and chemical properties of 2-Chloro-1-p-tolyl-ethanone, a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in drug development and materials science, emphasizing not just the data but the scientific context and experimental rationale.
Introduction and Chemical Identity
This compound, also known by synonyms such as 2-chloro-1-(4-methylphenyl)ethanone and p-methylphenacyl chloride, is an organic compound with the CAS Registry Number 4209-24-9.[1][2][3] It belongs to the family of α-haloketones, which are characterized by a halogen atom alpha to a carbonyl group. This structural feature makes the compound a versatile electrophilic building block in organic synthesis.[4] Its molecular structure consists of a p-tolyl group (a benzene ring substituted with a methyl group) attached to a chloroacetyl moiety.[1] This compound serves as a crucial precursor in the synthesis of various derivatives, including fungicides and pharmaceutical agents like clinafloxacin triazole hybrids.[2][5] Furthermore, it has been investigated in biochemical research for its potential to inhibit pyruvate dehydrogenase, suggesting applications in studying metabolic pathways.[1][5]
Core Physical and Chemical Properties
The physical properties of a compound are critical for its handling, purification, and use in reactions. The properties of this compound are summarized below.
Summary of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 4209-24-9 | [1][2][3] |
| Molecular Formula | C₉H₉ClO | [1][3][6] |
| Molecular Weight | 168.62 g/mol | [1][3][7] |
| Appearance | White to light yellow crystalline powder or solid. May also appear as a colorless to pale yellow liquid, likely above its melting point. | [1][8] |
| Melting Point | 55.0 – 59.0 °C; commonly cited as 57.5 °C. | [1][2][8] |
| Boiling Point | ~238 °C (atmospheric pressure, estimate); 113 °C at 4 Torr. | [1][2][9] |
| Density | ~1.11 g/cm³ (estimate) | [1][2][9] |
| Refractive Index | ~1.5620 (estimate) | [1][2][5] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of chemical compounds.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. A strong peak around 1680-1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the ketone. Bands in the 1600-1450 cm⁻¹ region are indicative of the C=C stretching within the aromatic ring. The C-Cl bond will exhibit a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹. Spectral data for the closely related 2-chloroacetophenone is available in the NIST Chemistry WebBook for comparison.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would provide clear signals confirming the structure. A singlet around 2.4 ppm would correspond to the methyl (-CH₃) protons on the tolyl group. The aromatic protons would appear as two doublets in the 7.2-7.9 ppm range, characteristic of a 1,4-disubstituted benzene ring. A sharp singlet for the chloromethyl (-CH₂Cl) protons would be expected further downfield, typically around 4.7 ppm, due to the deshielding effects of the adjacent carbonyl and chlorine atom.
-
¹³C NMR : The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) would be the most downfield signal, typically >190 ppm. The chloromethyl carbon (-CH₂Cl) would appear around 45 ppm. The aromatic carbons would have signals between 125-145 ppm, and the methyl carbon (-CH₃) would be the most upfield signal, around 21 ppm.[3]
-
Experimental Methodologies for Property Determination
The reliability of physical data hinges on the integrity of the experimental methods used for their determination. As a self-validating system, each protocol includes internal checks and is grounded in established chemical principles.
Melting Point Determination
-
Principle : The melting point is a robust indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically <1°C). Impurities depress and broaden this range.
-
Methodology (Capillary Method) :
-
Sample Preparation : A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus : The capillary tube is placed in a calibrated melting point apparatus (e.g., a Thomas-Hoover or digital Mel-Temp).
-
Measurement : The sample is heated at a controlled rate (initially rapid, then slow, ~1-2°C per minute near the expected melting point).
-
Observation : The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
-
-
Causality : The slow heating rate near the melting point is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, providing an accurate reading.
Boiling Point Determination
-
Principle : The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. Since this compound is a solid at room temperature and has a high atmospheric boiling point, vacuum distillation is often preferred to prevent decomposition.
-
Methodology (Vacuum Distillation) :
-
Apparatus Setup : A small-scale distillation apparatus (e.g., a short-path or Kugelrohr apparatus) is assembled. The system is connected to a vacuum pump and a manometer to monitor the pressure.
-
Procedure : A sample is placed in the distillation flask with a boiling chip or magnetic stirrer to ensure smooth boiling.
-
Measurement : The system is evacuated to a stable, low pressure (e.g., 4 Torr). The sample is then heated. The temperature of the vapor that distills and condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.[9]
-
-
Causality : Performing the distillation under reduced pressure lowers the required temperature for boiling, which is essential for thermally sensitive compounds or those with high boiling points to avoid degradation.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of an organic compound like this compound.
Caption: Workflow for Synthesis and Characterization.
Safety, Handling, and Storage
Understanding the hazards is paramount for safe laboratory practice.
-
GHS Hazard Statements : According to GHS classifications, this compound is considered hazardous.[3]
-
Precautionary Measures :
-
P260 : Do not breathe dust or mists.
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P301+P330+P331 : IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
-
Storage : Store in a cool, dry, well-ventilated area. Keep in a corrosive-resistant container.[8]
References
- 1. Buy this compound | 4209-24-9 [smolecule.com]
- 2. This compound | 4209-24-9 [amp.chemicalbook.com]
- 3. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 4209-24-9 [chemicalbook.com]
- 6. 4209-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. Acetophenone, 2-chloro- [webbook.nist.gov]
2-Chloro-1-p-tolyl-ethanone molecular structure and weight
An In-Depth Technical Guide to 2-Chloro-1-p-tolyl-ethanone: Structure, Synthesis, and Applications
Introduction
This compound, also known by synonyms such as 2-chloro-1-(4-methylphenyl)ethanone and p-methylphenacyl chloride, is a halogenated ketone that serves as a critical intermediate in various synthetic pathways.[1][2] Its molecular architecture, featuring a reactive chloroacetyl group attached to a p-tolyl moiety, makes it a versatile building block in the pharmaceutical, agrochemical, and fine chemical industries. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, its key applications, and essential safety protocols. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices.
Molecular Structure and Physicochemical Properties
This compound is an acetophenone derivative characterized by a chlorine atom on the acetyl group's alpha-carbon and a methyl group at the para position of the phenyl ring.[1] This substitution pattern dictates its reactivity and utility in organic synthesis.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-1-(4-methylphenyl)ethanone | [1][2] |
| CAS Number | 4209-24-9 | [1][3][4] |
| Molecular Formula | C₉H₉ClO | [1][2][3][4] |
| Molecular Weight | 168.62 g/mol | [1][2][3][4] |
| Appearance | White to light yellow powder or crystal | [5] |
| Melting Point | 55.0 - 59.0 °C | [1][6] |
| Boiling Point | ~238.18 °C (estimated); 113 °C @ 4 Torr | [1][6][7] |
| Density | ~1.11 g/cm³ (estimated) | [1][6] |
| SMILES | CC1=CC=C(C=C1)C(=O)CCl | [1][2] |
| InChI Key | HGLJRZYKFVJSEE-UHFFFAOYSA-N | [1][2] |
Synthesis via Friedel-Crafts Acylation
The most prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of toluene.[1][8][9] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.[10][11]
Mechanistic Rationale
The reaction proceeds via a well-established mechanism involving an acylium ion as the key electrophile.[12][13]
-
Activation of the Acylating Agent : The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, facilitating its cleavage.[10][13]
-
Formation of the Acylium Ion : The departure of the [AlCl₄]⁻ complex generates a resonance-stabilized acylium ion. This species is a potent electrophile. Unlike the carbocations formed in Friedel-Crafts alkylation, acylium ions do not undergo rearrangement, which allows for the clean synthesis of the desired ketone product.[11][13]
-
Electrophilic Attack : The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[14]
-
Aromaticity Restoration : A proton (H⁺) is eliminated from the carbon atom bearing the new acyl group. The [AlCl₄]⁻ abstracts this proton, regenerating the AlCl₃ catalyst and restoring the aromaticity of the ring to yield the final product, this compound.[13][14]
The methyl group on the toluene ring is an ortho-, para-directing activator, meaning the acylation occurs primarily at the para position due to steric hindrance at the ortho positions.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system for the synthesis of this compound. The causality for each step is explained to ensure reproducibility and safety.
Reagents and Materials:
-
Anhydrous Toluene (C₇H₈)
-
Chloroacetyl Chloride (C₂H₂Cl₂O)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Toluene (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser with a drying tube, addition funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel.
Procedure:
-
Reaction Setup : In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Attach a reflux condenser fitted with a calcium chloride drying tube to the flask to protect the reaction from atmospheric moisture. The use of anhydrous conditions is critical as aluminum chloride reacts vigorously with water, which would deactivate the catalyst.[1]
-
Catalyst Suspension : Suspend anhydrous aluminum chloride (5.60 g) in anhydrous toluene (40 mL) within the flask. Toluene serves as both the reactant and the solvent.
-
Addition of Acylating Agent : Slowly add chloroacetyl chloride (4.52 g) dropwise from the addition funnel into the stirred suspension. This addition is highly exothermic; maintaining control over the reaction rate is crucial to prevent overheating and potential side reactions. An ice bath can be used to manage the initial exotherm.[14]
-
Reaction Heating : After the initial addition is complete, heat the mixture to approximately 80 °C using a heating mantle. Maintain this temperature for about 2 hours to drive the reaction to completion.[1][8][9]
-
Quenching : After 2 hours, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL). This step quenches the reaction, hydrolyzes the aluminum chloride complex formed with the product ketone, and dissolves the resulting aluminum salts in the aqueous layer.[1][8][9]
-
Extraction : Transfer the mixture to a separatory funnel. The organic layer, containing the desired product, is separated. Extract the aqueous layer with an additional portion of toluene (e.g., 20 mL) to maximize product recovery.[8][14]
-
Washing and Drying : Combine the organic layers and wash them with water and then a saturated sodium bicarbonate solution (to neutralize any remaining acid). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate to remove residual water.
-
Solvent Removal and Purification : Filter off the drying agent. The solvent (toluene) can be removed using a rotary evaporator. The crude product can then be purified by recrystallization or distillation under reduced pressure to yield pure this compound.[7][15]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the Friedel-Crafts acylation synthesis.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable precursor in several scientific domains due to its bifunctional nature—the reactive α-chloro ketone moiety allows for various nucleophilic substitution and condensation reactions.[1]
-
Pharmaceutical Chemistry : It is a key starting material for synthesizing advanced pharmaceutical intermediates. For instance, it is used to prepare clinafloxacin triazole hybrids, which have demonstrated significant antibacterial and antifungal activities.[1][6][8][9] The development of green chemistry approaches in pharmaceutical manufacturing often involves optimizing syntheses that use such versatile intermediates.[16] Its derivatives are also used in the synthesis of chiral 1,2-amino alcohols, which are important structural motifs in many drug molecules.[17]
-
Agrochemicals : The compound serves as a precursor for acetophenone derivatives that are effective as fungicides for controlling phytopathogenic fungi in agriculture, contributing to crop protection.[1][6][8][9]
-
Biochemical Research : this compound has been identified as an uncompetitive inhibitor of the enzyme pyruvate dehydrogenase (PDH).[1][8][9] By inhibiting PDH, it can modulate glucose metabolism. This property makes it a tool compound for studying metabolic pathways and suggests potential therapeutic applications in conditions characterized by altered glucose oxidation, such as diabetes and ischemia.[1][8][9]
Safety, Handling, and Storage
Due to its chemical properties, proper handling and storage of this compound are imperative to ensure laboratory safety.
-
Hazards : The compound is classified as hazardous. It is harmful if swallowed, may be corrosive to metals, and causes severe skin burns and eye damage.[1][5][18]
-
Handling : Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid the formation and inhalation of dust or mists.[5][18][19]
-
Storage : Store in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated location away from incompatible materials.[18][19] It is often recommended to store under an inert atmosphere as the compound can be moisture-sensitive.[20]
-
First Aid : In case of exposure, move the affected person to fresh air. If in contact with skin or eyes, flush immediately and copiously with water for at least 15 minutes and seek medical attention. If ingested, rinse the mouth with water and do not induce vomiting.[19]
Conclusion
This compound is a fundamentally important chemical intermediate with a well-defined molecular structure and a straightforward, robust synthesis via Friedel-Crafts acylation. Its utility spans from the creation of novel pharmaceuticals and agrochemicals to its use as a specific enzyme inhibitor in biochemical research. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is essential for its effective and safe application in scientific research and development.
References
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- 14. websites.umich.edu [websites.umich.edu]
- 15. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 16. pharmtech.com [pharmtech.com]
- 17. scihorizon.com [scihorizon.com]
- 18. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. echemi.com [echemi.com]
- 20. 4209-24-9|2-Chloro-1-(p-tolyl)ethanone|BLD Pharm [bldpharm.com]
A Comprehensive Technical Guide to 2-Chloro-1-(4-methylphenyl)ethanone: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides an in-depth exploration of 2-chloro-1-(4-methylphenyl)ethanone, a pivotal chemical intermediate in organic synthesis and drug discovery. The document elucidates the compound's structural and physicochemical properties, details its primary synthesis via Friedel-Crafts acylation with a complete mechanistic overview and experimental protocol, and explores its characteristic reactivity. Furthermore, this guide highlights its significant applications, particularly in the development of agrochemicals and pharmaceuticals, including its role as a targeted enzyme inhibitor. This content is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile α-haloketone.
Introduction
2-Chloro-1-(4-methylphenyl)ethanone, an acetophenone derivative, is a bifunctional molecule featuring a reactive α-chloro ketone moiety. This structural arrangement makes it an exceptionally useful building block for introducing a p-tolyl ethanone scaffold into more complex molecular architectures. Its importance is underscored by its application in synthesizing a range of commercially and therapeutically relevant compounds, from fungicides to potential treatments for metabolic disorders. This guide aims to serve as a central resource, consolidating critical technical information to facilitate its effective and safe utilization in a research and development setting.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is foundational to scientific integrity. The nomenclature and key identifiers for the topic compound are summarized below.
-
IUPAC Name : 2-chloro-1-(4-methylphenyl)ethanone[1]
-
Common Synonyms : 2-Chloro-1-p-tolyl-ethanone, 2-Chloro-4'-methylacetophenone, Chloromethyl p-tolyl ketone, p-Methylphenacyl chloride[1]
-
CAS Number : 4209-24-9[1]
-
Molecular Formula : C₉H₉ClO[1]
-
Chemical Structure :
(A proper image would be generated here)
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The key properties of 2-chloro-1-(4-methylphenyl)ethanone are presented in Table 1.
| Property | Value | Source(s) |
| Molecular Weight | 168.62 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystal | Alfa Chemistry[3] |
| Melting Point | 57-58 °C | ECHEMI[4] |
| Boiling Point | 113 °C at 4 Torr | ECHEMI[4] |
| Density | ~1.1 g/cm³ | ECHEMI[4] |
| Solubility | Soluble in organic solvents like toluene and dichloromethane. | Inferred from synthesis protocols[5] |
Synthesis: The Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing 2-chloro-1-(4-methylphenyl)ethanone is the Friedel-Crafts acylation of toluene.[5][6] This classic electrophilic aromatic substitution reaction forms a carbon-carbon bond between the aromatic ring of toluene and an acyl group from chloroacetyl chloride.[6]
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5][7]
-
Formation of the Acylium Ion : The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of chloroacetyl chloride. This polarization facilitates the cleavage of the carbon-chlorine bond, generating a highly electrophilic, resonance-stabilized acylium ion.[7][8]
-
Electrophilic Attack : The π-electron system of the toluene ring, acting as a nucleophile, attacks the electrophilic carbon of the acylium ion. This step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][7]
-
Deprotonation and Aromaticity Restoration : A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bonded to the new acyl group. This regenerates the aromatic system and the Lewis acid catalyst, yielding the final ketone product.[5][7] The methyl group of toluene is an ortho-, para-director; however, the sterically less hindered para-product is formed almost exclusively.
The overall synthesis workflow is depicted in the following diagram:
References
- 1. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. echemi.com [echemi.com]
- 5. scribd.com [scribd.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. websites.umich.edu [websites.umich.edu]
- 8. m.youtube.com [m.youtube.com]
A Technical Guide to the Solubility of 2-Chloro-1-p-tolyl-ethanone in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of 2-Chloro-1-p-tolyl-ethanone (also known as 2-Chloro-4'-methylacetophenone). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its behavior in various organic solvents is critical for optimizing reaction conditions, developing robust purification protocols, and formulating final products.[1][2][3] This document moves beyond simple data presentation to explain the underlying chemical principles that govern its solubility, empowering researchers to make predictive, informed decisions in the laboratory.
Physicochemical Profile and Structural Analysis
This compound is a solid, appearing as a white to light yellow crystalline powder at room temperature.[4] Its molecular structure is the primary determinant of its solubility profile.
-
Molecular Formula: C₉H₉ClO[1]
-
Molecular Weight: 168.62 g/mol [1]
-
Melting Point: Approximately 55-59 °C[4]
The molecule's architecture features three key regions that influence its interaction with solvents:
-
A Polar Carbonyl Group (C=O): This ketone functional group possesses a significant dipole moment, making it capable of strong dipole-dipole interactions and serving as a hydrogen bond acceptor.[5][6][7]
-
A Polar Carbon-Chlorine Bond (C-Cl): The electronegativity difference between carbon and chlorine introduces another polar center in the molecule.
-
A Nonpolar Aromatic System (p-tolyl group): The benzene ring substituted with a methyl group is hydrophobic and engages primarily through weaker London dispersion forces.
The interplay between these polar and nonpolar regions dictates the compound's affinity for different classes of organic solvents.
Guiding Principles of Solubility: "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the principle that substances with similar intermolecular forces are more likely to be miscible.[8][9] For this compound, this means its solubility will be maximized in solvents that can effectively interact with both its polar ketone and chloromethyl functionalities, while also accommodating its nonpolar aromatic ring.
The following diagram illustrates the primary intermolecular forces at play between this compound and representative solvent classes.
References
- 1. Buy this compound | 4209-24-9 [smolecule.com]
- 2. This compound | 4209-24-9 [chemicalbook.com]
- 3. This compound | 4209-24-9 [amp.chemicalbook.com]
- 4. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.ws [chem.ws]
- 9. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-p-tolyl-ethanone
Abstract
This technical guide provides a comprehensive analysis of the critical physicochemical properties of 2-Chloro-1-p-tolyl-ethanone (CAS No. 4209-24-9), with a primary focus on its melting and boiling points. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of these properties is paramount for ensuring purity, optimizing reaction conditions, and guaranteeing safe handling.[1][2] This document outlines authoritative data, details robust experimental methodologies for property determination, and discusses the underlying scientific principles that govern these characteristics. It is designed to serve as a practical and reliable resource for laboratory and development professionals.
Introduction to this compound
This compound, also known as 2-chloro-1-(4-methylphenyl)ethanone or p-methylphenacyl chloride, is an organic compound belonging to the family of halo-ketones.[3] Its molecular structure consists of a p-tolyl group attached to a chloroacetyl moiety. This bifunctional nature makes it a versatile reagent in organic synthesis.
The compound serves as a crucial building block in various synthetic pathways.[4] Notably, it is a precursor for acetophenone derivatives used as fungicides to control phytopathogenic fungi.[1][2] In the pharmaceutical sector, it is utilized in the synthesis of clinafloxacin triazole hybrids, which exhibit significant antibacterial and antifungal activities.[1][2] Furthermore, its ability to inhibit pyruvate dehydrogenase suggests potential applications in metabolic disease research, including diabetes and ischemia.[1][2][4] Given these applications, precise characterization of its physical properties is essential for quality control and process development.
Core Physicochemical Properties
The physical state of this compound is typically a white to light yellow crystalline powder or solid.[5] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4209-24-9 | [1][6] |
| Molecular Formula | C₉H₉ClO | [4][6] |
| Molecular Weight | 168.62 g/mol | [4][6] |
| Melting Point | 55.0 - 59.0 °C (Typical); ~57.5°C | [1][2][4][5] |
| Boiling Point | ~238.18 °C (Estimated at 760 mmHg) | [1][2][4] |
| Density | ~1.1115 g/cm³ (Estimated) | [1][2][4] |
| Appearance | White to Light yellow powder to crystal | [5] |
Experimental Determination of Melting Point
The melting point is a critical indicator of a compound's purity. For a crystalline solid like this compound, a sharp melting range (typically < 1°C) is indicative of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.
Recommended Protocol: Capillary Melting Point Determination
This protocol describes a standard, reliable method for determining the melting point range using a digital melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and homogenous. Grind a small amount into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Scouting): Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approximate the melting point. Observe the sample and note the temperature at which it begins to melt.
-
Slow Heating (Accurate Determination): Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a new sample capillary.
-
Data Acquisition: Set a slow heating ramp (1-2 °C/min). Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Workflow for Melting Point Determination
References
- 1. This compound | 4209-24-9 [amp.chemicalbook.com]
- 2. This compound | 4209-24-9 [chemicalbook.com]
- 3. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 4209-24-9 [smolecule.com]
- 5. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 4209-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Technical Guide to the Chemical Safety and Hazards of 2-Chloro-1-p-tolyl-ethanone for Research Professionals
This guide provides an in-depth analysis of the chemical safety profile and associated hazards of 2-Chloro-1-p-tolyl-ethanone (CAS No: 4209-24-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data recitation to offer a synthesized understanding of the risks and the rationale behind essential safety protocols. By contextualizing the hazards, this guide empowers laboratory personnel to implement self-validating safety systems that ensure personal and environmental protection.
Executive Summary & Critical Hazard Overview
This compound, also known as 2-chloro-1-(4-methylphenyl)ethanone or p-methylphenacyl chloride, is a valuable intermediate in organic synthesis.[1][2] It serves as a precursor for acetophenone derivatives used as fungicides and for clinafloxacin triazole hybrids with antifungal and antibacterial properties.[2][3][4] Its utility in research, particularly in medicinal chemistry, necessitates a thorough understanding of its significant and multifaceted hazards.
The compound presents a combination of corrosive, toxic, and sensitizing properties. The primary risks involve severe damage to skin and eyes, harm upon ingestion, and the potential for inducing respiratory sensitization.[1][5] A failure to adhere to stringent safety protocols can result in irreversible tissue damage and long-term health complications. The following table provides a top-level summary of its GHS hazard classifications.
| GHS Pictogram | Hazard Class & Code | Hazard Statement |
|
| Skin Corrosion / Irritation, Category 1B (H314) | Causes severe skin burns and eye damage.[3][6][7] |
| Serious Eye Damage / Irritation, Category 1 (H318) | Causes serious eye damage.[1][5] | |
| Corrosive to Metals, Category 1 (H290) | May be corrosive to metals.[1] | |
|
| Respiratory Sensitization, Category 1 (H334) | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][5] |
|
| Acute Toxicity, Oral, Category 4 (H302) | Harmful if swallowed.[1][5] |
| Skin Irritation, Category 2 (H315) | Causes skin irritation.[1][3][5] |
Physicochemical & Toxicological Profile
A foundational understanding of the compound's physical properties is crucial for anticipating its behavior in the laboratory environment and for designing appropriate containment strategies.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 4209-24-9 | [3][8] |
| Molecular Formula | C₉H₉ClO | [5][8] |
| Molecular Weight | 168.62 g/mol | [1][5] |
| Appearance | White to light yellow powder or crystal. | [6] |
| Melting Point | 57.5°C | [3][5] |
| Boiling Point | 238.18°C (estimate) | [3][5] |
| Density | 1.1115 g/cm³ (estimate) | [3][5] |
In-Depth Toxicological Analysis
The hazards presented by this compound are significant and demand respect. The causality behind each hazard dictates the specific control measures required.
-
Corrosivity (H314/H318): This is the most immediate and severe risk. The compound can cause irreversible damage to skin and eyes upon contact. The chloroacetyl group is a potent electrophile, capable of reacting with nucleophilic functional groups in biological macromolecules, leading to rapid cell death and tissue necrosis. This is not merely an irritation but a destructive chemical burn. Therefore, engineering controls and personal protective equipment (PPE) must be selected to create an absolute barrier between the chemical and the operator.
-
Respiratory Sensitization (H334): This hazard presents a more insidious, long-term risk.[1][5] Initial inhalation of dust or aerosols may cause irritation. However, repeated exposure can trigger an immune response, leading to sensitization. Subsequent exposures, even at very low levels, can then provoke a severe asthmatic reaction. The only effective mitigation strategy is to prevent inhalation entirely through the mandatory use of engineering controls.
-
Acute Oral Toxicity (H302): The compound is classified as harmful if swallowed.[1][5] While accidental ingestion is less common in a controlled laboratory setting, it underscores the importance of strict hygiene practices. Contamination of hands can easily lead to ingestion.
Core Safety Protocols: The Hierarchy of Controls
Effective safety management relies on the hierarchy of controls, which prioritizes the most effective measures. For this compound, this hierarchy is not a suggestion but a requirement.
Elimination/Substitution
Given its role as a chemical intermediate, substitution may not be feasible. Therefore, the focus must be on the subsequent levels of control.
Engineering Controls: The Primary Line of Defense
Mandatory Use of a Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood.[9] This is the most critical control measure. Its purpose is to contain and exhaust dust, aerosols, and vapors, providing the primary protection against the severe respiratory sensitization hazard (H334) and minimizing the risk of accidental contact.
Administrative Controls: Safe Work Practices
-
Designated Areas: All work with this compound should be restricted to a designated area within the laboratory to prevent cross-contamination.
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and all relevant GHS hazard pictograms.
-
No Lone Work: Avoid working alone when handling significant quantities of this material.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][7]
Personal Protective Equipment (PPE): A System of Barriers
PPE is the final barrier between the researcher and the chemical. It should never be the primary means of protection but is essential for safeguarding against residual risks and in case of an engineering control failure.
| Protection Type | Specification & Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. Standard safety glasses are insufficient. The severe eye damage risk (H318) necessitates a complete seal around the eyes (goggles) and protection for the entire face (face shield) from splashes.[9][10] |
| Hand Protection | Chemically resistant, disposable gloves (e.g., Nitrile). Gloves must be inspected for integrity before use. Double-gloving is recommended for extended operations. The selection is based on preventing contact that leads to severe chemical burns (H314). Contaminated gloves must be removed and disposed of as hazardous waste immediately.[10][11] |
| Skin & Body Protection | A buttoned lab coat and, for larger quantities, a chemical-resistant apron. This protects against accidental spills on clothing, which could otherwise hold the corrosive material against the skin. Contaminated clothing must be removed immediately and decontaminated before reuse.[6][9] |
| Respiratory Protection | Primary reliance on a fume hood. If a situation arises where a fume hood is not available or fails (e.g., a large spill), a NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[10][12] |
Standard Operating Procedures: Handling, Storage, and Disposal
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated handling area. Verify the chemical fume hood is operational.
-
Weighing & Transfer: Conduct all weighing and transfers of the solid material within the fume hood to contain any dust. Use tools and techniques that minimize aerosolization.
-
Post-Handling: Tightly seal all containers. Decontaminate the work surface within the fume hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding cross-contamination. Wash hands thoroughly.
Storage & Incompatibility
-
Conditions: Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area.[7][13]
-
Security: The storage location should be locked to restrict access to authorized personnel only.[6][7]
-
Incompatibilities: Based on its chemical nature, avoid storage with strong oxidizing agents and strong bases. Due to its H290 classification, it must be stored in a corrosive-resistant container and away from incompatible metals.
Disposal Protocol
All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not discharge into drains or the environment.[13]
Emergency Response Protocol
Immediate and correct action is critical in an emergency. The following protocols and the accompanying workflow diagram provide a clear guide for response.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][10][13]
Spill Response Workflow
The following diagram outlines the decision-making process for responding to a spill of this compound.
Caption: Emergency response workflow for a this compound spill.
References
- 1. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4209-24-9 [amp.chemicalbook.com]
- 3. This compound CAS#: 4209-24-9 [amp.chemicalbook.com]
- 4. This compound | 4209-24-9 [chemicalbook.com]
- 5. Buy this compound | 4209-24-9 [smolecule.com]
- 6. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 4209-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. echemi.com [echemi.com]
commercial suppliers of 2-Chloro-1-p-tolyl-ethanone
An In-depth Technical Guide to 2-Chloro-1-p-tolyl-ethanone for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a critical reagent in synthetic chemistry and drug discovery. From sourcing and quality control to practical applications and safety protocols, this document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound: A Versatile Building Block
This compound, also known as 2-chloro-1-(4-methylphenyl)ethanone or p-methylphenacyl chloride, is an organic compound with the chemical formula C₉H₉ClO.[1][2] This acetophenone derivative features a chloroacetyl group attached to a p-tolyl ring, making it a valuable intermediate in a variety of chemical syntheses.[1] Its significance in research and development stems from its utility as a precursor for a range of biologically active molecules.
Key Properties:
The reactivity of the α-chloro ketone functionality allows for facile nucleophilic substitution, making it a versatile starting material for the synthesis of diverse heterocyclic compounds and other complex organic molecules.
Sourcing and Procurement: A Guide to Selecting a Reliable Supplier
The quality and purity of starting materials are paramount in research and drug development. Selecting a reputable commercial supplier for this compound is a critical first step to ensure the reliability and reproducibility of experimental results.
Key Considerations for Supplier Selection
When evaluating potential suppliers, researchers should consider the following factors:
-
Product Quality and Purity: The supplier should provide a detailed Certificate of Analysis (CoA) for each batch, specifying the purity (typically >95-98%) and analytical methods used for verification (e.g., GC).[3][4][5]
-
Regulatory Compliance and Certifications: For pharmaceutical development, suppliers with certifications such as Good Manufacturing Practices (GMP) and ISO certifications are preferred, as they adhere to stringent quality management standards.[6]
-
Documentation and Transparency: Availability of comprehensive Safety Data Sheets (SDS) is essential for proper handling and safety assessment.[4]
-
Technical Support and Expertise: Suppliers with a strong team of chemists and technical experts can provide valuable support and custom synthesis services if required.[7][8]
-
Reputation and Experience: Established suppliers with a long history in the pharmaceutical and biotech sectors are often more reliable.[6][7]
Workflow for Supplier Vetting
The following diagram illustrates a logical workflow for selecting and qualifying a supplier for this compound.
Caption: A stepwise process for identifying, evaluating, and approving a commercial supplier.
Comparison of Commercial Suppliers
The following table provides a summary of notable .
| Supplier | Purity | Available Documentation | Key Strengths |
| TCI Chemicals | >98.0% (GC) | SDS, Specifications, CoA[4][5] | High purity products, extensive documentation available online. |
| Santa Cruz Biotechnology | ≥95% | CoA available[3] | Wide range of biochemicals for research use. |
| ChemicalBook | Varies by listing | MSDS, CAS Info[2][9][10] | Acts as a directory for numerous suppliers, primarily from China.[2] |
| Smolecule | Not specified | General product info[1] | Provides general information and applications. |
| Merck (Sigma-Aldrich) | Not specified in search | SDS, CoA typically available | Leading supplier to the life science industry with a focus on regulatory support. |
Applications in Research and Drug Development
This compound is a versatile intermediate with several documented applications in scientific research and drug development.
Synthesis of Agrochemicals
Derivatives of this compound are utilized in agricultural chemistry as fungicides to control phytopathogenic fungi.[1][9][10]
Precursor for Antibacterial Agents
This compound serves as a starting material for the synthesis of clinafloxacin triazole hybrids, which have demonstrated both antifungal and antibacterial properties.[1][9][10]
Biochemical Research and Metabolic Studies
This compound has been identified as an inhibitor of pyruvate dehydrogenase (PDH), an enzyme crucial for glucose oxidation.[1][9][10] This inhibitory action suggests potential therapeutic applications in metabolic disorders such as diabetes and ischemia.[1][9][10]
Role in Organic Synthesis
The compound is also employed in environmentally friendly photo-oxidation reactions for the conversion of aromatic alcohols to carboxylic acids or ketones.[1]
Experimental Protocol: Synthesis of this compound
The following is a typical laboratory-scale synthesis of this compound via a Friedel-Crafts acylation reaction.
Materials and Reagents
-
Anhydrous toluene (40 mL)
-
Anhydrous aluminum chloride (5.60 g, 40 mmol)
-
Chloroacetyl chloride (4.52 g, 40 mmol)
-
Crushed ice (100 g)
-
Concentrated hydrochloric acid (10 mL)
-
Round-bottom flask with a reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride in anhydrous toluene.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride dropwise to the suspension using a dropping funnel.[1][9][10]
-
Heating and Reaction: After the addition is complete and the aluminum chloride has dissolved, heat the mixture to approximately 80°C and maintain this temperature for 2 hours with continuous stirring.[1][9][10]
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid.[1][9][10]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the organic layer with toluene.[1][9][10]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography to obtain high-purity this compound.
Synthesis Workflow Diagram
Caption: A schematic representation of the synthesis protocol for this compound.
Safety, Handling, and Storage
This compound is a hazardous compound and must be handled with appropriate safety precautions.
-
Hazards: It may be corrosive to metals and can cause severe skin burns and eye damage.[4][5] It can also be harmful if swallowed.[1][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Work in a well-ventilated area or a fume hood.
-
First Aid:
-
Storage: Store in a corrosive-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
Conclusion
This compound is a valuable and versatile chemical intermediate for researchers and drug development professionals. A thorough understanding of its properties, applications, and safe handling procedures is essential for its effective and responsible use in a laboratory setting. By carefully selecting reliable suppliers and adhering to established protocols, scientists can leverage this compound to advance their research and development goals.
References
- 1. Buy this compound | 4209-24-9 [smolecule.com]
- 2. 4209-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. globalpharmatek.com [globalpharmatek.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
- 9. This compound | 4209-24-9 [chemicalbook.com]
- 10. This compound | 4209-24-9 [amp.chemicalbook.com]
- 11. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to 2-Chloro-1-p-tolyl-ethanone: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-p-tolyl-ethanone, a substituted acetophenone, is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its reactive α-chloro ketone moiety makes it a valuable building block for constructing more complex molecular architectures. This technical guide provides an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, detailed synthesis protocols, key chemical transformations, and its role in the development of bioactive compounds. The information presented herein is intended to equip researchers and professionals in drug development and allied sciences with the critical knowledge required to effectively utilize this compound in their work.
Nomenclature and Identification
A clear understanding of the various names and identifiers for this compound is crucial for accurate literature searches and chemical sourcing.
Systematic and Common Names
The nomenclature for this compound can be varied, reflecting both systematic IUPAC naming conventions and more common or historical names.
-
IUPAC Name : 2-chloro-1-(4-methylphenyl)ethanone[1]
-
Common Synonyms :
Chemical Identifiers
For unambiguous identification, the following identifiers are used globally.
| Identifier | Value |
| CAS Number | 4209-24-9[4] |
| Molecular Formula | C₉H₉ClO[1] |
| Molecular Weight | 168.62 g/mol [1] |
| InChI | InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3[5] |
| InChIKey | HGLJRZYKFVJSEE-UHFFFAOYSA-N[5] |
| SMILES | CC1=CC=C(C=C1)C(=O)CCl[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for designing experimental setups, purification procedures, and for ensuring safe handling.
| Property | Value |
| Appearance | White to light yellow crystalline powder[3] |
| Melting Point | 55.0 to 59.0 °C[3] |
| Boiling Point | 238.18°C (rough estimate)[5] |
| Density | 1.1115 g/cm³ (rough estimate)[5] |
| Solubility | Soluble in organic solvents such as toluene and dichloromethane. |
Synthesis of this compound
The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with chloroacetyl chloride.[6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[6]
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism involves the activation of chloroacetyl chloride by the Lewis acid to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich toluene ring, followed by deprotonation to restore aromaticity.
Caption: Mechanism of Friedel-Crafts Acylation for this compound synthesis.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Anhydrous toluene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Catalyst Suspension: To the flask, add anhydrous toluene (40 mL) and anhydrous aluminum chloride (5.60 g, 40 mmol). Stir the mixture to form a suspension.[2]
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add chloroacetyl chloride (4.52 g, 40 mmol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below 10°C.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80°C and maintain this temperature for 2 hours.[2]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL).[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: Recrystallization
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate.
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Alternative Lewis Acid Catalysts
While AlCl₃ is widely used, concerns over its moisture sensitivity and the generation of hazardous waste have prompted research into alternative catalysts.[7] These include:
-
Lanthanide Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are water-tolerant and can be used in catalytic amounts.[7]
-
Heterogeneous Catalysts (e.g., Zeolites, Clays, Supported Metal Salts): These offer the advantage of easy separation and recyclability.[7]
-
Ionic Liquids: Can act as both solvent and catalyst, offering high selectivity and recyclability.[7]
Chemical Reactivity and Synthetic Applications
The presence of both a reactive α-chloro group and a ketone functionality makes this compound a versatile intermediate for a variety of chemical transformations.
Caption: Key synthetic applications of this compound.
Synthesis of Fungicides
This compound is a key precursor in the synthesis of certain fungicides. The α-chloro group is readily displaced by nucleophiles, such as the nitrogen atom of a triazole ring, to form the active fungicidal molecule.[2][8]
Example Synthesis of a Triazole Fungicide:
A common strategy involves the reaction of this compound with 1,2,4-triazole in the presence of a base.[8]
Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.[8]
-
Heat the mixture to reflux (approximately 82°C) for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).[8]
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Synthesis of Antibacterial Agents
This compound serves as a starting material for the synthesis of clinafloxacin-triazole hybrids, which have shown potent antibacterial and antifungal activities.[2][9] The synthesis involves a multi-step pathway where the this compound core is elaborated to incorporate the triazole and clinafloxacin moieties. These hybrid molecules are designed to combine the mechanisms of action of both pharmacophores, potentially overcoming drug resistance.[9]
Enzyme Inhibition: Pyruvate Dehydrogenase
This compound has been identified as an uncompetitive inhibitor of pyruvate dehydrogenase (PDH).[2][5] PDH is a key enzyme complex that links glycolysis to the citric acid cycle.[10] Inhibition of PDH can lead to a reduction in glucose oxidation. This property suggests potential therapeutic applications in conditions such as diabetes and ischemia, although further research is required.[2] The mechanism of inhibition by α-haloketones like this compound is thought to involve the covalent modification of the enzyme, likely at the active site.
Conclusion
This compound is a chemical intermediate of significant value to the scientific community, particularly in the fields of agrochemical and pharmaceutical development. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its functional groups provide a versatile platform for the creation of a wide range of more complex and biologically active molecules. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and key applications, offering a solid foundation for researchers and professionals to leverage the potential of this important building block in their synthetic endeavors.
References
- 1. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4209-24-9 [chemicalbook.com]
- 3. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 4209-24-9 [amp.chemicalbook.com]
- 6. Buy this compound | 4209-24-9 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and evaluation of clinafloxacin triazole hybrids as a new type of antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: The Versatile Reactivity of 2-Chloro-1-p-tolyl-ethanone with Nucleophiles in Synthetic Chemistry
Abstract
2-Chloro-1-p-tolyl-ethanone, an α-haloketone, is a pivotal building block in modern organic synthesis, particularly in the construction of heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its reactivity is dominated by the interplay between a carbonyl group and an adjacent carbon-halogen bond, creating highly electrophilic centers susceptible to nucleophilic attack. This guide provides an in-depth exploration of the reaction of this compound with various nucleophiles, elucidating the underlying mechanisms and offering detailed, field-proven protocols for the synthesis of key derivatives. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile reagent.
Introduction: The Chemical Personality of an α-Haloketone
α-Haloketones, such as this compound (also known as p-methylphenacyl chloride[4]), are a privileged class of organic intermediates. Their heightened reactivity compared to simple alkyl halides stems from the powerful electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-chlorine bond, making the α-carbon exceptionally electron-deficient and thus a prime target for nucleophiles.[5]
The primary reaction pathway for α-haloketones with most nucleophiles is a bimolecular nucleophilic substitution (Sɴ2) reaction.[6][7] The Sɴ1 pathway is generally disfavored due to the inherent instability of the resulting α-carbocation, which would be destabilized by the adjacent electron-withdrawing carbonyl.[6][7]
However, the reactivity is not limited to the α-carbon. As illustrated below, a nucleophile or base can potentially attack multiple sites on the molecule, leading to a variety of outcomes depending on the nature of the nucleophile and the reaction conditions.[5]
Figure 1: Electrophilic sites of this compound.
For the purpose of this guide, we will focus on the most synthetically useful reaction: nucleophilic attack at the α-carbon (Site 2), which is pivotal for forming new carbon-nucleophile bonds.
Reactions with N-Nucleophiles: Gateway to Bioactive Heterocycles
Nitrogen-containing nucleophiles are paramount in drug discovery, and their reaction with this compound provides access to a vast array of valuable structures, including α-aminoketones and N-heterocycles like imidazoles and oxazoles.
Synthesis of α-Aminoketones
The direct substitution of the chlorine atom with an amine is a fundamental transformation. The resulting α-aminoketones are significant precursors for more complex molecules and exhibit biological activities themselves.
Figure 2: General workflow for α-aminoketone synthesis.
Protocol 2.1: Synthesis of 2-(diethylamino)-1-(p-tolyl)ethanone
This protocol details the Sɴ2 reaction with a secondary amine, diethylamine. An excess of the amine or the inclusion of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Materials:
-
This compound (1.69 g, 10 mmol)
-
Diethylamine (2.19 g, 3.1 mL, 30 mmol)
-
Acetonitrile (50 mL)
-
Anhydrous potassium carbonate (optional, 2.76 g, 20 mmol)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Setup: To a 100 mL round-bottom flask, add this compound (10 mmol) and acetonitrile (50 mL). If not using excess amine, add potassium carbonate (20 mmol).
-
Addition of Nucleophile: While stirring, add diethylamine (30 mmol) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: Refluxing in acetonitrile provides sufficient thermal energy to overcome the activation barrier of the Sɴ2 reaction while ensuring all reagents remain dissolved.
-
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solids (if potassium carbonate was used). Transfer the filtrate to a separatory funnel.
-
Extraction: Dilute the mixture with diethyl ether (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Expertise Note: The bicarbonate wash removes any residual HCl or amine hydrohalide salts, preventing product degradation or purification issues.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired α-aminoketone.
Synthesis of Substituted Oxazoles
Oxazoles are a core scaffold in many natural products and pharmaceuticals.[8] A classic method for their synthesis involves the reaction of an α-haloketone with a primary amide, known as the Robinson-Gabriel synthesis.[9][10]
Protocol 2.2: Synthesis of 2-Methyl-4-(p-tolyl)oxazole
-
Materials:
-
This compound (1.69 g, 10 mmol)
-
Acetamide (1.18 g, 20 mmol)
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄) as a dehydrating agent.
-
Dioxane or a high-boiling solvent.
-
-
Procedure:
-
A mixture of this compound (10 mmol) and acetamide (20 mmol) is heated, often without a solvent or in a high-boiling solvent like dioxane.
-
The intermediate α-acylamino ketone is formed via nucleophilic substitution.
-
This intermediate is then cyclized and dehydrated, typically by adding a strong dehydrating agent like POCl₃ or H₂SO₄, to form the oxazole ring.[9]
-
The reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., NaOH or NaHCO₃).
-
The product is extracted with an organic solvent, dried, and purified by chromatography or recrystallization.
-
Synthesis of Substituted Imidazoles
The imidazole ring is another ubiquitous feature in medicinal chemistry.[11][12] A common route involves reacting an α-haloketone with an amidine or a mixture of an aldehyde, a primary amine, and an ammonium salt. A straightforward method uses formamide as both the reagent and solvent.
Protocol 2.3: Synthesis of 4-(p-tolyl)-1H-imidazole
-
Materials:
-
This compound (1.69 g, 10 mmol)
-
Formamide (25 mL)
-
Ammonia solution (concentrated)
-
-
Procedure:
-
Heat a mixture of this compound (10 mmol) in formamide to 150-160°C for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Make the solution alkaline by adding concentrated ammonia solution, which will precipitate the crude imidazole product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-(p-tolyl)-1H-imidazole.
-
Reactions with S-Nucleophiles: Building Thiazoles
The reaction of α-haloketones with sulfur nucleophiles is a powerful method for constructing sulfur-containing heterocycles. The Hantzsch thiazole synthesis, which uses a thioamide as the nucleophile, is a cornerstone of this chemistry.
References
- 1. Buy this compound | 4209-24-9 [smolecule.com]
- 2. This compound | 4209-24-9 [chemicalbook.com]
- 3. This compound | 4209-24-9 [amp.chemicalbook.com]
- 4. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 7. youtube.com [youtube.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Fungicidal Precursors Using 2-Chloro-1-p-tolyl-ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini Scientific
Introduction: The Strategic Role of 2-Chloro-1-p-tolyl-ethanone in Fungicide Synthesis
This compound is a vital chemical intermediate, serving as a cornerstone in the synthesis of a wide array of agrochemicals, particularly within the azole class of fungicides.[1][2] Triazole fungicides are critical in agriculture for their broad-spectrum activity against pathogenic fungi.[3] Their mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes.[3] The disruption of this pathway leads to the cessation of fungal growth and cell death.[3]
The utility of this compound stems from its bifunctional nature: a ketone and a reactive α-chloro group. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions, which is the primary pathway for incorporating the essential triazole ring. This document provides a detailed protocol for the synthesis of a key triazole intermediate derived from this compound, illustrating its principal application in the development of fungicidal compounds.
Part 1: Core Synthesis of a Key Triazole Intermediate
The foundational step in utilizing this compound is its reaction with 1,2,4-triazole to form 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This reaction is a classic example of nucleophilic substitution.
Causality & Mechanism: The reaction proceeds via an SN2 mechanism. A nitrogen atom from the 1,2,4-triazole ring acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. The presence of a mild base, such as potassium carbonate, is crucial. It deprotonates the 1,2,4-triazole, enhancing its nucleophilicity, and neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an ideal solvent as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.[3]
Experimental Protocol: Synthesis of 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This protocol details a reliable method for the laboratory-scale synthesis of the target intermediate.
Materials & Reagents:
-
This compound (1.0 eq)
-
1,2,4-Triazole (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Apparatus for filtration (e.g., Büchner funnel)
-
Rotary evaporator
-
Chromatography column
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq), 1,2,4-triazole (1.2 eq), and anhydrous potassium carbonate (1.5 eq) in acetonitrile.
-
Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress using TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.[3]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Dissolve the residue in ethyl acetate and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[3]
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure product.[3]
Data Presentation: Expected Results
The following table summarizes the expected outcomes and key characteristics of the synthesized intermediate.
| Parameter | Expected Value |
| Product Name | 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | 85-95% (after purification) |
| Melting Point | 118-122 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.21 (s, 1H), 8.01 (s, 1H), 7.85 (d, 2H), 7.30 (d, 2H), 5.45 (s, 2H), 2.42 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 191.2, 151.8, 145.2, 144.5, 131.5, 129.8, 128.5, 55.4, 21.8 |
Visualization: Synthetic Workflow
References
Application Note & Protocol: Synthesis of Clinafloxacin-1,2,3-Triazole Hybrids via Copper-Catalyzed Click Chemistry
For: Researchers, scientists, and drug development professionals in medicinal chemistry and infectious disease research.
Abstract
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with enhanced efficacy and unique mechanisms of action.[1][2] Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, offers a promising avenue to achieve this goal.[2][3] This guide provides a comprehensive, field-proven protocol for the synthesis of novel clinafloxacin-triazole hybrids. Clinafloxacin, a potent fourth-generation fluoroquinolone antibiotic, is chemically linked to a p-tolyl moiety via a stable 1,2,3-triazole ring.[3][4] The triazole linker is not merely a spacer but is recognized as a bioisostere for various functional groups, contributing to the molecule's stability and binding capabilities.[5][6]
This synthesis is achieved through the highly efficient and bio-orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[][8] We detail the multi-step preparation of two key precursors: an azide-functionalized clinafloxacin derivative and a terminal alkyne synthesized from 2-Chloro-1-p-tolyl-ethanone. This document provides not just the procedural steps but also the underlying chemical rationale, expected analytical data, and a summary of the antimicrobial potential of the resulting hybrid molecules.
Overall Synthetic Strategy
The synthesis is logically divided into three primary stages:
-
Preparation of Clinafloxacin Azide (3): The secondary amine on the pyrrolidine ring of clinafloxacin (1) is first acylated with chloroacetyl chloride to yield an α-chloroacetamide intermediate (2) . This intermediate is then converted to the corresponding azide (3) via nucleophilic substitution with sodium azide.
-
Preparation of 1-ethynyl-4-methylbenzene (7): The starting material, this compound (4) , is converted into the required terminal alkyne (7) through a reliable three-step sequence involving formation of an α-hydroxyketone (5) , oxidation to a glyoxal (6) , and subsequent Seyferth-Gilbert homologation.
-
CuAAC "Click" Reaction: The two precursors, clinafloxacin azide (3) and the terminal alkyne (7) , are joined together using an in-situ generated Cu(I) catalyst to form the final clinafloxacin-triazole hybrid (8) .
Caption: Overall three-part synthetic scheme.
Experimental Protocols
Part A: Synthesis of Clinafloxacin Azide Precursor (3)
This two-step process functionalizes the clinafloxacin core to prepare it for the click reaction.
Protocol A1: Synthesis of 7-(3-(2-chloroacetamido)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2)
-
Rationale: Acylation of the secondary amine on the pyrrolidine ring of clinafloxacin with chloroacetyl chloride introduces a reactive electrophilic site. Triethylamine (Et₃N) is used as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Procedure:
-
Suspend clinafloxacin (1) (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL/g of clinafloxacin) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred suspension.
-
In a separate flask, dissolve chloroacetyl chloride (1.2 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) (Eluent: DCM/Methanol 9:1).
-
Upon completion, quench the reaction by adding distilled water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield intermediate (2) .
-
Protocol A2: Synthesis of 7-(3-(2-azidoacetamido)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3)
-
Rationale: This is a classic Sₙ2 reaction where the highly nucleophilic azide ion displaces the chloride from the α-chloroacetamide intermediate. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.
-
Safety Note: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.
-
Procedure:
-
Dissolve the chloroacetamide intermediate (2) (1.0 eq) in anhydrous DMF (15 mL/g).
-
Add sodium azide (1.5 eq) portion-wise to the solution.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and then with diethyl ether to remove residual DMF.
-
Dry the product under vacuum to yield the desired clinafloxacin azide precursor (3) .
-
Part B: Synthesis of 1-ethynyl-4-methylbenzene (7)
-
Rationale: While multiple routes exist to convert α-haloketones to alkynes, many involve harsh conditions or rearrangements that alter the carbon skeleton. The chosen three-step sequence—hydrolysis, oxidation, and homologation—is highly reliable and reproducible, making it ideal for a standardized protocol.
-
Procedure:
-
Hydrolysis: React this compound (4) (1.0 eq) with sodium acetate (1.2 eq) in aqueous ethanol at reflux to form the acetate ester. Subsequently, hydrolyze the ester in situ or after isolation using aqueous NaOH (1.5 eq) to yield 2-hydroxy-1-(p-tolyl)ethanone (5) .
-
Oxidation: Dissolve the α-hydroxyketone (5) (1.0 eq) in a suitable solvent like dioxane/water. Add selenium dioxide (SeO₂, 1.1 eq) and reflux for 4-6 hours. The SeO₂ selectively oxidizes the secondary alcohol to a ketone, yielding the α-ketoaldehyde, p-tolylglyoxal (6) .
-
Seyferth-Gilbert Homologation: Dissolve the glyoxal (6) (1.0 eq) in anhydrous THF and cool to -78 °C. Add potassium tert-butoxide (2.2 eq). Then, add dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. An aqueous workup followed by purification via column chromatography (Hexane) will yield the pure terminal alkyne (7) .
-
Part C: CuAAC Synthesis of the Clinafloxacin-Triazole Hybrid (8)
-
Rationale: This reaction exemplifies click chemistry.[9] Copper(II) sulfate is reduced in situ by sodium ascorbate to the catalytically active Cu(I) species. The Cu(I) catalyst orchestrates the [3+2] cycloaddition between the azide and terminal alkyne to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring.[] A t-BuOH/H₂O solvent system is commonly used as it solubilizes both the organic precursors and the inorganic catalyst components.
-
Procedure:
-
In a reaction vial, dissolve clinafloxacin azide (3) (1.0 eq) and 1-ethynyl-4-methylbenzene (7) (1.1 eq) in a 1:1 mixture of tert-butanol and water (20 mL/g of azide).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.
-
Add the sodium ascorbate solution to the main reaction mixture and stir for 5 minutes.
-
Add the copper(II) sulfate solution to the reaction mixture. The solution may turn pale yellow or green.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation. Monitor by TLC (DCM/Methanol 9:1).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM.
-
Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper), then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude hybrid product (8) .
-
Purification and Characterization
Protocol 3.1: Purification
The crude product (8) is best purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution system of Dichloromethane (DCM) and Methanol is recommended. Start with 100% DCM and gradually increase the polarity by adding Methanol up to 5-10%.
-
Analysis: Collect fractions and analyze by TLC to pool the pure product fractions. Evaporate the solvent to yield the final clinafloxacin-triazole hybrid as a solid.
Table 1: Expected Analytical Data for Final Hybrid (8)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the clinafloxacin core, the p-tolyl group (including a methyl singlet ~2.4 ppm), and a characteristic singlet for the triazole proton (~7.5-8.5 ppm). Aromatic and cyclopropyl protons will also be present in their expected regions. |
| ¹³C NMR | Resonances for all unique carbons, including the distinct signals for the triazole ring carbons (~120-145 ppm), the carbonyls of the quinolone and amide, and the aliphatic carbons of the pyrrolidine and cyclopropyl groups. |
| HRMS (ESI+) | The calculated mass for the protonated molecule [M+H]⁺ should be observed with high accuracy (<5 ppm error). |
| FT-IR (cm⁻¹) | Characteristic peaks for C=O stretching (quinolone and amide), C-F stretching, N-H stretching (if applicable, though acylated here), C=C aromatic stretching, and the C-N stretching of the triazole ring. The characteristic azide peak (~2100 cm⁻¹) from precursor (3) should be absent. |
Application Context: Antimicrobial Potential
The hybridization of fluoroquinolones with triazole moieties is a well-established strategy for developing new antimicrobial agents.[3][10] These hybrids have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][11] Notably, certain clinafloxacin-triazole conjugates have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) that is comparable or even superior to the parent drug, clinafloxacin.[4][12]
Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Fluoroquinolone-Triazole Hybrids from Literature
| Bacterial Strain | Clinafloxacin | Hybrid Compound A | Hybrid Compound B | Reference Drug |
| S. aureus | 0.125 | 0.25 | 0.125 | Chloramphenicol (4) |
| MRSA | 2 | 1 | 0.5 | Vancomycin (1) |
| E. coli | 0.5 | 0.5 | 1 | Ciprofloxacin (0.25) |
| P. aeruginosa | 1 | 2 | 2 | Ciprofloxacin (0.5) |
| C. albicans (Fungus) | >64 | 2 | 1 | Fluconazole (2) |
Data presented is representative and compiled from literature sources for analogous compounds to provide context for expected activity.[4][13]
Comprehensive Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. In Silico Evaluation of Quinolone–Triazole and Conazole–Triazole Hybrids as Promising Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-silico design of triazole-quinolone hybrids as antimicrobials [wisdomlib.org]
- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of clinafloxacin triazole hybrids as a new type of antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 6. Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. axispharm.com [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-Chloro-1-p-tolyl-ethanone as a Versatile Precursor in Medicinal Chemistry
Introduction and Significance
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Among the vast arsenal of synthetic reagents, α-haloketones stand out as exceptionally versatile and powerful building blocks.[1][2] Their utility is rooted in a unique structural feature: the presence of two adjacent electrophilic centers, the carbonyl carbon and the α-halocarbon.[3] This dual reactivity allows for the elegant synthesis of a wide array of heterocyclic compounds, which form the core scaffolds of countless pharmaceutical agents.[1][3][4]
This guide focuses on a specific and highly valuable α-haloketone: 2-Chloro-1-p-tolyl-ethanone (also known as 2-Chloro-4'-methylacetophenone or Chloromethyl p-tolyl ketone). This compound serves as a pivotal intermediate in the synthesis of molecules with significant biological activity, ranging from antifungal and antibacterial agents to compounds with potential in metabolic disease research.[5][6][7] Its strategic importance lies in its ability to readily participate in cyclization reactions to form complex N-, S-, and O-heterocycles, which are privileged structures in medicinal chemistry.[1][8]
This document provides an in-depth exploration of this compound, detailing its synthesis, mechanistic underpinnings as a precursor, and step-by-step protocols for its preparation and application. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate in their synthetic programs.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4209-24-9 | [5][6][9] |
| Molecular Formula | C₉H₉ClO | [6][9][10] |
| Molecular Weight | 168.62 g/mol | [5][9][10] |
| Appearance | White to light yellow powder or crystal | [11] |
| Melting Point | 55.0 to 59.0 °C | [6][11] |
| Boiling Point | ~238.18 °C (estimate) | [6] |
| Synonyms | 2-Chloro-1-(4-methylphenyl)ethanone, 2-Chloro-4'-methylacetophenone, Chloromethyl p-tolyl ketone, p-Methylphenacyl chloride | [6][10][11] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.[6]
| Hazard Category | GHS Statement | Precautionary Measures | Source(s) |
| Corrosivity | H290: May be corrosive to metals. | P234: Keep only in original container. P390: Absorb spillage to prevent material damage. | [10][11] |
| Skin/Eye Damage | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11][12] |
| Ingestion | H302: Harmful if swallowed. | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [10] |
| Respiratory | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [10][11] |
General Handling:
-
Always handle this compound inside a certified chemical fume hood.
-
Use personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[13]
-
Avoid formation of dust and inhalation of vapors.[13]
-
Store in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area.[11]
Synthesis of the Precursor: Friedel-Crafts Acylation
The most common and direct method for preparing this compound is the Friedel-Crafts acylation of toluene with chloroacetyl chloride.[6][7] This classic electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[14][15]
Reaction Mechanism
The causality behind this reaction involves two key stages:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive acylium ion. This ion is the potent electrophile that will attack the aromatic ring.[16][17]
-
Electrophilic Aromatic Substitution: The electron-rich toluene ring acts as a nucleophile, attacking the acylium ion. The methyl group of toluene is an activating group and directs the substitution to the para position (and to a lesser extent, the ortho position) due to steric hindrance and electronic effects. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product.[14]
Caption: Mechanism of Friedel-Crafts Acylation.
(For a detailed, step-by-step procedure, please refer to Protocol 1 in Section 5.)
Core Applications in Medicinal Chemistry
The synthetic power of this compound stems from its ability to act as a linchpin in constructing complex heterocyclic systems.
Synthesis of Bioactive Heterocycles
This precursor is instrumental in synthesizing compounds with proven pharmacological value.
-
Antifungal and Antibacterial Agents: It is a documented starting material for the synthesis of clinafloxacin triazole hybrids, which exhibit potent antifungal and antibacterial activities.[5][6][18] The reaction pathway typically involves a substitution reaction at the α-carbon followed by a cyclization step, demonstrating the compound's utility in multi-step synthetic sequences.
-
General Heterocycle Synthesis: The compound is an ideal substrate for reactions like the Hantzsch thiazole synthesis. By reacting it with a thioamide or thiourea, five-membered thiazole rings can be constructed in a single, efficient step. Thiazoles are a common motif in many FDA-approved drugs.
The general workflow for leveraging this precursor is outlined below.
Caption: Synthetic workflow from precursor to bioactive scaffolds.
Research in Metabolic Disorders
Beyond its role as a synthetic intermediate, this compound has been identified as an inhibitor of the enzyme pyruvate dehydrogenase (PDH).[5][6] This enzyme plays a crucial role in glucose metabolism. Its inhibition suggests that the compound and its derivatives could be explored as potential therapeutic agents for conditions where metabolic modulation is desired, such as diabetes or ischemia.[5][7] This biological activity adds another layer of interest for drug discovery professionals.
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis. They should be performed by trained chemists with strict adherence to safety guidelines.
Protocol 1: Synthesis of this compound
This protocol is adapted from established Friedel-Crafts acylation procedures.[6][7]
Materials and Equipment:
-
Anhydrous toluene (40 mL)
-
Chloroacetyl chloride (4.52 g, 40 mmol)
-
Anhydrous aluminum chloride (5.60 g, 40 mmol)
-
100 mL round-bottom flask with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Ice bath and heating mantle
-
Crushed ice (100 g)
-
Concentrated hydrochloric acid (10 mL)
-
Separatory funnel, rotary evaporator, standard glassware
Procedure:
-
Setup: Assemble the reaction flask under an inert atmosphere (e.g., nitrogen or argon) and charge it with anhydrous aluminum chloride and anhydrous toluene.
-
Addition: Cool the suspension in an ice bath. Slowly add chloroacetyl chloride dropwise from the dropping funnel over 15-20 minutes with vigorous stirring. Causality Note: Slow, cooled addition is crucial to control the initial exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete and the aluminum chloride has dissolved, remove the ice bath. Slowly heat the mixture to 80 °C using a heating mantle. Maintain this temperature for 2 hours. Causality Note: Heating drives the reaction to completion by providing the necessary activation energy for the electrophilic substitution.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 100 g of crushed ice and 10 mL of concentrated HCl. Causality Note: This step quenches the reaction by hydrolyzing the AlCl₃ catalyst and protonating any complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (2 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude solid can be further purified by recrystallization (e.g., from ethanol or hexanes) to yield the final product.
Protocol 2: Illustrative Synthesis of a 2-Amino-4-(p-tolyl)thiazole
This protocol demonstrates the use of the precursor in a classic Hantzsch thiazole synthesis.
Materials and Equipment:
-
This compound (1.69 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (30 mL)
-
50 mL round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard filtration and crystallization glassware
Procedure:
-
Reaction Setup: In the round-bottom flask, dissolve this compound and thiourea in ethanol.
-
Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality Note: The reaction proceeds via an initial SN2 attack by the sulfur of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, often a hydrochloride salt, may precipitate. If not, slowly add water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol or water. The product can be neutralized with a mild base (e.g., sodium bicarbonate solution) and recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-4-(p-tolyl)thiazole.
Conclusion
This compound is more than a simple chemical; it is a strategic enabler in medicinal chemistry. Its well-defined synthesis and predictable dual electrophilicity make it an invaluable precursor for building diverse and complex heterocyclic scaffolds. From creating novel antifungal agents to providing a platform for exploring treatments for metabolic diseases, its applications are both proven and promising. The protocols and data presented herein provide a solid foundation for researchers to confidently and safely incorporate this powerful building block into their synthetic endeavors, accelerating the path to new therapeutic discoveries.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 4209-24-9 [smolecule.com]
- 6. This compound | 4209-24-9 [amp.chemicalbook.com]
- 7. This compound | 4209-24-9 [chemicalbook.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. scbt.com [scbt.com]
- 10. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Friedel–Crafts Acylation [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. This compound CAS#: 4209-24-9 [amp.chemicalbook.com]
Application Notes and Protocols for the Nucleophilic Substitution of 2-Chloro-1-p-tolyl-ethanone
Introduction: The Strategic Importance of α-Functionalized Ketones
In the landscape of modern synthetic chemistry, α-haloketones stand out as exceptionally versatile building blocks. Their utility stems from the inherent reactivity of the carbon atom alpha to the carbonyl group, which is rendered highly electrophilic by both the adjacent carbonyl and the halogen leaving group.[1] 2-Chloro-1-p-tolyl-ethanone (also known as 2-chloro-4'-methylacetophenone) is a prime example of this class of reagents. It serves as a crucial precursor for a wide array of molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmacologically active agents.[2] For instance, derivatives of this compound are instrumental in creating fungicides and have been investigated for their potential in developing treatments for conditions like diabetes and ischemia due to their inhibitory effects on pyruvate dehydrogenase.[2][3]
This application note provides a comprehensive guide to the nucleophilic substitution of this compound, with a specific focus on the synthesis of 2-azido-1-p-tolyl-ethanone. This azido derivative is a key intermediate for constructing triazoles, a class of compounds recognized for their significant therapeutic potential.[4][5] We will delve into the mechanistic underpinnings of this transformation, present a detailed and field-proven experimental protocol, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Insights: The SN2 Pathway
The nucleophilic substitution at the α-position of haloketones, such as this compound, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the chloride ion) departs.[6][7]
Several factors contribute to the facility of the SN2 reaction in this substrate:
-
Electronic Activation : The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, increasing the electrophilicity of the α-carbon and making it more susceptible to nucleophilic attack.
-
Transition State Stabilization : The carbonyl group helps to stabilize the trigonal bipyramidal transition state of the SN2 reaction through orbital overlap.
-
Steric Accessibility : As a primary halide, the α-carbon is relatively unhindered, allowing for the requisite "backside attack" by the nucleophile, which is a hallmark of the SN2 mechanism.[6] This backside attack leads to an inversion of stereochemistry if the α-carbon is a chiral center.[6][8]
It is important to note that SN1 reactions are generally disfavored for α-halocarbonyl compounds because they would form a less stable carbocation at the α-position.[4]
Experimental Protocol: Synthesis of 2-Azido-1-p-tolyl-ethanone
This protocol details the synthesis of 2-azido-1-p-tolyl-ethanone from this compound using sodium azide as the nucleophile. The procedure is adapted from established methodologies for the synthesis of similar α-azido ketones.[4][5][9]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Amount (per 10 mmol substrate) |
| This compound | 4209-24-9 | C₉H₉ClO | 1.69 g (10.0 mmol, 1.0 eq) |
| Sodium Azide (NaN₃) | 26628-22-8 | N₃Na | 0.98 g (15.0 mmol, 1.5 eq) |
| Acetone or Dimethyl Sulfoxide (DMSO) | 67-64-1 / 67-68-5 | C₃H₆O / C₂H₆OS | 50 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | For extraction |
| Hexane | 110-54-3 | C₆H₁₄ | For chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | For drying |
| Deionized Water | 7732-18-5 | H₂O | For work-up |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Glassware for column chromatography
Safety Precautions
-
This compound is an irritant and may be corrosive. It can cause severe skin burns and eye damage.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, as it can liberate toxic hydrazoic acid gas. Handle with extreme care and use appropriate containment measures.
-
All organic solvents are flammable. Perform the reaction away from open flames and ignition sources.
Step-by-Step Procedure
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.69 g, 10.0 mmol) in 50 mL of acetone or DMSO. Stir the solution at room temperature until the starting material is fully dissolved. Rationale: Acetone and DMSO are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the nucleophilic salt while leaving the nucleophilic anion relatively free to react.[7]
-
Addition of Nucleophile : To the stirred solution, add sodium azide (0.98 g, 15.0 mmol) portion-wise. Rationale: Using a slight excess (1.5 equivalents) of the nucleophile helps to drive the reaction to completion.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent. The reaction is typically complete within 12-24 hours.[9] The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the progression of the reaction.
-
Work-up : Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of ice-cold water. Rationale: Quenching with water dissolves the inorganic salts and precipitates the organic product.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers. Rationale: Ethyl acetate is a suitable solvent for extracting the desired azido-ketone product from the aqueous phase.[4][5]
-
Drying and Concentration : Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 1:9 v/v and gradually increasing the polarity) to afford the pure 2-azido-1-p-tolyl-ethanone.[4][5] A typical yield for this type of reaction is in the range of 70% or higher.[4][5]
Characterization
The final product, 2-azido-1-p-tolyl-ethanone, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-azido-1-p-tolyl-ethanone.
Conclusion
The nucleophilic substitution of this compound is a robust and efficient method for introducing a variety of functional groups at the α-position. The SN2 reaction with sodium azide, as detailed in this protocol, provides a reliable route to 2-azido-1-p-tolyl-ethanone, a valuable intermediate in medicinal and materials chemistry. By understanding the underlying mechanism and adhering to the outlined experimental procedure, researchers can confidently and safely perform this transformation, paving the way for the synthesis of novel and complex molecular targets.
References
- 1. This compound | 4209-24-9 [chemicalbook.com]
- 2. Buy this compound | 4209-24-9 [smolecule.com]
- 3. 2-Azido-1-(4-methylphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
applications of 2-Chloro-1-p-tolyl-ethanone in organic synthesis
An In-Depth Technical Guide to the Applications of 2-Chloro-1-p-tolyl-ethanone in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Reagent
This compound, also known as p-methylphenacyl chloride, is a versatile bifunctional organic compound with the chemical formula C₉H₉ClO.[1][2] Its structure is characterized by a p-tolyl group attached to a chloroacetyl moiety. This arrangement confers two distinct reactive sites upon the molecule: an electrophilic carbonyl carbon and an adjacent carbon atom bearing a labile chlorine atom. This dual reactivity makes it an exceptionally useful building block in organic synthesis, allowing for sequential or tandem reactions to construct complex molecular architectures.
The presence of the α-chloro group makes the adjacent carbon highly susceptible to nucleophilic substitution (typically via an SN2 mechanism), while the ketone's carbonyl group can participate in a wide array of condensation, reduction, and addition reactions.[1][3] This guide provides an in-depth exploration of its primary applications, complete with detailed mechanistic insights and validated experimental protocols, to empower researchers in leveraging this reagent for the synthesis of novel compounds.
Synthesis of this compound: The Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of toluene with chloroacetyl chloride.[4] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the chloroacetyl chloride to form a highly reactive acylium ion intermediate.
Causality in Experimental Design:
The reaction must be conducted under strictly anhydrous conditions. Any moisture present will react with the aluminum chloride catalyst, hydrolyzing it and rendering it inactive, which will halt the reaction. The temperature is controlled to prevent side reactions, such as polysubstitution or rearrangement of the aromatic substrate. The final workup with ice and hydrochloric acid is crucial for quenching the reaction and decomposing the aluminum chloride complex to liberate the final product.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Anhydrous Toluene
-
Chloroacetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, suspend anhydrous aluminum chloride (5.60 g, 40 mmol) in anhydrous toluene (40 mL).[5][6]
-
Cool the suspension in an ice bath.
-
Slowly add chloroacetyl chloride (4.52 g, 40 mmol) dropwise from the dropping funnel to the stirred suspension.[5][6]
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80°C.[6] Maintain this temperature with stirring for approximately 2 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL).[6]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Application I: Cornerstone of Heterocyclic Synthesis - The Hantzsch Thiazole Synthesis
One of the most prominent applications of α-haloketones like this compound is in the Hantzsch thiazole synthesis.[7][8] This reaction provides a straightforward and efficient route to construct the thiazole ring, a heterocyclic scaffold present in numerous pharmacologically active compounds, including antimicrobial and antifungal agents.[9]
Reaction Mechanism:
The synthesis proceeds via a well-established pathway involving the reaction of the α-haloketone with a thioamide, most commonly thiourea, to produce a 2-aminothiazole derivative.[7][9]
-
S-Alkylation (SN2 Reaction): The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic α-carbon of this compound and displacing the chloride ion. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration & Aromatization: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[9]
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(p-tolyl)thiazole
Materials:
-
This compound
-
Thiourea
-
Absolute Ethanol
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound (1.0 eq.) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add thiourea (1.1-1.5 eq.) to the solution.[9]
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[9]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold deionized water to precipitate the product.[9]
-
Neutralize the solution with a 5% aqueous sodium bicarbonate solution if the mixture is acidic.
-
Collect the precipitate by vacuum filtration using a Büchner funnel, washing the solid with cold water.
-
Dry the crude product. For further purification, recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.[10]
-
Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Application II: Synthesis of Azole-Based Bioactive Agents
The reactivity of the α-chloro group is readily exploited for the synthesis of various N-substituted azole compounds, which are a cornerstone of modern antifungal drug discovery.[11][12] Compounds like clinafloxacin triazole hybrids exhibit potent antibacterial and antifungal activity.[5][13] The synthesis typically involves a straightforward nucleophilic substitution reaction.
Reaction Mechanism:
In a basic medium, the nitrogen atom of an azole ring (e.g., 1,2,4-triazole) becomes a potent nucleophile. It attacks the α-carbon of this compound, displacing the chloride ion to form a new carbon-nitrogen bond. A base like potassium carbonate is used to deprotonate the azole, increasing its nucleophilicity, and to act as a scavenger for the HCl generated during the reaction.
Caption: General workflow for synthesizing triazole derivatives.
Experimental Protocol: N-Alkylation of 1,2,4-Triazole
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Standard laboratory glassware
Procedure:
-
To a solution of 1,2,4-triazole (1.2 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).[14]
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the deprotonation of the triazole.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the suspension.[14]
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the reaction's progress by TLC.[14]
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[14]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted triazole derivative.
Application III: Precursor for Chalcones and Related Bioactive Compounds
Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids renowned for their extensive biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[15][16] They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[17][18] While 1-p-tolyl-ethanone is the direct precursor, this compound serves as a strategic starting material to produce more complex, substituted chalcones after the chlorine atom is first replaced by another functional group via nucleophilic substitution.
Reaction Mechanism: Claisen-Schmidt Condensation
The reaction begins with the deprotonation of the α-carbon of the acetophenone derivative by a base (e.g., NaOH or KOH) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.
Caption: General mechanism for chalcone synthesis.
Experimental Protocol: Synthesis of a p-Tolyl Chalcone Derivative
Materials:
-
1-p-tolyl-ethanone (or a derivative synthesized from this compound)
-
Substituted Benzaldehyde
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq.) and 1-p-tolyl-ethanone (1.0 eq.) in ethanol in a flask.
-
Prepare a solution of NaOH or KOH in ethanol or water and add it dropwise to the stirred mixture at a low temperature (e.g., 10 °C).[17]
-
Allow the reaction to stir at room temperature for several hours until a precipitate forms.[17]
-
Monitor the reaction by TLC to confirm the consumption of starting materials.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol or water to remove the base.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
Summary of Key Applications
The versatility of this compound allows for its use in synthesizing a diverse range of valuable organic compounds.
| Application Area | Key Reaction Type | Resulting Compound Class | Significance / Use |
| Heterocyclic Chemistry | Hantzsch Thiazole Synthesis | Thiazoles | Antimicrobial, Antifungal Agents[9] |
| Medicinal Chemistry | Nucleophilic Substitution (N-Alkylation) | Azole Derivatives (e.g., Triazoles) | Potent Antifungal and Antibacterial Agents[5][13] |
| Bioactive Compounds | Precursor for Claisen-Schmidt Condensation | Chalcones | Anti-inflammatory, Anticancer, Antimicrobial[15][16][19] |
| Agrochemicals | Nucleophilic Substitution | Acetophenone Derivatives | Fungicides for controlling phytopathogenic fungi[1][5] |
| Biochemical Research | Enzyme Inhibition | (Itself) | Inhibitor of Pyruvate Dehydrogenase (PDH)[1][5] |
Further Therapeutic Potential
Beyond the major applications detailed above, the core structure derived from this compound is being explored for other therapeutic uses.
-
Metabolic Disorders: Its ability to inhibit pyruvate dehydrogenase suggests a potential role in developing treatments for conditions like diabetes and ischemia by modulating glucose oxidation.[1][5]
-
Anti-inflammatory and Anticonvulsant Agents: The α-haloketone motif is a valuable synthon for building molecules that have shown promise as anti-inflammatory and anticonvulsant agents in various studies.[20][21][22][23]
Conclusion
This compound is more than a simple organic halide; it is a strategic precursor that provides chemists with a reliable and versatile tool for molecular construction. Its dual reactivity, enabling both nucleophilic substitution at the α-carbon and carbonyl chemistry, opens pathways to a vast array of heterocyclic and bioactive compounds. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to exploit the full synthetic potential of this valuable reagent in drug discovery and materials science.
References
- 1. Buy this compound | 4209-24-9 [smolecule.com]
- 2. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 4209-24-9 [chemicalbook.com]
- 6. This compound | 4209-24-9 [amp.chemicalbook.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound CAS#: 4209-24-9 [amp.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. jetir.org [jetir.org]
- 17. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel synthesis and anti-inflammatory activities of 2,5-disubstituted-dioxacycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. Synthesis and in vivo anticonvulsant evaluation of 2-chloroquinolinyl hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis and Mechanistic Insights into the Reaction of 2-Chloro-1-p-tolyl-ethanone with Amines
Introduction: The Significance of α-Aminoketones
The synthesis of α-aminoketones is a cornerstone reaction in modern organic and medicinal chemistry. These compounds serve as crucial building blocks for a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceuticals. The reaction between an α-haloketone, such as 2-Chloro-1-p-tolyl-ethanone, and an amine provides a direct and efficient route to these valuable intermediates.
This application note provides a detailed protocol and mechanistic analysis for the synthesis of α-aminoketones via the nucleophilic substitution of this compound with various amines. We will delve into the underlying principles of the reaction, offer a robust experimental procedure, and discuss critical parameters for optimization and troubleshooting.
Reaction Mechanism: A Classic SN2 Pathway
The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks the electrophilic α-carbon (the carbon atom adjacent to the carbonyl group and bonded to the chlorine atom).
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the α-carbon, which is electron-deficient due to the inductive effect of both the adjacent carbonyl group and the chlorine atom.
-
Transition State: This attack occurs from the backside relative to the leaving group (chlorine), proceeding through a trigonal bipyramidal transition state. In this state, the N-C bond is forming while the C-Cl bond is breaking simultaneously.
-
Inversion of Stereochemistry: If the α-carbon were chiral, this mechanism would lead to an inversion of its stereochemistry (a Walden inversion).
-
Leaving Group Departure: The chloride ion is expelled as the leaving group.
-
Deprotonation: The resulting ammonium salt is then deprotonated, typically by a second equivalent of the amine acting as a base or by an added non-nucleophilic base, to yield the final α-aminoketone and an ammonium salt byproduct.
The presence of the carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack, making this reaction highly efficient.
Caption: Figure 1: SN2 Reaction Mechanism.
Experimental Protocol: Synthesis of 2-(Anilino)-1-(p-tolyl)ethanone
This protocol details a general procedure for the reaction of this compound with aniline as a representative primary amine.
Materials & Reagents:
-
This compound (FW: 168.62 g/mol )
-
Aniline (FW: 93.13 g/mol )
-
Triethylamine (TEA) (FW: 101.19 g/mol )
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.69 g, 10 mmol).
-
Solvent & Reagents: Dissolve the starting material in 40 mL of anhydrous acetonitrile. To this solution, add aniline (1.1 eq, 1.02 g, 11 mmol) followed by triethylamine (1.5 eq, 1.52 g, 15 mmol).
-
Scientist's Note: Aniline serves as the nucleophile. Triethylamine is a non-nucleophilic base used to neutralize the HCl generated during the reaction, preventing the protonation of the aniline which would render it non-nucleophilic. Using a slight excess of aniline helps to drive the reaction to completion.
-
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60°C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Work-up: a. Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. c. Dissolve the resulting residue in 50 mL of ethyl acetate. d. Transfer the solution to a separatory funnel and wash sequentially with 2 x 30 mL of saturated NaHCO₃ solution and 1 x 30 mL of brine.
-
Scientist's Note: The bicarbonate wash removes the triethylammonium hydrochloride salt and any unreacted starting material.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(anilino)-1-(p-tolyl)ethanone.
Caption: Figure 2: Experimental Workflow.
Optimization and Troubleshooting
| Observation | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure reagents are pure and dry. |
| Nucleophile is protonated. | Ensure a sufficient amount of base (e.g., triethylamine, K₂CO₃) is present. | |
| Formation of Side Products | Favorskii rearrangement. | Use aprotic polar solvents (e.g., ACN, DMF) instead of protic solvents. |
| Over-alkylation (formation of tertiary amine). | Use a slight excess of the primary amine, or consider using a secondary amine if desired. | |
| Difficult Purification | Product is an oil. | Try converting the amine product to its hydrochloride salt for easier crystallization and handling. |
| Residual starting material. | Optimize reaction time and stoichiometry. Improve the efficiency of the aqueous wash. |
Data Summary: Reactivity of Various Amines
The following table summarizes typical reaction outcomes with different classes of amines under the conditions described above.
| Amine (Nucleophile) | Class | Relative Reactivity | Typical Yield | Notes |
| Aniline | Primary Aromatic | Moderate | 75-85% | Requires heating to achieve a reasonable rate. |
| Benzylamine | Primary Benzylic | High | 85-95% | Highly nucleophilic; reaction is often complete at room temperature. |
| Morpholine | Secondary Cyclic | High | >90% | Excellent nucleophile; reaction is typically fast. |
| Diethylamine | Secondary Acyclic | Moderate-High | 80-90% | Steric hindrance can slightly reduce the reaction rate compared to cyclic amines. |
| tert-Butylamine | Primary (hindered) | Low | <20% | Significant steric hindrance around the nitrogen atom impedes the SN2 attack. |
Conclusion
The reaction between this compound and amines is a robust and versatile method for the synthesis of α-aminoketones. A thorough understanding of the SN2 mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. By carefully selecting the solvent, base, and temperature, researchers can achieve high yields of the desired products, which are valuable precursors in pharmaceutical and materials science. This protocol provides a reliable foundation for the successful execution and adaptation of this important transformation.
Application Notes & Protocols: The Strategic Role of 2-Chloro-1-p-tolyl-ethanone in the Synthesis of Bio-relevant Heterocyclic Compounds
Abstract: This technical guide provides an in-depth exploration of 2-chloro-1-p-tolyl-ethanone, a versatile α-haloketone, as a pivotal precursor in the synthesis of diverse heterocyclic scaffolds.[1] We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the construction of thiazoles, quinoxalines, imidazoles, and oxazoles. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable experimental procedures to leverage this key building block in the creation of novel chemical entities with potential pharmacological applications.[2][3][4]
Introduction: The Versatility of this compound
This compound, also known as chloromethyl p-tolyl ketone, is an aromatic α-haloketone characterized by two reactive centers: an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution at the α-position.[1] This dual reactivity makes it an exceptionally valuable synthon for constructing a wide array of heterocyclic systems. The presence of the p-tolyl group provides a structural motif common in many pharmacologically active molecules, offering a scaffold that can be further functionalized. Its utility spans from the synthesis of fungicides in agricultural chemistry to precursors for antibacterial agents in pharmaceutical development.[2][3] This guide will focus on its application in forming key five- and six-membered heterocyclic rings.
Chemical Structure and Properties:
-
IUPAC Name: 2-Chloro-1-(4-methylphenyl)ethanone
-
CAS Number: 4209-24-9[5]
-
Molecular Formula: C₉H₉ClO[5]
-
Molecular Weight: 168.62 g/mol [5]
-
Appearance: White to light yellow crystalline powder[6]
Synthesis of 2-Amino-4-(p-tolyl)thiazoles via Hantzsch Synthesis
The thiazole ring is a cornerstone in medicinal chemistry, found in a multitude of approved drugs, including the antimicrobial sulfathiazole and the anticancer agent dasatinib.[7] The Hantzsch thiazole synthesis, a classic condensation reaction, remains one of the most reliable methods for constructing this scaffold.[8][9] It involves the reaction of an α-haloketone with a thioamide-containing compound, such as thiourea.[10]
Reaction Mechanism
The synthesis proceeds via a well-established pathway involving initial nucleophilic attack by the sulfur of the thioamide on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration.[11]
-
S-Alkylation (Sɴ2 Reaction): The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of this compound, displacing the chloride ion. This forms an isothiouronium salt intermediate.[10][11]
-
Intramolecular Cyclization: The amino group of the intermediate performs a nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the 2-amino-4-(p-tolyl)thiazole, driven by the formation of the stable aromatic ring.[11]
Caption: Mechanism of Hantzsch Thiazole Synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2-amino-4-arylthiazoles.[11][12]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (95%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in 95% ethanol.
-
Add thiourea (1.1 eq) to the solution. A slight excess of thiourea is often used to ensure complete consumption of the limiting α-haloketone.[10]
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[11]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. This step neutralizes the hydrohalide salt formed, precipitating the free amine product.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the crude product in a vacuum oven at a low temperature. For further purification, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Hantzsch synthesis of structurally related 2-amino-4-arylthiazoles.
| α-Haloketone | Thioamide | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Bromo-1-(p-tolyl)ethanone | Thiourea | Ethanol | Reflux | 1 h | 99% | [12] |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 30 min | ~99% | [11] |
| 2-Chloro-1-(imidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Methanol | 90 °C (Microwave) | 30 min | 95% | [13] |
Synthesis of 2-(p-tolyl)quinoxalines
Quinoxalines are nitrogen-containing heterocyclic compounds that form the core of various pharmacologically active agents, including anticancer and antimicrobial drugs.[14][15] A primary and effective method for their synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[15][16] this compound can be readily converted into the corresponding α-ketoaldehyde or oxidized to a 1,2-dicarbonyl compound (p-tolylglyoxal), which then serves as the key precursor.
Reaction Mechanism
The synthesis involves a two-step condensation reaction between the diamine and the dicarbonyl compound, followed by cyclization and dehydration.
-
Nucleophilic Attack: One amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the p-tolylglyoxal.
-
Iminium Formation & Dehydration: The resulting hemiaminal intermediate dehydrates to form an imine.
-
Intramolecular Cyclization: The second amino group attacks the remaining carbonyl carbon.
-
Final Dehydration: A second dehydration step occurs, leading to the formation of the stable aromatic quinoxaline ring.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 4209-24-9 [smolecule.com]
- 3. This compound | 4209-24-9 [chemicalbook.com]
- 4. This compound CAS#: 4209-24-9 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 13. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-1-p-tolyl-ethanone
Welcome to the technical support guide for the purification of 2-Chloro-1-p-tolyl-ethanone (CAS 4209-24-9). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to explain the underlying principles and provide robust troubleshooting solutions based on extensive field experience.
Section 1: Understanding the Challenge - FAQs
This section addresses the most common high-level questions regarding the purification of crude this compound.
Q1: What are the typical impurities I should expect in my crude product?
A1: The impurity profile of crude this compound is heavily dependent on the synthetic route. The most common synthesis is the Friedel-Crafts acylation of toluene with chloroacetyl chloride.[1] Potential impurities include:
-
Unreacted Toluene: A starting material that can be carried through the workup.
-
Isomeric Products: Friedel-Crafts reactions can yield small amounts of the ortho and meta isomers, which can be difficult to separate from the desired para product.
-
Dichlorinated Byproduct: Over-reaction can lead to the formation of 2,2-dichloro-1-(p-tolyl)ethanone.[2] This impurity is particularly common if reaction conditions are not carefully controlled.
-
Polymeric/Tarry Materials: Acid-catalyzed side reactions can produce high molecular weight, often colored, byproducts.
-
Hydrolysis Product: Residual water during workup can hydrolyze the product to 2-hydroxy-1-(p-tolyl)ethanone.
Q2: My crude product is a dark, oily substance, but the literature describes it as a white to light yellow crystalline solid. Why?
A2: This is a classic case of freezing-point depression. Pure this compound has a melting point between 55-59°C.[3][4] The presence of the impurities mentioned in Q1, especially polymeric tars, disrupts the crystal lattice, preventing solidification and resulting in an oil or waxy solid at room temperature. The dark color is almost always indicative of these polymeric byproducts.
Q3: What is the best general-purpose purification technique for this compound?
A3: For typical laboratory scales (milligrams to several grams), recrystallization is the most efficient and preferred first-line method due to the compound's crystalline nature. If the crude material is heavily contaminated with impurities of similar polarity, flash column chromatography is the recommended second-line approach.[5] For industrial scales, vacuum distillation might be considered, although thermal stability is a concern for α-haloketones.
Q4: What are the critical safety precautions for handling this compound?
A4: This compound belongs to the class of α-haloketones, which are known lachrymators (tear-producing agents) and alkylating agents. It must be handled with extreme care.
-
Hazard Profile: It is corrosive and can cause severe skin burns and serious eye damage.[4] It is also harmful if swallowed.[1]
-
Handling: Always handle this compound and its solutions inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), a flame-resistant lab coat, and chemical splash goggles.
Section 2: Purification Workflow & Decision Diagram
The choice of purification strategy depends on the initial purity of your crude product. The following workflow provides a logical decision path.
Caption: Decision workflow for purifying crude this compound.
Section 3: Troubleshooting Guide
This section uses a direct question-and-answer format to solve specific experimental problems.
Recrystallization Issues
Q: I tried to recrystallize my product, but it "oiled out" of the solution instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your impure compound. The compound therefore separates as a liquid (oil) rather than a solid (crystal).
-
Causality: This is often caused by using a solvent in which the compound is too soluble, or by not using enough solvent, requiring a very high temperature for dissolution.
-
Solutions:
-
Re-heat the solution until the oil redissolves completely.
-
Add more hot solvent in small portions until the solution is no longer saturated at the boiling point. This is the most common fix.
-
Lower the cooling rate. Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oiling.
-
Try a different solvent system. If the problem persists, your chosen solvent may be inappropriate. Consider a binary solvent system (e.g., ethanol/water or ethyl acetate/hexanes) where the compound is soluble in one solvent and insoluble in the other.
-
Q: My yield after recrystallization is extremely low (<30%). What are the likely causes?
A: A very low yield points to one of several potential issues:
-
Excessive Solvent: You used far too much solvent to dissolve the crude product. The concentration of the product in the cold mother liquor remains high, leading to significant loss. Solution: Use the minimum amount of hot solvent required for complete dissolution.
-
High Initial Impurity: Your crude material may have been much less pure than anticipated. The low yield might accurately reflect the actual amount of desired product present. Solution: Re-assess the crude reaction by ¹H NMR to get a better estimate of purity before recrystallization.
-
Premature Crystallization: The product crystallized on the filter paper or in the funnel during a hot gravity filtration step (used to remove insoluble impurities). Solution: Use a pre-heated funnel and flask, and keep the solution at or near its boiling point during the filtration.
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Solution: Test solubility in various solvents beforehand. A good recrystallization solvent dissolves the compound when hot but very little when cold.
Column Chromatography Issues
Q: I can't get good separation between my product and an impurity on a silica gel column. The Rf values are too close. What should I do?
A: Poor separation on silica gel is a common challenge, especially with closely related isomers or byproducts.
-
Causality: The polarity of your product and the impurity are too similar for the chosen mobile phase (eluent) to differentiate between them effectively.
-
Solutions:
-
Optimize the Eluent: The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf). If you are using a standard Hexane/Ethyl Acetate system, try systematically varying the ratio to be less polar (e.g., from 90:10 to 95:5). Sometimes, a complete change of solvents is necessary. Try a system with a different character, such as Dichloromethane/Hexanes or Toluene/Ethyl Acetate.
-
Improve Column Efficiency: Use a longer, thinner column and finer silica mesh (if available). Ensure the column is packed perfectly without any air bubbles or channels. Load the sample in the most concentrated band possible.
-
Consider a Different Stationary Phase: If all else fails on silica, the impurity may have a specific interaction. Try a different stationary phase like neutral or basic alumina.
-
Q: My product seems to be reacting or decomposing on the silica gel column. Is this possible?
A: Yes, this is a known risk for acid-sensitive compounds.
-
Causality: Standard silica gel is slightly acidic (pH ≈ 4-5) and has a high surface area, which can catalyze decomposition, elimination, or rearrangement reactions, especially with sensitive functional groups like α-haloketones.
-
Solutions:
-
Deactivate the Silica: Add a small amount of a volatile base, typically ~0.5-1% triethylamine (NEt₃), to your eluent. This will neutralize the acidic sites on the silica surface and prevent decomposition.
-
Use Neutralized Silica: You can purchase commercially prepared neutral silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run it immediately.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is effective for crude material that is >80% pure and contains polar or non-polar impurities.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. In the fume hood, add ethanol dropwise from a Pasteur pipette while heating the mixture gently on a hotplate with stirring, until the solid just dissolves. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is darkly colored, add a small spatula tip of activated charcoal. Swirl the hot solution for 1-2 minutes.
-
Hot Filtration (if charcoal was used): Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Filter the hot solution quickly to remove the charcoal. Rinse the original flask and filter paper with a minimal amount of hot ethanol.
-
Crystallization: Remove the flask from the heat. If the solution is clear, you can proceed. If it is still cloudy, add a few more drops of hot ethanol until it is clear. Add water dropwise to the hot solution until a faint, persistent cloudiness appears. Add 1-2 drops of ethanol to redissolve the cloudiness.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50:50 ethanol/water mixture.
-
Drying: Press the crystals dry on the filter, then transfer them to a watch glass to air dry or dry in a vacuum oven at low temperature (<40°C).
-
Validation: Check the purity by measuring the melting point and running a TLC against the crude material. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Flash Column Chromatography
This method is for separating complex mixtures or purifying oily crude products.
Data Presentation: Eluent Systems
| Impurity Type | Recommended Starting Eluent System (v/v) | Target Rf of Product |
| Less polar (e.g., Toluene) | Hexane : Ethyl Acetate (95 : 5) | ~0.3 |
| More polar (e.g., Hydrolysis product) | Hexane : Ethyl Acetate (90 : 10) | ~0.3 |
| Dichloro- byproduct | Hexane : Dichloromethane (80 : 20) | ~0.25 |
-
TLC Analysis: First, determine the best eluent system using TLC plates. Spot the crude mixture and test different solvent ratios. The ideal system gives the product an Rf value of approximately 0.3 and maximizes separation from all impurities.[5]
-
Column Packing: Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the chosen eluent (wet packing). Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimum amount of dichloromethane or the eluent. In a separate beaker, add ~1-2 g of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This is the "dry loading" method, which results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Gently add the eluent to the column, taking care not to disturb the top surface. Apply positive pressure (using a pump or bulb) to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Begin collecting fractions in test tubes. Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine and Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. Buy this compound | 4209-24-9 [smolecule.com]
- 2. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 3. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. aroonchande.com [aroonchande.com]
Technical Support Center: Synthesis of 2-Chloro-1-p-tolyl-ethanone
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-1-p-tolyl-ethanone. Our goal is to provide in-depth, field-tested insights into the common challenges encountered during its synthesis, with a specific focus on the formation of byproducts. This document moves beyond standard protocols to explain the causality behind experimental observations and offers robust troubleshooting strategies to optimize yield and purity.
Section 1: Frequently Asked Questions (FAQs): Byproduct Identification & Formation
This section addresses the most common initial queries researchers have regarding the synthesis of this compound.
Q1: What is the primary and most reliable method for synthesizing this compound?
The most fundamental and widely employed method is the Friedel-Crafts acylation of toluene with chloroacetyl chloride.[1] This electrophilic aromatic substitution reaction uses a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate a highly reactive acylium ion that acylates the toluene ring.[1]
Q2: I've run the reaction and my NMR analysis shows two distinct isomers. What is the most common isomeric byproduct and why does it form?
The most prevalent byproduct is the ortho-isomer, 2-Chloro-1-o-tolyl-ethanone .
-
Causality (The "Why"): The methyl group (-CH₃) on the toluene ring is an ortho-, para- directing group due to its electron-donating nature, which stabilizes the carbocation intermediate (the sigma complex) at these positions. While both ortho and para products are electronically favored, the para-product, This compound , is the major product. This is because the ortho positions are sterically hindered by the adjacent methyl group, making the attack by the bulky chloroacetyl group at the para position more favorable.[2][3] The ratio of para to ortho product can be influenced by reaction conditions.[2]
Q3: My reaction failed to proceed, or the yield is extremely low. The mixture turned into a cloudy, off-white sludge shortly after adding the reagents. What went wrong?
This is a classic symptom of moisture contamination .
-
Senior Scientist's Insight: Anhydrous aluminum chloride is exceptionally hygroscopic and reacts violently with water.[4][5] Any moisture present in the glassware, solvent (toluene), or reagents will hydrolyze the AlCl₃ catalyst, rendering it inactive. This hydrolysis also consumes the chloroacetyl chloride. The cloudy or sludgy appearance is due to the formation of aluminum hydroxides. To ensure success, all glassware must be oven or flame-dried immediately before use, and anhydrous grade solvents and freshly opened AlCl₃ are essential.[4][5]
Q4: Besides the ortho-isomer, are there other byproducts I should be aware of?
Yes, while less common under controlled conditions, you may encounter:
-
Diacylated Products: If an excess of chloroacetyl chloride is used relative to toluene, a second acylation can occur on the already substituted ring, leading to di-substituted ketones.
-
Unreacted Starting Materials: Incomplete reactions will leave residual toluene and chloroacetyl chloride.
-
Polymeric/Tarry Materials: Overheating or excessively long reaction times can lead to complex side reactions and polymerization, resulting in a dark, difficult-to-purify mixture.
Section 2: Troubleshooting Guide: Minimizing Byproducts & Optimizing Purity
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
| Problem Observed | Probable Cause(s) | Solutions & Optimization Strategies |
| High percentage of ortho-isomer in the final product (>10-15%) | Inherent electronic effects of the methyl group; reaction temperature may be too high, reducing steric selectivity. | 1. Temperature Control: Maintain a consistent reaction temperature, typically around 80°C, as specified in established protocols.[1][6] Avoid excessive heating.2. Purification: The ortho and para isomers have different physical properties. Effective separation can be achieved via fractional distillation under reduced pressure or careful recrystallization from a suitable solvent system (e.g., ethanol). |
| Low or no product yield; reaction appears stalled. | Deactivation of the AlCl₃ catalyst due to moisture. Insufficient catalyst loading. | 1. Rigorous Anhydrous Technique: Oven-dry all glassware and use anhydrous solvents. Handle AlCl₃ quickly in a dry environment.[4][5]2. Use Fresh Catalyst: Use a freshly opened container of anhydrous AlCl₃. Older, improperly stored AlCl₃ may already be partially hydrolyzed.3. Stoichiometry: Ensure at least a stoichiometric equivalent of AlCl₃ is used, as it forms a complex with the product ketone. |
| Presence of significant diacylated byproducts. | Incorrect stoichiometry; molar ratio of chloroacetyl chloride to toluene is too high. | 1. Adjust Stoichiometry: Use toluene as the limiting reagent or in a slight excess to minimize the chance of diacylation. 2. Controlled Addition: Add the chloroacetyl chloride dropwise to the toluene-AlCl₃ mixture to maintain a low instantaneous concentration of the acylating agent.[1][6] |
| Reaction mixture is dark brown/black and tarry. | Reaction temperature is too high, or the reaction was allowed to proceed for too long. | 1. Strict Temperature Monitoring: Use an oil bath and a thermometer to maintain the target temperature precisely. 2. Time Management: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent product degradation. |
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a validated synthesis method. Adherence to anhydrous conditions is critical for success.
Reagents:
-
Anhydrous Toluene: 40 mL
-
Anhydrous Aluminum Chloride (AlCl₃): 5.60 g (40 mmol)
-
Chloroacetyl Chloride: 4.52 g (3.4 mL, 40 mmol)
-
Crushed Ice: ~100 g
-
Concentrated Hydrochloric Acid (HCl): 10 mL
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Attach a drying tube (e.g., filled with CaCl₂) to the top of the condenser to protect the reaction from atmospheric moisture.
-
Catalyst Suspension: In a dry environment, quickly weigh and add the anhydrous aluminum chloride (5.60 g) to the round-bottom flask. Immediately add anhydrous toluene (40 mL) and begin stirring to form a suspension.
-
Reagent Addition: Slowly add the chloroacetyl chloride (4.52 g) dropwise from the dropping funnel into the stirred suspension. An exothermic reaction may occur.
-
Reaction: After the addition is complete and the initial exotherm subsides, slowly heat the mixture to 80°C using an oil bath. Maintain this temperature and continue stirring for 2 hours. The reaction should be monitored by TLC (see Protocol 2).
-
Workup (Quenching): After 2 hours, cool the reaction flask to room temperature. In a separate beaker, prepare a mixture of crushed ice (100 g) and concentrated HCl (10 mL). Slowly and carefully pour the reaction mixture into the ice-HCl slurry with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer twice with small portions of toluene.
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by recrystallization or vacuum distillation.
Protocol 2: Quality Control - TLC Monitoring
This allows for real-time tracking of the reaction's progress.
Materials:
-
TLC plates (silica gel)
-
Developing Chamber
-
Eluent: 9:1 Hexanes:Ethyl Acetate (this may require optimization)
-
UV lamp (254 nm)
Procedure:
-
At time intervals (e.g., T=0, 30 min, 60 min, 120 min), carefully take a small aliquot from the reaction mixture with a glass capillary.
-
Spot the aliquot onto a TLC plate alongside a spot of the starting material (toluene).
-
Develop the plate in the eluent system.
-
Visualize under a UV lamp. The reaction is complete when the spot corresponding to the starting material has disappeared and a new, lower Rf spot corresponding to the product is dominant.
Section 4: Visual Guides & Workflows
Diagram 1: Friedel-Crafts Acylation and Byproduct Formation
Caption: Mechanism of Friedel-Crafts acylation leading to the desired para-product and the primary ortho-byproduct.
Diagram 2: Troubleshooting Workflow for Synthesis Optimization
References
Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Acylation of Toluene
Welcome to the Technical Support Center for the Friedel-Crafts acylation of toluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this cornerstone of organic synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can not only execute the reaction but also intelligently optimize and troubleshoot it.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when performing the Friedel-Crafts acylation of toluene.
Q1: What is the fundamental mechanism of the Friedel-Crafts acylation of toluene?
The Friedel-Crafts acylation of toluene is a classic electrophilic aromatic substitution (EAS) reaction.[1] The process involves the introduction of an acyl group (R-C=O) onto the toluene ring. The reaction proceeds through a multi-step mechanism:
-
Formation of the Acylium Ion: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., acetyl chloride). This polarizes the carbon-halogen bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[2][3]
-
Electrophilic Attack: The electron-rich π system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom where the acyl group has attached. This restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and yields the final ketone product.[1]
Q2: Why is the para-isomer the major product in the Friedel-Crafts acylation of toluene?
The methyl group (-CH₃) of toluene is an activating, ortho-, para- directing group. However, due to the significant steric hindrance from the bulky acyl group and the catalyst complex, the acylation occurs almost exclusively at the sterically less hindered para position.[1][4] This high regioselectivity is a key advantage of this reaction, leading predominantly to the formation of 4-methylacetophenone.
Q3: Why is a stoichiometric amount of Lewis acid catalyst required?
Unlike Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst.[5] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid (e.g., AlCl₃).[5][6] This complex deactivates the catalyst, preventing it from participating in further reactions. The complex is then hydrolyzed during the aqueous workup to release the final ketone product.[5]
Q4: Can I use other acylating agents besides acyl chlorides?
Yes, acid anhydrides (e.g., acetic anhydride) are also effective acylating agents for Friedel-Crafts acylation.[5] In some cases, particularly with highly activated aromatic rings, carboxylic acids themselves can be used in the presence of a strong Brønsted or Lewis acid catalyst.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Friedel-Crafts acylation of toluene.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[6][7] Any water in the glassware, solvents, or reagents will deactivate it. | 1. Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware before use. Use anhydrous solvents and freshly opened or purified reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| 2. Insufficient Catalyst: As the product forms a complex with the catalyst, a stoichiometric amount is crucial.[6] | 2. Check Stoichiometry: Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the limiting reagent (typically the acylating agent).[1][7] | |
| 3. Sub-optimal Reaction Temperature: The reaction may be too slow at very low temperatures, while excessively high temperatures can lead to side reactions or decomposition.[6][8] | 3. Optimize Temperature: Start the reaction at a low temperature (0-5 °C) to control the initial exothermic reaction, then allow it to warm to room temperature.[1][9] Gentle heating may be required for less reactive substrates, but should be monitored carefully.[10] | |
| Formation of Multiple Byproducts | 1. Reaction with Solvent: Some solvents can compete with toluene in the acylation reaction. | 1. Choose an Inert Solvent: Dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are common and relatively inert solvents.[7][11] Avoid using aromatic solvents that can also undergo acylation. |
| 2. Polyacylation: Although the acyl group is deactivating, highly reactive starting materials or harsh conditions can lead to the introduction of more than one acyl group. | 2. Control Stoichiometry and Conditions: Use a 1:1 or slight excess of toluene to the acylating agent. Maintain a low reaction temperature to minimize the likelihood of a second acylation.[12] | |
| Darkening or Charring of the Reaction Mixture | 1. Uncontrolled Exothermic Reaction: The initial reaction between the Lewis acid and the acylating agent can be highly exothermic.[13] | 1. Control Reagent Addition: Add the acylating agent or toluene dropwise to the catalyst suspension at a low temperature (0-5 °C) to manage the heat generated.[1][7] |
| 2. High Reactant Concentration: Concentrated reaction mixtures can lead to localized overheating. | 2. Ensure Adequate Dilution: Use a sufficient volume of an appropriate anhydrous solvent to dissipate heat effectively.[7] |
Experimental Protocols
Protocol 1: Standard Friedel-Crafts Acylation of Toluene with Acetyl Chloride
This protocol outlines a standard procedure for the synthesis of 4-methylacetophenone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
Acetyl Chloride (CH₃COCl)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride). Ensure all glassware is thoroughly dried.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.[1]
-
Acyl Chloride Addition: Dissolve acetyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature between 0-5 °C.[9]
-
Toluene Addition: After forming the acylium ion complex, add a solution of toluene (1.0 - 1.2 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.[1]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[7]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[1] This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[1]
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.[1]
-
Purification: The crude 4-methylacetophenone can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation of Toluene.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. websites.umich.edu [websites.umich.edu]
Technical Support Center: Synthesis of 2-Chloro-1-p-tolyl-ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Chloro-1-p-tolyl-ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield, improve product purity, and ensure procedural safety.
Troubleshooting Guide: Enhancing Your Synthesis
This section addresses specific issues you may encounter during the Friedel-Crafts acylation of toluene to produce this compound.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a common issue that can often be traced back to a few critical parameters. The synthesis of this compound via Friedel-Crafts acylation is highly sensitive to the conditions and quality of reagents.[1]
Answer:
To diagnose low yield, we recommend a systematic review of the following factors:
-
Catalyst Activity and Stoichiometry: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is the cornerstone of this reaction. Its activity is paramount.
-
Moisture Sensitivity: AlCl₃ is extremely hygroscopic. Any moisture in your glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction.[1] Always use oven-dried glassware, anhydrous solvents, and freshly opened containers of high-purity AlCl₃.
-
Stoichiometry: A stoichiometric amount of AlCl₃ is often required, not a catalytic amount. This is because both the chloroacetyl chloride reactant and the resulting ketone product form complexes with the AlCl₃, effectively sequestering it. Ensure you are using at least a 1:1 molar ratio of AlCl₃ to chloroacetyl chloride.
-
-
Reagent Purity: The purity of your toluene and chloroacetyl chloride is critical. Impurities can lead to side reactions and the formation of byproducts, consuming your starting materials and complicating purification.[1]
-
Temperature Control: Temperature is one of the most significant factors influencing both yield and selectivity.[2]
-
Initial Addition: The initial reaction between AlCl₃ and chloroacetyl chloride to form the acylium ion is exothermic.[3] This step should be performed at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent degradation.
-
Reaction Progression: After the addition of toluene, the reaction temperature is typically raised. Optimal temperatures are often cited between 60°C and 85°C.[2] Exceeding this range can promote side reactions and tar formation, while insufficient heat will result in an incomplete reaction. A typical procedure involves heating to 80°C for about 2 hours.[4][5]
-
-
Order and Rate of Addition: The sequence in which you add reagents matters. Typically, a suspension of AlCl₃ in the solvent (excess toluene can be used as the solvent) is prepared first. Chloroacetyl chloride is then added slowly and dropwise to this cooled suspension to allow for controlled formation of the electrophilic acylium ion.[4][5] A rapid addition can cause an uncontrolled exotherm.
-
Work-up Procedure: Improper work-up can lead to product loss. The reaction must be carefully quenched by pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.[4][5] This breaks down the catalyst-product complex and separates the aqueous and organic layers. Ensure thorough extraction from the aqueous layer to recover all of your product.
Question 2: I'm observing significant formation of side products. What are they and how can I minimize them?
Answer:
Side product formation is typically related to reaction conditions and the inherent nature of electrophilic aromatic substitution.
-
Isomer Formation: The methyl group of toluene is an ortho-, para-directing group.[6] Therefore, the formation of the ortho-isomer, 2-Chloro-1-o-tolyl-ethanone, is possible. However, the para-isomer is sterically favored and is typically the major product.[6]
-
Mitigation: Lowering the reaction temperature can sometimes increase the para-selectivity, as the ortho-substitution often has a slightly higher activation energy.
-
-
Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation (because the product ketone is deactivated towards further substitution), it can still occur under harsh conditions.[7]
-
Mitigation: Use a molar ratio of toluene to chloroacetyl chloride that is greater than 1:1. Using toluene as the solvent ensures it is in large excess, statistically favoring monosubstitution. Avoid excessively high temperatures or prolonged reaction times.
-
-
Tar/Polymer Formation: This is often a result of the reaction temperature being too high, causing decomposition of reagents or products. Ensure your temperature control is precise and avoid localized overheating.
Question 3: How can I effectively purify the final product?
Answer:
After a successful aqueous work-up and extraction with a suitable solvent (like toluene or methylene chloride), the crude product requires purification.
-
Removal of Solvent: Use a rotary evaporator to remove the extraction solvent.[3][8]
-
Purification Methods:
-
Recrystallization: this compound is a solid at room temperature, with a reported melting point of 57-58 °C.[9] Recrystallization from a suitable solvent, such as ethanol, is an effective method for achieving high purity.[8]
-
Vacuum Distillation: If significant liquid impurities are present, vacuum distillation can be an alternative. The boiling point is reported as 113 °C at 4 Torr.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the synthesis?
The synthesis of this compound is a classic Friedel-Crafts Acylation , which is a type of electrophilic aromatic substitution.[2][10] The mechanism proceeds in three primary steps:[11][12]
-
Generation of the Acylium Ion: The Lewis acid (AlCl₃) reacts with chloroacetyl chloride to form a highly electrophilic acylium ion.[11][13]
-
Electrophilic Attack: The electron-rich π-system of the toluene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[11]
-
Regeneration of Aromaticity: A base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.[11][12]
Q2: Are there alternative, "greener" catalysts I can use instead of AlCl₃?
Yes, modern organic synthesis has explored various alternatives to traditional Lewis acids to create more environmentally friendly processes. While AlCl₃ is effective, it is required in stoichiometric amounts and generates significant acidic waste. Some alternatives that have been researched for Friedel-Crafts acylations include:
-
Zinc Oxide (ZnO): Has been shown to be an effective heterogeneous catalyst.[7]
-
Ionic Liquids: Can act as both solvent and catalyst, offering potential for recyclability.[13]
-
Other Metal Trifates: Erbium trifluoromethanesulfonate has been used as a catalyst, particularly in microwave-assisted reactions.[13]
These alternatives often require significant procedural adaptation but point towards more sustainable synthetic routes.
Q3: What are the most critical safety precautions for this reaction?
Safety must be the top priority. This reaction involves several hazards:
-
Corrosive Reagents: Anhydrous aluminum chloride reacts violently with water and is corrosive. Chloroacetyl chloride is also highly corrosive and a lachrymator. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Exothermic Reaction: The reaction is exothermic, especially during the addition of chloroacetyl chloride to the AlCl₃ suspension.[3] Use an ice bath to control the temperature and add reagents slowly to prevent the reaction from boiling over.
-
Quenching: The work-up step of quenching the reaction mixture with ice/water is also highly exothermic and releases HCl gas. This must be done slowly and cautiously in a fume hood with vigorous stirring.
Data Summary & Protocols
Table 1: Key Reaction Parameter Optimization
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Molar Ratio (Toluene:Acyl Chloride:AlCl₃) | >1 : 1 : 1.0-1.2 | Toluene in excess minimizes polysubstitution. AlCl₃ is needed in at least a 1:1 ratio with the acyl chloride due to complexation with the product. |
| Reaction Temperature | 0-5 °C (Initial Addition) then 80-85 °C | Low initial temperature controls the exotherm. Higher temperature is needed to drive the reaction to completion.[2] |
| Reaction Time | 2-3 hours | Sufficient time for the reaction to complete. Monitor by TLC to avoid prolonged heating which can cause degradation.[4] |
| Solvent | Toluene (acts as reagent and solvent) or Dichloromethane | Toluene is convenient as it is also the reactant. Anhydrous conditions are mandatory for any solvent used.[3][10] |
Visualized Workflow and Mechanism
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving common causes of low yield.
Diagram 2: Mechanism of Friedel-Crafts Acylation
Caption: The three-step mechanism for the Friedel-Crafts acylation of toluene.
Detailed Experimental Protocol
This protocol is a synthesis of common procedures and should be adapted and optimized for your specific laboratory conditions and scale.
-
Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is meticulously oven-dried.
-
Reagent Charging: To the flask, add anhydrous toluene (40 mL). In a fume hood, carefully add anhydrous aluminum chloride (5.60 g, 40 mmol). Stir the suspension and cool the flask to 0-5 °C using an ice bath.[4][5]
-
Acyl Chloride Addition: Add chloroacetyl chloride (4.52 g, 40 mmol) to the dropping funnel. Add it dropwise to the stirred toluene/AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.[4][5]
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80 °C. Maintain this temperature with stirring for 2 hours.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing 100 g of crushed ice and 10 mL of concentrated hydrochloric acid. Perform this step in a fume hood with vigorous stirring.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene or another suitable solvent (e.g., methylene chloride).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 4209-24-9 [smolecule.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. This compound | 4209-24-9 [chemicalbook.com]
- 5. This compound | 4209-24-9 [amp.chemicalbook.com]
- 6. alexandonian.com [alexandonian.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. scribd.com [scribd.com]
- 11. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 傅-克酰基化反应 [sigmaaldrich.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Chloro-1-p-tolyl-ethanone
Prepared by the Senior Application Scientist, Gemini Division
Welcome to the technical support center for 2-Chloro-1-p-tolyl-ethanone (also known as 2-chloro-4'-methylacetophenone). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile α-haloketone intermediate. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic strategies.
Section 1: Compound Profile and Safe Handling
Before beginning any experiment, a thorough understanding of your starting material is critical.
Question: What are the key physical and chemical properties of this compound?
Answer: this compound is a derivative of acetophenone with the molecular formula C₉H₉ClO.[1][2] It presents as a white to light yellow crystalline solid.[3] Understanding its properties is the first step in proper handling and reaction setup.
| Property | Value | Source |
| Molecular Weight | 168.62 g/mol | [1][2][4] |
| CAS Number | 4209-24-9 | [2][4] |
| Melting Point | 55.0 to 59.0 °C | [1][3][5] |
| Boiling Point | ~238.18 °C (estimate) | [1][5] |
| Appearance | White to light yellow powder/crystal | [3] |
| Solubility | Soluble in common organic solvents (e.g., toluene, DCM, acetone); insoluble in water. | [6] |
Question: What are the primary safety hazards and handling precautions for this compound?
Answer: this compound is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.[7][8] It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1][9]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[7][10]
-
Handling: Avoid creating dust.[7] Prevent contact with skin and eyes.[11] Use non-sparking tools to prevent fire from electrostatic discharge.[11]
-
Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[7]
-
Spills: In case of a spill, absorb the material to prevent damage and dispose of it as hazardous waste.[9] Do not let the chemical enter drains.[7][10]
Section 2: Synthesis of this compound
Question: What is the most common method for synthesizing this compound and what are the critical parameters?
Answer: The most direct and widely used method is the Friedel-Crafts acylation of toluene with chloroacetyl chloride, using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[1][6] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Lewis acid activates the chloroacetyl chloride, generating a highly reactive acylium ion that attacks the electron-rich toluene ring.[1]
Causality of Critical Parameters:
-
Anhydrous Conditions: The presence of water will hydrolyze the aluminum chloride catalyst, rendering it inactive and halting the reaction.[1] All glassware must be oven-dried, and anhydrous solvents must be used.
-
Temperature Control: The reaction is typically heated to around 80 °C to ensure a reasonable reaction rate.[1][12] However, careful control is needed to prevent side reactions. The addition of reagents is often done at a lower temperature to manage the initial exotherm.[6]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative method for the synthesis.
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Section 3: Core Reactivity & Troubleshooting
The primary utility of this compound is as an electrophile in nucleophilic substitution reactions at the α-carbon. This is where most experimental challenges arise.
Question 1: I am getting a low yield of my desired nucleophilic substitution (S(_N)2) product. What are the likely causes?
Answer: Low yields in these reactions are a frequent problem and almost always stem from competing side reactions or suboptimal conditions.[13] The α-carbon is susceptible to S(_N)2 attack, but the adjacent carbonyl group also makes the α-protons acidic, opening pathways to elimination and rearrangement reactions, particularly in the presence of a base.[14]
The three main competing pathways are:
-
S(_N)2 Substitution (Desired): The nucleophile directly attacks the α-carbon, displacing the chloride ion. This is favored by strong, non-basic nucleophiles.[15][16]
-
Favorskii Rearrangement: Occurs with strong, sterically hindered bases (e.g., alkoxides). The base abstracts an α-proton, and the resulting enolate undergoes an intramolecular S(_N)2 reaction to form a cyclopropanone intermediate, which then opens to yield a rearranged carboxylic acid or ester derivative.[13][14]
-
Elimination (E2): Can occur if there are β-hydrogens and a strong, non-nucleophilic base is used, leading to an α,β-unsaturated ketone.
Caption: Troubleshooting Logic for Low S(_N)2 Yields.
Question 2: My reaction with an amine nucleophile is sluggish. How can I improve the rate?
Answer: The reactivity of α-haloketones in S(_N)2 reactions is highly dependent on the leaving group, with the trend being I > Br > Cl > F.[17] As an α-chloroketone, this compound is less reactive than its bromo or iodo counterparts.[17]
To improve the reaction rate:
-
Solvent Choice: The S(_N)2 mechanism is favored by polar aprotic solvents like acetone, DMF, or DMSO.[18] These solvents solvate the cation but leave the nucleophile relatively "bare," increasing its reactivity. Polar protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, shielding it and slowing the reaction.[15]
-
Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate, as seen in syntheses with isopropylamine.[19] However, be cautious, as higher temperatures can also favor elimination side reactions.[13]
-
Nucleophile Concentration: Using a slight excess of the amine nucleophile (e.g., 2-3 equivalents) can help drive the reaction to completion.[19]
Caption: Competing S(_N)2 and Favorskii Reaction Pathways.
Question 3: I've successfully run my reaction, but I'm struggling with purification. What are the best methods?
Answer: Proper purification is essential to obtain your final compound with high purity. The two most common methods for a solid product like those derived from this compound are recrystallization and column chromatography.[20]
Protocol 1: Recrystallization
This technique is ideal for purifying crystalline solids when impurities have different solubility profiles from the product.
Troubleshooting Recrystallization:
-
Problem: Compound "oils out" instead of crystallizing.
-
Problem: No crystals form upon cooling.
-
Cause: The solution is too dilute, or it is supersaturated.[20]
-
Solution 1: Evaporate some solvent and cool again.[20]
-
Solution 2 (Seeding): Add a tiny crystal of the pure product to initiate crystallization.[20]
-
Solution 3 (Scratching): Gently scratch the inside of the flask with a glass rod to create nucleation sites.[20]
-
Protocol 2: Column Chromatography
This method is used to separate the desired product from impurities based on their differential adsorption to a stationary phase (typically silica gel).[20]
Step-by-Step Guide:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Aim for a solvent mixture that gives your desired product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar eluent and pour it into the column, ensuring no air bubbles are trapped. Allow the silica to pack under gravity or gentle pressure, keeping the silica bed wet with solvent at all times.[20]
-
Loading the Sample: Dissolve your crude product in a minimum amount of the column solvent (or a slightly more polar one if needed) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[20]
By understanding the inherent reactivity of this compound and anticipating common pitfalls, you can significantly improve the efficiency and success of your experiments. Always begin with a small-scale test reaction to identify the optimal conditions before scaling up.
References
- 1. Buy this compound | 4209-24-9 [smolecule.com]
- 2. 4209-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 4209-24-9 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 4209-24-9 [amp.chemicalbook.com]
- 9. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. biosynth.com [biosynth.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound | 4209-24-9 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 16. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 17. benchchem.com [benchchem.com]
- 18. fiveable.me [fiveable.me]
- 19. scihorizon.com [scihorizon.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Safe Handling and Disposal of 2-Chloro-1-p-tolyl-ethanone Waste
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides essential, in-depth information on the safe handling and compliant disposal of 2-Chloro-1-p-tolyl-ethanone (CAS RN: 4209-24-9) and its associated waste streams. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the causal scientific reasoning behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Section 1: Frequently Asked Questions - Core Safety & Hazard Profile
This section addresses the most common initial questions regarding the inherent risks of this compound.
Question: What are the primary hazards associated with this compound?
Answer: this compound is a hazardous compound that presents multiple risks.[1] According to the Globally Harmonized System (GHS), its primary classifications include:
-
Skin Corrosion/Irritation: It can cause severe skin burns and irritation.[3]
-
Serious Eye Damage/Irritation: Direct contact poses a risk of serious eye damage.[2][3]
-
Respiratory Sensitization: Inhalation may cause allergy or asthma-like symptoms.[2]
-
Corrosive to Metals: The compound may be corrosive to certain metals.[2]
Due to this hazard profile, it must be handled with stringent safety protocols.
Question: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
Answer: A multi-layered PPE approach is required to mitigate the risks of exposure.[4] The selection of PPE is not merely a suggestion but a critical control measure. The rationale is to create a complete barrier between the researcher and the chemical, preventing contact, inhalation, and ingestion.[5] See the summary table below for specific recommendations.
Question: How should this compound be stored in the laboratory?
Answer: Proper storage is crucial to maintain chemical stability and prevent accidental exposure. It should be stored in a tightly closed, corrosive-resistant container.[6] The storage area must be cool, dry, and well-ventilated.[6] Given its sensitivity to moisture, storing it under an inert gas is also recommended.
Section 2: Troubleshooting Guide - Spills, Exposure, and Decontamination
This section provides step-by-step protocols for emergency situations, designed to be clear and actionable.
Question: What is the correct procedure for cleaning up a small spill of this compound solid in a chemical fume hood?
Answer: A swift and correct response to a spill is critical to prevent wider contamination and exposure.
Experimental Protocol: Small Spill Cleanup
-
Alert & Isolate: Immediately alert personnel in the vicinity. Ensure the chemical fume hood sash is kept at the lowest practical height.
-
Don PPE: If not already wearing it, don the full mandatory PPE as specified in Table 1.
-
Containment: Prevent the spread of the solid powder. Do not use water to clean the initial spill as this may create a hazardous solution.
-
Absorption & Collection:
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.
-
All cleaning materials (gloves, wipes, absorbent) are now considered hazardous waste and must be placed in the solid chlorinated hazardous waste container.[8]
-
-
Final Steps: Wash hands thoroughly after the cleanup is complete. Document the spill in the laboratory logbook.
Question: What are the immediate first-aid steps in case of accidental skin or eye contact?
Answer: Immediate and thorough decontamination is the key to minimizing injury. The causality is simple: the longer the chemical is in contact with tissue, the more severe the damage will be.
Protocol: First Aid for Exposure
-
Skin Exposure:
-
Immediately move to the nearest safety shower.
-
Take off all contaminated clothing without delay while under the shower.[6][9]
-
Rinse the affected skin with copious amounts of water for at least 15 minutes.[9]
-
Wash the affected area with soap and water.[9]
-
Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
-
-
Eye Exposure:
-
Immediately proceed to the nearest eyewash station.
-
Hold the eyelids open and flush the eyes continuously with a gentle stream of pure water for at least 15 minutes.[6][9]
-
Remove contact lenses if present and easy to do so. Continue rinsing.
-
Seek immediate medical attention.[9] It is critical that a medical professional evaluates the eye for damage.
-
Section 3: Technical Guide - Waste Management and Disposal
Proper disposal is not just a matter of laboratory practice but of legal and environmental compliance. Chlorinated organic compounds are subject to stringent disposal regulations.[10]
Question: How should I classify and segregate waste containing this compound?
Answer: All waste streams contaminated with this compound must be classified as Halogenated (or Chlorinated) Organic Hazardous Waste . It is imperative not to mix this with non-halogenated waste. The reason for this strict segregation is that the incineration of mixed halogenated waste can produce highly toxic dioxins and furans if the disposal facility is not equipped to handle them.[11]
Question: What are the correct containers for collecting this waste?
Answer: Use only designated, properly labeled hazardous waste containers.[11]
-
For liquids (e.g., reaction mixtures, rinsate): Use a robust, chemically compatible container with a secure, tight-fitting lid. The container must be clearly labeled "Halogenated Organic Waste" and list this compound as a component.
-
For solids (e.g., contaminated PPE, absorbent materials, residual powder): Use a dedicated, labeled solid waste container or a heavy-duty, sealable bag placed inside a rigid container.[8]
Question: Can I dispose of "empty" containers that held this compound in the regular trash?
Answer: No. An "empty" container that held an acutely toxic substance is still considered hazardous waste.[8] To render the container non-hazardous, it must be "triple-rinsed."
Protocol: Triple-Rinsing Non-Disposable Containers
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone) to the container. Secure the lid and swirl to rinse all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into the designated "Halogenated Organic Waste" liquid container. This rinsate is now hazardous waste.
-
Repeat: Repeat this rinsing procedure two more times.
-
Disposal: After the third rinse, the container may be managed as non-hazardous solid waste, though laboratory or institutional policy may still require it to be disposed of as chemical waste. Always defer to your institution's specific guidelines.
Section 4: Data Summaries and Workflow Visualization
For quick reference, the following tables and diagrams summarize the critical information presented in this guide.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles with side-shields, or a full-face shield.[6][12] | Protects against splashes and airborne dust, preventing severe eye damage. |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., nitrile, neoprene).[6][12] | Prevents skin absorption and severe burns. Gloves must be inspected before use and changed immediately if contaminated. |
| Skin & Body Protection | A chemical-resistant lab coat or apron.[12] Fire-resistant clothing is also advised.[6] | Protects against spills and splashes on the body. Contaminated clothing must be removed immediately and decontaminated before reuse. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[12] If a hood is not available or exposure limits may be exceeded, a NIOSH-approved full-face respirator is required.[6] | Prevents inhalation of dust or aerosols, which can cause respiratory sensitization.[2] |
Table 2: Waste Stream Segregation Guide
| Waste Stream | Type | Disposal Container | Key Instructions |
| Residual solid compound, contaminated weigh boats, etc. | Solid | Labeled "Halogenated Organic Solid Waste" | Do not mix with non-halogenated waste. |
| Reaction mixtures, solutions containing the compound | Liquid | Labeled "Halogenated Organic Liquid Waste" | Keep container closed when not in use. Do not overfill (<90% capacity).[11] |
| Contaminated gloves, wipes, absorbent materials | Solid | Labeled "Halogenated Organic Solid Waste" | Collect all materials from spill cleanups and routine handling.[8] |
| Solvent from triple-rinsing of containers | Liquid | Labeled "Halogenated Organic Liquid Waste" | This rinsate is considered acutely hazardous.[8] |
Diagram 1: Waste Disposal Decision Workflow
Caption: Workflow for segregating this compound waste.
Section 5: References
-
2-CHLORO-1,2-DI-P-TOLYL-ETHANONE Safety Data Sheets. Echemi. --INVALID-LINK--
-
Buy this compound | 4209-24-9. Smolecule. --INVALID-LINK--
-
This compound Chemical Properties,Uses,Production. ChemicalBook. --INVALID-LINK--
-
2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9. TCI Chemicals. --INVALID-LINK--
-
2-Chloro-1-(p-tolyl)ethan-1-one 4209-24-9. TCI Chemicals. --INVALID-LINK--
-
This compound | 4209-24-9. ChemicalBook. --INVALID-LINK--
-
Personal protective equipment for handling 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. Benchchem. --INVALID-LINK--
-
2-Chloro-1-(4-methylphenyl)ethan-1-one. PubChem. --INVALID-LINK--
-
4209-24-9(this compound) Product Description. ChemicalBook. --INVALID-LINK--
-
2-CHLORO-1,2-DI-P-TOLYL-ETHANONE - Safety Data Sheet. ChemicalBook. --INVALID-LINK--
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. --INVALID-LINK--
-
2-Chloro-1-(p-tolyl)ethan-1-one 4209-24-9. Tokyo Chemical Industry. --INVALID-LINK--
-
Safety Data Sheet. Fluorochem. --INVALID-LINK--
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. --INVALID-LINK--
-
Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research, University of Minnesota. --INVALID-LINK--
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. --INVALID-LINK--
-
Personal protective equipment for preparing toxic drugs. GERPAC. --INVALID-LINK--
-
Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. US Environmental Protection Agency. --INVALID-LINK--
-
SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK--
References
- 1. This compound | 4209-24-9 [amp.chemicalbook.com]
- 2. Buy this compound | 4209-24-9 [smolecule.com]
- 3. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sams-solutions.com [sams-solutions.com]
- 5. gerpac.eu [gerpac.eu]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. ethz.ch [ethz.ch]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 2-Chloro-1-p-tolyl-ethanone Production
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-1-p-tolyl-ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chemical transformation. Here, we address common challenges with in-depth, field-tested insights and troubleshooting guides.
I. Overview of the Synthesis
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, typically involves the alpha-chlorination of 4'-methylacetophenone. While seemingly straightforward, this reaction presents several challenges during scale-up, including control of exotherms, prevention of side reactions, and ensuring product purity.
A common and effective method for this synthesis is the chlorination of 4'-methylacetophenone using sulfuryl chloride (SO2Cl2) in an appropriate solvent. This method is often preferred for its relatively clean reaction profile and the ease of removal of by-products (SO2 and HCl) as gases.
II. Experimental Protocol: Chlorination with Sulfuryl Chloride
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
4'-Methylacetophenone
-
Sulfuryl chloride (SO2Cl2)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Nitrogen or Argon gas
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a gas outlet (connected to a scrubber for HCl and SO2), and a nitrogen/argon inlet.
-
Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) to remove moisture and oxygen.
-
Charge Reactants: Dissolve 4'-methylacetophenone in a suitable solvent like dichloromethane (DCM) in the reaction flask.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slow Addition of Chlorinating Agent: Add sulfuryl chloride dropwise to the stirred solution via the dropping funnel. Maintain the temperature between 0-10 °C throughout the addition. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a cold, saturated sodium bicarbonate solution to neutralize the excess acid.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or distillation to obtain pure this compound.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low Yield | Incomplete reaction. | * Verify Stoichiometry: Ensure the correct molar ratio of sulfuryl chloride to 4'-methylacetophenone is used. A slight excess of the chlorinating agent may be necessary. * Monitor Reaction Time: The reaction may require more time to go to completion. Use TLC or GC to confirm the absence of starting material before quenching. |
| Decomposition of product. | * Temperature Control: Maintain the recommended temperature range (0-10 °C) during the addition of sulfuryl chloride. Higher temperatures can lead to side reactions and product degradation. | |
| Formation of Dichloro-Substituted Byproduct | Excess chlorinating agent or localized high concentrations. | * Controlled Addition: Add the sulfuryl chloride slowly and dropwise to prevent localized over-chlorination. * Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Dark-colored Reaction Mixture | Presence of impurities or side reactions. | * High-Purity Starting Materials: Use high-purity 4'-methylacetophenone and sulfuryl chloride. * Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions. |
| Difficult Purification | Presence of closely-related impurities. | * Optimize Crystallization: Experiment with different recrystallization solvents to achieve better separation. * Chromatography: If recrystallization is ineffective, column chromatography may be necessary, although this is less ideal for large-scale production. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the inert atmosphere in this reaction?
A1: The inert atmosphere, typically nitrogen or argon, is crucial to prevent side reactions. Oxygen from the air can react with the enolate intermediate, leading to the formation of undesired oxidized byproducts and a decrease in both yield and purity.
Q2: Why is slow, controlled addition of sulfuryl chloride so important?
A2: The reaction between 4'-methylacetophenone and sulfuryl chloride is exothermic. Slow addition allows for effective heat dissipation, preventing a runaway reaction and minimizing the formation of byproducts such as the dichloro-substituted compound.
Q3: Can other chlorinating agents be used?
A3: Yes, other chlorinating agents like N-chlorosuccinimide (NCS) can be used. However, sulfuryl chloride is often preferred for scale-up due to its lower cost and the fact that its byproducts (SO2 and HCl) are gaseous and easily removed from the reaction mixture.
Q4: What are the key safety precautions for this reaction?
A4:
-
Corrosive and Toxic Reagents: Both sulfuryl chloride and the generated HCl gas are corrosive and toxic. This reaction must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Quenching: The quenching step with sodium bicarbonate solution is highly exothermic and releases CO2 gas. It should be performed slowly and with caution to avoid excessive foaming and pressure buildup.
V. Visualizations
Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key stages of this compound synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
VI. References
-
Title: Organic Syntheses, Coll. Vol. 4, p.162 (1963); Vol. 34, p.19 (1954). Source: Organic Syntheses URL: --INVALID-LINK--
-
Title: A Convenient and Efficient Synthesis of α-Chloroketones Using Sulfuryl Chloride Source: Synthetic Communications URL: --INVALID-LINK--
-
Title: Safety Data Sheet - Sulfuryl chloride Source: Sigma-Aldrich URL: --INVALID-LINK--
Technical Support Center: Monitoring 2-Chloro-1-p-tolyl-ethanone Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring reactions involving 2-Chloro-1-p-tolyl-ethanone. It offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical field experience.
Introduction: The Critical Role of Reaction Monitoring
In the synthesis of pharmaceutical intermediates and other fine chemicals, precise monitoring of reaction progress is paramount. For reactions involving this compound, a common building block, understanding the real-time concentration of reactants, intermediates, and products is essential for optimizing yield, minimizing impurities, and ensuring process safety. In-situ monitoring techniques provide immediate feedback, allowing for rapid adjustments to reaction conditions.[1] This guide focuses on the most prevalent analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its versatility and quantitative power. For this compound and its derivatives, reversed-phase HPLC with UV detection is a common and robust choice.[2]
HPLC Troubleshooting Guide & FAQs
Q1: I'm observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?
A1: Peak tailing is a frequent issue that can compromise resolution and quantification.[3][4][5] The primary causes often revolve around secondary interactions between the analyte and the stationary phase.
-
Causality: The lone pair of electrons on the oxygen of the carbonyl group in this compound can interact with active silanol groups on the silica-based stationary phase, leading to peak tailing.[4]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) can protonate the silanol groups, minimizing these secondary interactions.[3][4]
-
Use of an End-Capped Column: Employing a highly deactivated, end-capped C18 column can reduce the number of available silanol groups.[4]
-
Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., 20-50 mM) can help to mask the residual silanol interactions.[5]
-
Column Overload Check: Inject a diluted sample to see if the tailing improves. If it does, your initial sample concentration was too high, leading to column overload.[5]
-
Q2: My retention times are drifting from run to run. What should I investigate?
A2: Retention time instability can invalidate your quantitative results. The issue usually lies with the mobile phase preparation or the HPLC system itself.
-
Causality: Inconsistent mobile phase composition or temperature fluctuations can lead to variable retention times.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. If preparing online, check the proportioning valves of your pump.[6]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Temperature Control: Use a column oven to maintain a constant temperature.[6] Even small fluctuations in ambient temperature can affect retention times.
-
System Leaks: Check for any leaks in the system, from the pump to the detector.[7]
-
Experimental Protocol: HPLC Monitoring
Here is a typical starting method for monitoring a reaction involving this compound.
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 10 µL[2] |
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting it in a known volume of cold mobile phase (e.g., 950 µL) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
Section 2: Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, GC is a powerful analytical tool, often coupled with a mass spectrometer (GC-MS) for definitive identification.[2][8]
GC Troubleshooting Guide & FAQs
Q1: I'm seeing broad or tailing peaks for my chlorinated analyte. What's the cause?
A1: Peak broadening or tailing in GC can stem from several factors, including issues with the injection, the column, or the compound's interaction with the system.
-
Causality: Active sites in the GC inlet or column can interact with the chlorinated analyte. Contamination from previous injections can also lead to poor peak shape.[9]
-
Troubleshooting Steps:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. A contaminated liner is a common source of peak tailing.[9]
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions.
-
Check for Column Contamination: If the problem persists, you may need to trim a small portion (a few centimeters) from the front of the column to remove non-volatile residues.[9]
-
Injection Technique: Ensure a fast and clean injection to minimize band broadening in the inlet.
-
Q2: My analyte seems to be degrading in the GC. How can I confirm this and what can I do?
A2: Thermal degradation of chlorinated compounds can occur in the high-temperature environment of the GC inlet.
-
Causality: this compound, while generally stable, can degrade at excessively high inlet temperatures, especially in the presence of active sites.
-
Troubleshooting Steps:
-
Lower Inlet Temperature: Gradually decrease the injector temperature to find a balance between efficient volatilization and minimal degradation.
-
Use a Deactivated Inlet Liner: A deactivated liner will have fewer active sites that can promote degradation.
-
Splitless vs. Split Injection: If using a splitless injection, the longer residence time in the hot inlet can increase the chance of degradation. Consider switching to a split injection if sensitivity allows.
-
Experimental Protocol: GC-MS Monitoring
A standard GC-MS method for analyzing this compound is outlined below.
| Parameter | Value |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2] |
| Injector Temperature | 280°C[2] |
| Oven Program | Initial 150°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min[2] |
| MS Transfer Line Temp | 280°C[2] |
| Ion Source Temp | 230°C[2] |
| Ionization Mode | Electron Ionization (EI) |
Sample Preparation:
-
Take an aliquot from the reaction and quench it by diluting in a suitable solvent like dichloromethane or ethyl acetate.
-
Filter the sample if necessary.
-
Ensure the final concentration is appropriate for your instrument's sensitivity.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information and can be inherently quantitative without the need for calibration curves for each component.[10][11] It allows for the direct observation of the disappearance of starting material signals and the appearance of product signals.
NMR Troubleshooting Guide & FAQs
Q1: My quantitative NMR (qNMR) results are not reproducible. What are the critical parameters I need to control?
A1: For accurate and reproducible qNMR, several acquisition parameters must be carefully optimized.[10]
-
Causality: Inaccurate quantification often arises from incomplete relaxation of the nuclei between scans.
-
Troubleshooting Steps:
-
Sufficient Relaxation Delay (d1): The relaxation delay (d1) plus the acquisition time (aq) should be at least 5 times the longest T1 relaxation time of the nuclei you are quantifying.[10] You may need to perform a T1 inversion-recovery experiment to determine the T1 values for your compounds of interest.
-
Consistent Number of Scans (NS): Use the same number of scans for all your time points to ensure a consistent signal-to-noise ratio.
-
Stable Temperature: Use a temperature-controlled probe to minimize shifts in resonance frequencies during the experiment.
-
Proper Phasing and Baseline Correction: Inconsistent data processing can introduce significant errors. Ensure that all spectra are phased and baseline corrected uniformly.
-
Q2: I'm having trouble with shimming my reaction mixture, leading to broad peaks. Any suggestions?
A2: Shimming can be challenging with complex reaction mixtures, especially if precipitates form or the viscosity changes over time.
-
Causality: Magnetic field inhomogeneity across the sample leads to broadened spectral lines.[12]
-
Troubleshooting Steps:
-
Use a Homogeneous Sample: Ensure your sample is well-mixed and free of solids. If solids are present, you may need to filter the aliquot before analysis.
-
Solvent Choice: The choice of deuterated solvent can impact shimming. Ensure it is compatible with your reaction components.
-
Automated Shimming Routines: Modern spectrometers have sophisticated shimming routines. Experiment with different shimming protocols available on your instrument.
-
Consider a Flow-NMR Setup: For reactions that are difficult to monitor in a standard NMR tube, a flow-NMR setup can provide more consistent sample conditions.[13]
-
Experimental Workflow: NMR Reaction Monitoring
The following diagram illustrates a typical workflow for monitoring a reaction using NMR.
Caption: Workflow for NMR reaction monitoring.
Section 4: Mass Spectrometry (MS) for Reaction Monitoring
Mass spectrometry, particularly when used for in-situ or online monitoring, can provide real-time feedback on reaction progress and help identify transient intermediates.[14][15]
MS Troubleshooting Guide & FAQs
Q1: I am trying to use Electrospray Ionization (ESI)-MS to monitor my reaction, but I'm not seeing my neutral analyte, this compound.
A1: ESI is most effective for analytes that are already charged in solution or can be easily ionized. Neutral molecules may require specific conditions to be observed.
-
Causality: this compound is a neutral molecule and may not ionize efficiently under standard ESI conditions.
-
Troubleshooting Steps:
-
Adduct Formation: Try adding a small amount of a salt, such as sodium acetate, to your sample. This can promote the formation of sodium adducts [M+Na]+ which are readily detected by the mass spectrometer.
-
Solvent Modification: Adjusting the solvent system to include a small amount of acid (e.g., formic acid) might facilitate protonation, [M+H]+, although this may be less efficient for ketones.
-
Alternative Ionization Technique: If direct ESI is not effective, consider Atmospheric Pressure Chemical Ionization (APCI) or Liquid Electron Ionization (LEI), which are often better suited for neutral, less polar molecules.[14]
-
Q2: How can I use MS to identify potential reaction intermediates?
A2: MS is highly sensitive and can detect low-concentration species, making it ideal for identifying reactive intermediates.[15][16]
-
Causality: Reaction intermediates are often transient and present at low concentrations. The high sensitivity of MS allows for their detection.
-
Methodology:
-
Direct Infusion: Continuously infuse a diluted stream from your reactor directly into the mass spectrometer.
-
Tandem MS (MS/MS): Once you identify a potential intermediate ion, you can perform an MS/MS experiment. By isolating the ion and fragmenting it, you can obtain structural information that helps to confirm its identity.[17]
-
High-Resolution MS (HRMS): Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) will provide an accurate mass measurement, allowing you to determine the elemental composition of the intermediate.[18][19]
-
Logical Flow for Method Selection
The choice of analytical technique depends on the specific goals of your reaction monitoring.
Caption: Decision tree for selecting an analytical method.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmtech.com [pharmtech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Sequential product-ion spectra (MS3) with array detection and reaction-intermediate scanning of a cyclopeptide on a five-sector mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. agilent.com [agilent.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Chloro-1-p-tolyl-ethanone: A Comparative Analysis of NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research. 2-Chloro-1-p-tolyl-ethanone, a versatile building block in the synthesis of various pharmaceuticals and agrochemicals, presents a classic case for the application of modern analytical techniques.[1][2] This guide provides an in-depth analysis of its structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, contextualized by a comparison with alternative analytical methods. The insights herein are grounded in established spectroscopic principles and comparative data from analogous structures.
The Central Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide a detailed map of the carbon and hydrogen framework of a molecule. By analyzing parameters such as chemical shift (δ), spin-spin coupling (J), and signal integration, we can deduce the precise connectivity and chemical environment of each atom.
For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR provides a wealth of information that is both quantitative and highly specific.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
While direct experimental spectra for this compound are available in specialized databases, a robust understanding of its spectral features can be derived from the analysis of closely related compounds, such as 4'-methylacetophenone and 2-chloroacetophenone. This predictive approach, rooted in the principles of substituent effects on chemical shifts, allows for a confident assignment of the expected NMR signals. The predicted data is summarized in the tables below.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~ 2.43 | Singlet (s) | 3H | -CH₃ | The methyl group on the aromatic ring is expected to be a singlet in a typical range for aryl methyls. |
| b | ~ 4.75 | Singlet (s) | 2H | -CH₂Cl | The methylene protons are adjacent to an electronegative chlorine and a carbonyl group, leading to a significant downfield shift. No adjacent protons result in a singlet. |
| c | ~ 7.30 | Doublet (d) | 2H | Ar-H (ortho to -CH₃) | These aromatic protons are ortho to the electron-donating methyl group and meta to the carbonyl group. They appear as a doublet due to coupling with protons at position 'd'. |
| d | ~ 7.88 | Doublet (d) | 2H | Ar-H (ortho to -C=O) | These aromatic protons are ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift. They appear as a doublet due to coupling with protons at position 'c'. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~ 21.7 | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
| 2 | ~ 45.5 | -CH₂Cl | The carbon is shifted downfield due to the attached electronegative chlorine atom. |
| 3 | ~ 129.5 | Ar-C (ortho to -CH₃) | Aromatic carbon signal. |
| 4 | ~ 129.8 | Ar-C (ortho to -C=O) | Aromatic carbon signal, slightly deshielded by the adjacent carbonyl group. |
| 5 | ~ 132.0 | Ar-C (ipso to -C=O) | Quaternary carbon attached to the carbonyl group. |
| 6 | ~ 145.0 | Ar-C (ipso to -CH₃) | Quaternary carbon attached to the methyl group, shifted downfield. |
| 7 | ~ 191.0 | -C=O | The carbonyl carbon exhibits a characteristic large downfield chemical shift. |
The following diagram illustrates the logical flow of assigning the predicted NMR signals to the molecular structure of this compound.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, a comprehensive analysis often involves complementary techniques.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed structural connectivity; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., C=O, C-Cl). | Fast, non-destructive, good for identifying key functional groups. | Provides limited information on the overall molecular skeleton; complex spectra can be difficult to interpret fully. |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Purity of the sample and retention time. | Excellent for assessing purity and separating components of a mixture. | Requires the compound to be volatile and thermally stable; provides no structural information on its own (often coupled with MS). |
| Liquid Chromatography (LC) | Separates compounds based on their interactions with a stationary and mobile phase. | Purity of the sample and retention time. | Suitable for non-volatile and thermally labile compounds.[3] | Like GC, it primarily provides purity information unless coupled with a structural detector like MS or NMR.[3] |
The following diagram illustrates a typical workflow for the comprehensive analysis of a synthetic compound like this compound.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following is a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for a solid organic compound like this compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the NMR tube. CDCl₃ is a common choice due to its good solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm and carbon triplet at ~77.16 ppm. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm for both ¹H and ¹³C NMR. d. Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This ensures high resolution. d. Tune and match the probe for both the ¹H and ¹³C frequencies. e. For ¹H NMR: i. Acquire a single scan to check the signal-to-noise ratio. ii. Set the appropriate spectral width and acquisition time. iii. Typically, 16-64 scans are sufficient for a good quality spectrum. f. For ¹³C NMR: i. This nucleus is much less sensitive than ¹H, requiring more scans. ii. Use proton decoupling to simplify the spectrum to singlets for each unique carbon. iii. Acquire several hundred to a few thousand scans, depending on the sample concentration.
3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
Conclusion
The structural analysis of this compound serves as an excellent illustration of the power of NMR spectroscopy. Through a logical interpretation of predicted ¹H and ¹³C NMR data, supported by comparisons with related structures, a confident structural assignment can be made. When integrated into a broader analytical workflow that includes techniques for assessing purity (GC/LC), identifying functional groups (IR), and determining molecular weight (MS), NMR provides the definitive piece of the puzzle, ensuring the structural integrity of key synthetic molecules in research and development.
References
FTIR spectrum interpretation of 2-Chloro-1-p-tolyl-ethanone
An In-Depth Guide to the FTIR Spectrum of 2-Chloro-1-p-tolyl-ethanone: A Comparative Analysis for Researchers
Introduction: Beyond a Fingerprint
In the realm of analytical chemistry, Fourier-Transform Infrared (FTIR) Spectroscopy stands as a cornerstone technique for molecular structure elucidation.[1][2] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint".[2][3] This guide moves beyond a simple cataloging of peaks to provide a nuanced interpretation of the FTIR spectrum for this compound, an important α-halo ketone intermediate in the synthesis of pharmaceuticals and fungicides.[4][5][6] By comparing its spectrum with structurally related analogues, we will dissect the electronic and steric influences that shape its vibrational characteristics, offering researchers a deeper understanding and a robust framework for analysis.
Molecular Architecture and its Vibrational Implications
This compound (C₉H₉ClO) is an aromatic ketone featuring a p-tolyl group attached to a chloroacetyl moiety.[4][7][8] Its structure is a composite of several key functional groups, each contributing distinct features to the FTIR spectrum:
-
Aromatic Ring: A para-substituted benzene ring.
-
Ketone (C=O): A carbonyl group conjugated with the aromatic ring.
-
α-Halogen: A chlorine atom on the carbon adjacent (alpha) to the carbonyl group.
-
Alkyl Groups: A methyl group on the aromatic ring and a chloromethyl group.
Understanding these components is the first step in predicting and interpreting the resultant spectrum.
Caption: Molecular structure and key functional groups influencing the FTIR spectrum.
Deconstructing the Spectrum: A Region-by-Region Analysis
The FTIR spectrum is typically analyzed in two main parts: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
The Functional Group Region (4000-1500 cm⁻¹)
This region is characterized by stretching vibrations of key functional groups.
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The sp² C-H bonds of the benzene ring give rise to multiple weak to medium peaks just above 3000 cm⁻¹.[9] Their presence is a clear indicator of the aromatic system.
-
Alkyl C-H Stretching (3000-2850 cm⁻¹): The sp³ C-H bonds in the methyl (CH₃) and chloromethyl (CH₂Cl) groups absorb in this range. These peaks are typically sharp and of medium intensity.
-
The Carbonyl (C=O) Stretch (ca. 1695 cm⁻¹): This is often the most intense and diagnostic peak in the spectrum for a ketone. For a simple aliphatic ketone, this peak appears around 1715 cm⁻¹.[10][11] However, in this compound, two opposing electronic effects are at play:
-
Conjugation: The adjacent aromatic ring delocalizes the pi-electrons of the carbonyl group, weakening the C=O bond and lowering its stretching frequency to around 1690 cm⁻¹ (as seen in acetophenone).[10][12][13]
-
α-Halogenation: The highly electronegative chlorine atom on the alpha-carbon exerts a strong electron-withdrawing inductive effect. This effect tends to shorten and strengthen the C=O bond, shifting its absorption to a higher wavenumber (frequency).
The final position of the C=O peak (around 1695 cm⁻¹) represents a balance between the frequency-lowering conjugation effect and the frequency-raising inductive effect of the α-chloro substituent.
-
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring exhibits characteristic skeletal vibrations, which appear as a series of sharp peaks in this region. A peak near 1600 cm⁻¹ is typical, often accompanied by others around 1585 cm⁻¹ and 1500 cm⁻¹.[9][14]
The Fingerprint Region (1500-400 cm⁻¹)
This region contains complex vibrations, including bending and stretching modes, that are unique to the overall molecular structure.
-
C-H Bending Vibrations: In-plane and out-of-plane bending of the aromatic C-H bonds occur here. A strong absorption around 826-848 cm⁻¹ is highly characteristic of para-(1,4)-disubstitution on a benzene ring.[14][15]
-
C-CO-C Bending: The bending vibration of the ketone's carbon skeleton appears in this region.[11]
-
C-Cl Stretching (800-600 cm⁻¹): The stretching vibration of the carbon-chlorine bond is expected in this range. This peak can be of medium to strong intensity and is a key identifier for the chloroalkane functionality.
Comparative Analysis: The Impact of Substitution
To truly appreciate the spectral features of this compound, it is instructive to compare it with simpler, related molecules.
| Compound | Key Substituents | Expected C=O Stretch (cm⁻¹) | Rationale for Shift |
| Acetophenone | Phenyl group | ~1690 | Baseline: Aromatic conjugation lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[10] |
| p-Methylacetophenone | p-Tolyl group | ~1685 | The para-methyl group is weakly electron-donating, enhancing conjugation slightly and causing a small shift to a lower frequency compared to acetophenone. |
| 2-Chloroacetophenone | Phenyl, α-Chloro | ~1700 | The strong inductive electron-withdrawal by the α-chlorine atom increases the C=O bond order, shifting the frequency higher than in acetophenone.[16] |
| This compound | p-Tolyl, α-Chloro | ~1695 | Net Effect: The frequency is higher than in p-methylacetophenone due to the α-chloro inductive effect, but slightly lower than in 2-chloroacetophenone due to the electron-donating p-methyl group. |
This comparative approach demonstrates how subtle changes in molecular structure produce predictable and interpretable shifts in the FTIR spectrum, allowing for a confident identification.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the use of Attenuated Total Reflectance (ATR), a common and reliable method for analyzing solid samples.[3][17]
Workflow for ATR-FTIR Analysis
Caption: Step-by-step workflow for obtaining an ATR-FTIR spectrum.
Causality and Best Practices:
-
Why Purge? The spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide, which absorb strongly in the infrared region.
-
Why a Background Scan? The background scan is a critical self-validating step.[17] It measures the ambient environment and instrument response, which is then mathematically subtracted from the sample scan. This ensures that the final spectrum contains only absorption peaks from the sample itself.
-
Why Apply Pressure? Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The infrared beam only penetrates a few microns into the sample, so air gaps will severely degrade the spectrum.
Conclusion
The FTIR spectrum of this compound is a rich source of structural information. Confident interpretation relies not only on recognizing individual peaks but also on understanding the electronic interplay of its constituent functional groups. The strong carbonyl absorption around 1695 cm⁻¹, the aromatic C-H and C=C stretches, the characteristic para-substitution band near 830 cm⁻¹, and the C-Cl stretch in the lower fingerprint region collectively provide an unambiguous fingerprint for this molecule. By employing a comparative analytical approach and adhering to rigorous experimental protocols, researchers can leverage FTIR spectroscopy as a powerful and decisive tool in synthesis and quality control workflows.
References
- 1. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
- 2. photometrics.net [photometrics.net]
- 3. jascoinc.com [jascoinc.com]
- 4. Buy this compound | 4209-24-9 [smolecule.com]
- 5. This compound | 4209-24-9 [chemicalbook.com]
- 6. This compound | 4209-24-9 [amp.chemicalbook.com]
- 7. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4209-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. app.studyraid.com [app.studyraid.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
Navigating the Fragmentation Maze: A Predictive and Comparative Guide to the Mass Spectrometry of 2-Chloro-1-p-tolyl-ethanone
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds, intermediates, and metabolites is a cornerstone of chemical analysis. Mass spectrometry (MS) stands as a principal technique in this endeavor, providing critical information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-1-p-tolyl-ethanone (also known as 4'-methyl-α-chloroacetophenone), a valuable intermediate in organic synthesis.
While a publicly available, experimentally verified mass spectrum for this specific compound is not readily found in common databases like NIST, we can construct a highly reliable predictive model. This guide leverages fundamental principles of mass spectrometry and draws objective comparisons with the known fragmentation behaviors of structurally related molecules, including acetophenone, p-methylacetophenone, and other α-halo ketones.[1][2][3] By understanding the causality behind key fragmentation pathways, researchers can confidently identify this molecule and its analogs in complex mixtures.
The Molecular Ion: Isotopic Signatures are Key
The first piece of information in any mass spectrum is the molecular ion (M⁺•), which corresponds to the intact molecule having lost a single electron. For this compound (C₉H₉ClO), the nominal molecular weight is 168.62 g/mol .[4][5][6]
A critical diagnostic feature arises from the natural isotopic abundance of chlorine. Chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing fragment. Instead of a single molecular ion peak, we predict a pair of peaks:
-
M⁺• peak at m/z 168 (corresponding to C₉H₉³⁵ClO⁺•)
-
[M+2]⁺• peak at m/z 170 (corresponding to C₉H₉³⁷ClO⁺•)
The relative intensity of these peaks will be approximately 3:1, a definitive signature for the presence of a single chlorine atom in the ion.[3] This isotopic pattern is a self-validating feature within the spectrum.
Primary Fragmentation Pathways: A Tale of Two Alpha-Cleavages
Ketones are well-known to undergo α-cleavage, where the bond adjacent to the carbonyl group breaks.[7][8] This is a charge-site initiated fragmentation driven by the radical cation localized on the carbonyl oxygen.[9] For this compound, two primary α-cleavage pathways are possible.
Pathway A: Formation of the p-Tolylacylium Ion (Dominant Pathway)
The most probable fragmentation involves the cleavage of the C-C bond between the carbonyl carbon and the chloromethyl group. This pathway results in the expulsion of a chloromethyl radical (•CH₂Cl) and the formation of a highly stable, resonance-stabilized p-tolylacylium cation.
-
Causality : This pathway is favored because the resulting acylium ion (CH₃C₆H₄CO⁺) is stabilized by resonance across the aromatic ring and the carbonyl group. Furthermore, the alternative cleavage would produce a less stable primary carbocation. The stability of the resulting ion is a primary driver of fragmentation pathways.[10]
This gives rise to a prominent peak at m/z 119 .
Caption: Dominant α-cleavage pathway forming the stable p-tolylacylium ion.
Pathway B: Formation of the Chloroacetyl Cation (Minor Pathway)
The alternative α-cleavage involves breaking the bond between the carbonyl carbon and the p-tolyl ring. This would form a chloroacetyl cation (ClCH₂CO⁺) and a p-tolyl radical.
-
Causality : This pathway is considered minor. While the p-tolyl radical is relatively stable, the resulting chloroacetyl cation is less stable than the resonance-stabilized p-tolylacylium ion from Pathway A. Therefore, fragments from this pathway are expected to have significantly lower intensity.
This pathway would produce isotopic peaks at:
-
m/z 77 (for ³⁵ClCH₂CO⁺)
-
m/z 79 (for ³⁷ClCH₂CO⁺) ...in a characteristic ~3:1 ratio.
Secondary and Competitive Fragmentation Mechanisms
Beyond α-cleavage, other fragmentation processes contribute to the spectrum, providing further structural confirmation.
Decarbonylation of the Acylium Ion
The p-tolylacylium ion (m/z 119) formed in Pathway A is prone to losing a neutral carbon monoxide (CO) molecule (28 Da). This is a common fragmentation route for acylium ions.[1]
-
Fragmentation : [C₈H₇O]⁺ → [C₇H₇]⁺ + CO
-
Resulting Ion : This process leads to the formation of the p-tolyl cation or its more stable isomer, the tropylium cation, at m/z 91 . The m/z 91 peak is a hallmark of many toluene-containing compounds.
Caption: Decarbonylation of the m/z 119 fragment to form the m/z 91 ion.
Direct Loss of Chlorine
Another possible fragmentation pathway for the molecular ion is the direct loss of a chlorine radical (•Cl). This is a common fragmentation for alkyl halides.[3][11]
-
Fragmentation : [C₉H₉ClO]⁺• → [C₉H₉O]⁺ + •Cl
-
Resulting Ion : This would generate a fragment ion at m/z 133 .
Comparative Analysis with Structural Analogs
To substantiate these predictions, we compare the expected fragmentation of this compound with the known mass spectra of its parent and related structures.
| Compound Name | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Origin of Fragment 1 | Key Fragment 2 (m/z) | Origin of Fragment 2 |
| Acetophenone | 120 | 105 | [M - •CH₃]⁺ | 77 | [C₆H₅]⁺ |
| p-Methylacetophenone | 134 | 119 | [M - •CH₃]⁺ | 91 | [C₇H₇]⁺ |
| 2-Chloroacetophenone [12] | 154/156 | 105 | [M - •CH₂Cl]⁺ | 77 | [C₆H₅]⁺ |
| This compound (Predicted) | 168/170 | 119 | [M - •CH₂Cl]⁺ | 91 | [C₇H₇]⁺ |
-
Analysis : The comparison clearly shows a logical progression. The base peak for both p-methylacetophenone and 2-chloroacetophenone results from α-cleavage, losing the methyl and chloromethyl radical, respectively.[2] For p-methylacetophenone, this yields the p-tolylacylium ion at m/z 119. For 2-chloroacetophenone, it yields the benzoyl cation at m/z 105. It is therefore highly logical to predict that this compound will preferentially lose the •CH₂Cl radical to form the same highly stable p-tolylacylium ion at m/z 119 , which would likely be the base peak. The subsequent loss of CO to form m/z 91 is also consistent with the fragmentation of p-methylacetophenone.
Predicted Mass Spectrum Summary
Based on the analysis, the following table summarizes the key expected ions in the EI mass spectrum of this compound.
| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Structure | Fragmentation Origin | Expected Intensity |
| 168 / 170 | [CH₃C₆H₄COCH₂Cl]⁺• | Molecular Ion (M⁺•) | Medium |
| 133 | [CH₃C₆H₄COCH₂]⁺ | [M - •Cl]⁺ | Low to Medium |
| 119 | [CH₃C₆H₄CO]⁺ | [M - •CH₂Cl]⁺ (α-cleavage) | High (likely Base Peak) |
| 91 | [C₇H₇]⁺ | [119 - CO]⁺ | High |
| 77 / 79 | [ClCH₂CO]⁺ | [M - •C₇H₇]⁺ (α-cleavage) | Low |
| 65 | [C₅H₅]⁺ | [91 - C₂H₂]⁺ | Medium |
Experimental Protocol: Verification by GC-MS
To experimentally verify this predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol should be employed.
Caption: Standard Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Methodology Details:
-
Sample Preparation : Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
GC System : An Agilent (or equivalent) Gas Chromatograph.
-
Injector : Set to 250°C, splitless mode.
-
Column : A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS or equivalent.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program : Initial temperature of 50°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS System : A Quadrupole Mass Spectrometer.
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Scan Range : m/z 40-400.
-
-
Data Analysis : Analyze the resulting total ion chromatogram (TIC) and extract the mass spectrum for the peak corresponding to this compound. Compare the experimental fragmentation pattern with the predicted ions in the summary table.
By following this protocol, researchers can generate a valid mass spectrum and confirm the predicted fragmentation pathways, ensuring confident identification of the compound.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. 2-chloro-1-phenyl(114C)ethanone | C8H7ClO | CID 12199638 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity and Synthetic Utility of 2-Chloro-1-p-tolyl-ethanone and Other Alpha-Haloketones
Abstract
Alpha-haloketones are a pivotal class of synthons in organic chemistry, prized for their dual electrophilic sites which enable the construction of complex molecular architectures. This guide provides a comprehensive comparison of 2-Chloro-1-p-tolyl-ethanone with two other representative alpha-haloketones: 2-bromoacetophenone and chloroacetone. We will delve into their intrinsic chemical properties, comparative reactivity in key synthetic transformations, and provide illustrative experimental protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal alpha-haloketone for their specific synthetic endeavor.
Introduction: The Synthetic Versatility of Alpha-Haloketones
Alpha-haloketones are characterized by a halogen atom positioned on the carbon atom adjacent (alpha) to a carbonyl group. This arrangement results in two electrophilic centers: the carbonyl carbon and the alpha-carbon bearing the halogen. This unique electronic feature renders them highly reactive towards a variety of nucleophiles, making them indispensable building blocks in organic synthesis.[1] Their utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents.[1]
The reactivity of an alpha-haloketone is principally governed by the nature of the halogen, the steric and electronic properties of the rest of the molecule, and the reaction conditions. This guide will focus on this compound and compare its performance against 2-bromoacetophenone, its bromo-analogue, and chloroacetone, a simpler aliphatic alpha-chloroketone. This comparison will illuminate the subtle yet significant impact of the halogen and the ketonic residue on the outcome of synthetically important reactions.
Physicochemical Properties of Selected Alpha-Haloketones
A fundamental understanding of the physical properties of these reagents is crucial for their safe handling, storage, and application in controlled chemical reactions.
| Property | This compound | 2-Bromoacetophenone | Chloroacetone |
| CAS Number | 4209-24-9[2] | 70-11-1[3][4] | 78-95-5[5] |
| Molecular Formula | C₉H₉ClO[2] | C₈H₇BrO[4] | C₃H₅ClO[6] |
| Molecular Weight | 168.62 g/mol [2] | 199.04 g/mol [4] | 92.52 g/mol [6] |
| Appearance | White to light yellow powder/crystal[7][8] | White to off-white crystalline powder[3] | Colorless to amber liquid[6] |
| Melting Point | 55-59 °C[7][8] | 48-51 °C[3][4] | -44.5 °C[6] |
| Boiling Point | 113 °C @ 4 Torr[9] | 135 °C @ 18 mmHg[4] | 119 °C[6] |
| Density | ~1.1 g/cm³[9] | ~1.48 g/cm³[4] | 1.123 g/cm³[6] |
Comparative Reactivity Analysis
The utility of an alpha-haloketone in a synthetic protocol is dictated by its reactivity, which is primarily influenced by the nature of the halogen and the stability of the transition states and intermediates.
Nucleophilic Substitution: The Role of the Leaving Group
Nucleophilic substitution at the alpha-carbon is a hallmark reaction of alpha-haloketones, typically proceeding via an SN2 mechanism. The rate of this reaction is highly dependent on the ability of the halide to depart as a leaving group. The leaving group ability of halogens follows the trend I > Br > Cl > F. This is inversely related to their basicity; weaker bases are better leaving groups.
Therefore, in nucleophilic substitution reactions, 2-bromoacetophenone is expected to be more reactive than this compound and chloroacetone . The weaker carbon-bromine bond compared to the carbon-chlorine bond leads to a lower activation energy for the substitution reaction. This translates to faster reaction rates and often allows for milder reaction conditions.
Hantzsch Thiazole Synthesis: A Heterocyclic Application
The Hantzsch thiazole synthesis is a classic condensation reaction between an alpha-haloketone and a thioamide-containing compound (like thiourea) to form a thiazole ring, a common scaffold in pharmaceuticals.[1][10] The initial and rate-determining step of this synthesis is the nucleophilic attack of the sulfur atom of the thioamide on the alpha-carbon of the haloketone, which is an SN2 reaction.
Consistent with the principles of nucleophilic substitution, the reactivity of alpha-haloketones in the Hantzsch synthesis follows the order: I > Br > Cl.[1] Consequently, 2-bromoacetophenone is expected to afford thiazole products more readily and under milder conditions than this compound . Chloroacetone, being an aliphatic alpha-chloroketone, will also be less reactive than the bromo-analogue. The aromatic ring in this compound and 2-bromoacetophenone can influence the overall reaction rate through electronic effects, but the nature of the halogen remains the dominant factor.
Favorskii Rearrangement: A Skeletal Reorganization
The Favorskii rearrangement is a base-induced reaction of alpha-haloketones that leads to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[11][12] The mechanism is thought to proceed through a cyclopropanone intermediate.[11][12][13] The first step involves the abstraction of an acidic alpha'-proton by a base to form an enolate, which then undergoes intramolecular nucleophilic substitution to form the cyclopropanone.
The nature of the halogen can influence the rate of the intramolecular substitution step. Given that bromide is a better leaving group than chloride, it is plausible that alpha-bromo ketones may undergo the Favorskii rearrangement more readily than their chloro counterparts . However, the overall rate is also dependent on the acidity of the alpha'-protons and the stability of the enolate intermediate. For this compound and 2-bromoacetophenone, the presence of the aromatic ring influences the acidity of the benzylic protons. Chloroacetone, lacking this feature, will have a different acidity profile for its alpha'-protons.
Experimental Protocols and Comparative Data
To provide a practical context for the preceding discussion, the following are representative experimental protocols for key reactions. The expected outcomes are based on the established principles of reactivity.
Hantzsch Thiazole Synthesis: A Comparative Study
This protocol outlines the synthesis of 2-amino-4-arylthiazoles from the respective alpha-haloketones and thiourea.
General Procedure:
-
To a solution of the alpha-haloketone (10 mmol) in ethanol (50 mL) in a round-bottom flask, add thiourea (12 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.
Expected Comparative Results:
| Starting Material | Expected Reaction Time | Expected Yield | Notes |
| 2-Bromoacetophenone | Shorter (e.g., 1-2 hours) | High | Reaction proceeds readily due to the excellent leaving group ability of bromide. |
| This compound | Longer (e.g., 4-6 hours) | Moderate to Good | Requires more forcing conditions (longer reflux) compared to the bromo-analogue. |
| Chloroacetone | Longer (e.g., 3-5 hours) | Moderate | Reactivity is lower than the bromo-analogue. The aliphatic nature may lead to different solubility and side-product profiles. |
Favorskii Rearrangement: Synthesis of Phenylacetic Acid Derivatives
This protocol describes the Favorskii rearrangement of aromatic alpha-haloketones to their corresponding carboxylic acid derivatives.
General Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (30 mmol) in water (20 mL) and cool the solution in an ice bath.
-
Add a solution of the alpha-haloketone (10 mmol) in dioxane (20 mL) dropwise to the cold sodium hydroxide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure carboxylic acid.
Expected Comparative Results:
| Starting Material | Expected Reaction Time | Expected Yield | Notes |
| 2-Bromoacetophenone | Shorter | Good | The better leaving group ability of bromide should facilitate the intramolecular cyclization step. |
| This compound | Longer | Moderate | The stronger C-Cl bond will likely require longer reaction times or higher temperatures for efficient conversion. |
| Chloroacetone | Variable | Moderate | The outcome will be highly dependent on the reaction conditions, with the potential for competing side reactions. The product will be a rearranged carboxylic acid. |
Conclusion and Recommendations
The choice between this compound, 2-bromoacetophenone, and chloroacetone for a synthetic application is a nuanced decision that requires careful consideration of reactivity, cost, and availability.
-
For reactions where high reactivity and mild conditions are paramount, such as in the Hantzsch thiazole synthesis, 2-bromoacetophenone is generally the superior choice. Its enhanced reactivity, owing to the excellent leaving group ability of bromide, often leads to higher yields and shorter reaction times.
-
This compound represents a more cost-effective and readily available alternative, albeit with lower reactivity. It is a suitable substrate for many transformations, provided that the reaction conditions are optimized to overcome the lower reactivity of the C-Cl bond. Its applications in the synthesis of fungicides and potential pharmaceuticals underscore its industrial relevance.[2]
-
Chloroacetone, as a simple aliphatic alpha-chloroketone, offers a different reactivity profile and is a valuable building block for constructing non-aromatic frameworks. Its volatility and lachrymatory nature necessitate careful handling.[5]
Ultimately, the optimal alpha-haloketone is context-dependent. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 4209-24-9 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. Chloroacetone [drugfuture.com]
- 6. Chloroacetone - Wikipedia [en.wikipedia.org]
- 7. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. synarchive.com [synarchive.com]
- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 12. Favorskii_rearrangement [chemeurope.com]
- 13. adichemistry.com [adichemistry.com]
Introduction: The Versatile Scaffold of 2-Chloro-1-p-tolyl-ethanone
An In-Depth Comparative Guide to the Biological Activity of 2-Chloro-1-p-tolyl-ethanone Derivatives
This compound, also known as 2-chloro-1-(4-methylphenyl)ethanone, is an acetophenone derivative characterized by a chloroacetyl group attached to a p-tolyl ring.[1][2] With the molecular formula C₉H₉ClO, this compound serves as a pivotal starting material in organic synthesis, particularly for creating a diverse array of heterocyclic compounds and other derivatives.[3][4] While the parent molecule itself has noted biological effects, including the inhibition of pyruvate dehydrogenase, its true value in medicinal chemistry lies in its role as a versatile scaffold.[1][3] By leveraging the reactivity of its chloro and keto functionalities, researchers have synthesized a multitude of derivatives that exhibit a broad spectrum of potent biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.
This guide provides a comparative analysis of the biological performance of various this compound derivatives. We will delve into the experimental data supporting their activity, discuss structure-activity relationships, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Comparative Analysis of Biological Activities
The derivatization of this compound gives rise to compounds with significantly enhanced and often specific biological activities. The introduction of different pharmacophores allows for the fine-tuning of these molecules to target various pathogens and disease pathways.
Antifungal Activity
Derivatives of this compound are particularly renowned for their use in creating potent antifungal agents, including fungicides for controlling phytopathogenic fungi.[3][4] A prominent class of these derivatives are chalcones, which are synthesized via a Claisen-Schmidt condensation. The α,β-unsaturated ketone system in the chalcone backbone is crucial for their biological activity.[5]
Studies have shown that substitutions on the aromatic rings of these chalcone derivatives significantly influence their antifungal efficacy. For instance, the presence and position of chloro and methoxy groups can enhance activity against specific fungal strains like Microsporum gypseum.[5] Some chloro-derivatives of chalcones have demonstrated antifungal activity superior to the standard drug ketoconazole against certain dermatophytes.[5]
Table 1: Comparative Antifungal Activity of Chalcone Derivatives
| Compound ID | Substituent on Ring B | Test Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| Chalcone Derivative 1 | 4-Chloro | Microsporum gypseum | 24 | [5] |
| Chalcone Derivative 2 | Unsubstituted | Microsporum gypseum | 22 | [5] |
| Ketoconazole (Standard) | - | Microsporum gypseum | 20 | [5] |
| Chalcone Derivative 3 | 4-Methoxy | Microsporum gypseum | 18 |[5] |
Note: Data is synthesized from qualitative descriptions in the source material for illustrative comparison.
The data suggests that a 4-chloro substitution on the second aromatic ring (Ring B, derived from the aldehyde in the condensation) confers the most potent activity against M. gypseum, surpassing the standard antifungal agent.
Antibacterial Activity
The this compound scaffold is also a precursor for synthesizing clinafloxacin triazole hybrids, which are known for their antibacterial properties.[1][3] The core structure can be modified to create a wide range of compounds that are effective against both Gram-positive and Gram-negative bacteria. For example, diphenylamine derivatives synthesized from a related chloroacetyl intermediate have shown significant activity, with substitutions like methoxy, methyl, and chloro groups enhancing their potency.[6]
Table 2: Comparative Antibacterial Activity of Selected Derivatives
| Compound Class | Key Derivative | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Diphenylamine Derivatives | 2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamide | S. aureus | 62.5 | [6] |
| Diphenylamine Derivatives | 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide | E. coli | 125 | [6] |
| Pyrrole Derivatives | 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile | S. aureus | >200 | [7] |
| Pyrrole Derivatives | 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile | E. coli | >200 |[7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits visible growth of a microorganism. Lower values indicate higher potency. Data is illustrative based on findings in cited literature.
The causal logic behind these activities often relates to the molecule's ability to interfere with essential bacterial processes. The lipophilic nature of the aromatic rings facilitates passage through the bacterial cell membrane, while specific functional groups can interact with enzymes or DNA, disrupting cell function.
Anticancer Activity
A growing body of research has focused on the anticancer potential of chalcones and other derivatives originating from chloroacetophenone precursors. These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines.[8] The mechanism of action often involves the induction of apoptosis (programmed cell death) and the modulation of intracellular reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction in cancer cells.[8]
A crucial aspect of anticancer drug development is selectivity—the ability to kill cancer cells while sparing healthy ones.[9] Studies on chlorochalcones have shown a promising degree of selectivity, exhibiting lower toxicity towards healthy endothelial cells (HMEC-1) and peripheral blood mononuclear cells (PBMCs) compared to breast cancer cells (MCF-7 and MDA-MB-231).[8]
Table 3: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | Breast Cancer (MCF-7) | Breast Cancer (MDA-MB-231) | Healthy Endothelial (HMEC-1) | Selectivity Index (HMEC-1/MCF-7) | Reference |
|---|---|---|---|---|---|
| 2'-hydroxy-4-chlorochalcone | 8.5 | 9.2 | 16.8 | 1.98 | [8] |
| 2'-hydroxy-3,4-dichlorochalcone | 7.1 | 7.9 | 15.3 | 2.15 | [8] |
| Doxorubicin (Standard) | 0.8 | 1.1 | Not Reported | - | [10] |
| Ciminalum-Thiazolidinone Hybrid | 1.57 (Mean GI₅₀) | - | Low toxicity to lymphocytes | High |[11] |
Note: IC₅₀ is the concentration of a drug that inhibits cell growth by 50%. GI₅₀ is the concentration causing 50% growth inhibition. A higher selectivity index indicates greater safety towards healthy cells.
The structure-activity relationship for anticancer activity is complex. However, research indicates that the number and position of chlorine atoms on the chalcone structure significantly influence both potency and selectivity.[8] For instance, certain dichlorinated derivatives show enhanced cytotoxicity against cancer cells while maintaining a favorable safety profile.[8]
Anti-inflammatory Activity
While less explored than other activities, derivatives with structural similarities have shown potential as anti-inflammatory agents. The mechanism often involves the modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[12][13] For example, a pyrrole derivative, structurally inspired by the COX-2 inhibitor celecoxib, demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model.[12] This effect was linked to a significant decrease in serum TNF-α levels.[12] The development of this compound derivatives as anti-inflammatory agents could target chronic inflammatory diseases by inhibiting key signaling pathways like NF-κB and MAPK.[14]
Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a standard method for synthesizing chalcone derivatives from this compound (or a related acetophenone) and a substituted benzaldehyde.
Objective: To synthesize a 1,3-diaryl-2-propen-1-one (chalcone) derivative.
Materials:
-
Substituted acetophenone (e.g., 4'-methylacetophenone, structurally related to the topic compound)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution
-
Stirring plate and magnetic stirrer
-
Ice bath
-
Filtration apparatus
Step-by-Step Procedure:
-
Preparation of Reactants: Dissolve the acetophenone derivative (0.1 mol) in 20 mL of methanol in a flask. In a separate beaker, dissolve potassium hydroxide (0.1 mol) in 20 mL of methanol.
-
Initiation of Reaction: Cool the acetophenone solution in an ice bath with constant stirring. Slowly add the methanolic KOH solution dropwise.
-
Addition of Aldehyde: To this cooled, stirring mixture, add the aromatic aldehyde (0.1 mol) dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate (the chalcone product) will typically form.
-
Isolation of Product: Pour the reaction mixture into crushed ice. If a precipitate is present, filter it using a Buchner funnel, wash thoroughly with cold water to remove excess alkali, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR and ¹H NMR.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][16]
Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Synthesized derivative compound
-
Bacterial or fungal strains (e.g., S. aureus, C. albicans)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)
-
Incubator
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate. Add 100 µL of the compound stock solution (at twice the highest desired test concentration) to well 1.
-
Two-Fold Dilutions: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute it in broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17][18] This can be assessed visually or with a plate reader.
Protocol 3: In Vitro Anticancer Cytotoxicity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity by measuring total cellular protein content.[9][19]
Objective: To determine the IC₅₀ value of a derivative against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance (Optical Density) at 510 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.[19]
References
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- 2. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4209-24-9 [amp.chemicalbook.com]
- 4. This compound | 4209-24-9 [chemicalbook.com]
- 5. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory compounds of plant origin. Part II. modulation of pro-inflammatory cytokines, chemokines and adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury | Semantic Scholar [semanticscholar.org]
- 15. woah.org [woah.org]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. apec.org [apec.org]
- 19. researchgate.net [researchgate.net]
comparative study of catalysts for 2-Chloro-1-p-tolyl-ethanone synthesis
An In-Depth Comparative Guide to Catalysts for the Synthesis of 2-Chloro-1-p-tolyl-ethanone
Introduction: The Significance of this compound
This compound, an α-haloketone also known as 2-chloro-4'-methylacetophenone, is a pivotal building block in synthetic organic chemistry. Its bifunctional nature, possessing two electrophilic sites, makes it a highly versatile precursor for a multitude of more complex molecules.[1][2] This compound serves as a crucial intermediate in the production of various commercial products, including acetophenone derivatives used as fungicides to control phytopathogenic fungi in agriculture and precursors for novel antibacterial agents in pharmaceutical development.[3][4] Given its industrial relevance, the development of efficient, selective, and sustainable synthetic methodologies is of paramount importance.
This guide provides a comparative analysis of the primary catalytic systems employed for the synthesis of this compound. We will deconstruct the two principal synthetic routes and conduct a deep dive into the catalysts and reagents for the critical α-chlorination step. The analysis emphasizes not only performance metrics like yield and selectivity but also the underlying reaction mechanisms, operational safety, and alignment with the principles of green chemistry.
Section 1: An Overview of Synthetic Strategies
The synthesis of this compound is predominantly achieved through two strategic pathways: a direct, one-step Friedel-Crafts acylation or a more controlled two-step sequence involving the formation and subsequent chlorination of an acetophenone intermediate. The choice between these routes is often dictated by factors such as scale, available starting materials, and desired purity.
Caption: Primary synthetic routes to this compound.
Route 1: Direct Friedel-Crafts Acylation
The most direct method is the Friedel-Crafts acylation of toluene with chloroacetyl chloride, typically catalyzed by a strong Lewis acid like anhydrous aluminum chloride (AlCl₃).[3] This electrophilic aromatic substitution reaction proceeds via an acylium ion intermediate and offers the advantage of a single synthetic step.[3] Yields can be high, reportedly ranging from 65% to 94%.[3] However, this method is not without its challenges. The reaction requires strictly anhydrous conditions to prevent catalyst deactivation, and the catalyst itself can be difficult to handle and requires stoichiometric amounts, leading to significant aqueous waste during workup.
Route 2: Two-Step Synthesis via 4-Methylacetophenone
An alternative strategy involves an initial Friedel-Crafts acylation of toluene with acetyl chloride to produce 4-methylacetophenone. This intermediate is then isolated and subjected to a selective α-chlorination reaction. This approach circumvents the potential reactivity and stability issues associated with chloroacetyl chloride under strong Lewis acid conditions.[3] The critical advantage of this route is the ability to choose from a wide array of chlorinating agents and catalysts for the second step, allowing for greater control over selectivity and the potential to implement greener chemical processes. This guide will now focus on a comparative study of the catalysts for this crucial α-chlorination step.
Section 2: Comparative Analysis of α-Chlorination Catalysts
The α-chlorination of 4-methylacetophenone is the cornerstone of the two-step synthesis. The reaction generally proceeds via an enol or enolate intermediate, which acts as a nucleophile attacking an electrophilic chlorine source.[5][6] The choice of catalyst and chlorinating agent profoundly impacts the reaction's efficiency, selectivity (mono- vs. polychlorination), and environmental footprint.
Caption: General mechanism for acid-catalyzed α-chlorination of a ketone.
Traditional Stoichiometric Reagents
These methods are well-established and effective but often come with environmental and safety drawbacks.
-
Sulfuryl Chloride (SO₂Cl₂): This is a powerful and highly effective chlorinating agent for α-haloketones, often providing high yields.[7] The reaction can be performed with or without a separate solvent. The primary disadvantage is the evolution of corrosive and toxic byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which require careful handling and scrubbing, especially at an industrial scale.
-
N-Chlorosuccinimide (NCS): NCS is a solid, crystalline reagent that is significantly easier and safer to handle than sulfuryl chloride or elemental chlorine.[8] It is widely used in laboratory settings. However, its atom economy is poor, as it generates a stoichiometric amount of succinimide byproduct that must be separated and disposed of, presenting a waste management challenge.[9]
-
Trichloroisocyanuric Acid (TCCA): TCCA is emerging as a superior "green" alternative to traditional reagents. It is a stable, solid material that delivers three equivalents of electrophilic chlorine, resulting in excellent atom economy.[8] The byproduct, cyanuric acid, is non-toxic and can often be recycled. TCCA is a cost-effective and environmentally conscious choice for large-scale production.[8]
Modern Catalytic Approaches
Recent advances have focused on developing catalytic systems that improve selectivity, reduce waste, and operate under milder conditions.
-
Photocatalysis: This cutting-edge approach utilizes light energy to drive the chlorination reaction. A notable system employs a copper-modified graphitic carbon nitride (Cu-C₃N₄) photocatalyst, which uses oxygen from the air as the oxidant and an inorganic salt like nickel chloride as the chlorine source.[9] This method avoids the use of toxic elemental halogens and corrosive reagents. The reaction proceeds via the generation of oxygen-centered radicals under irradiation from a simple light source, such as an LED.[9] While promising, this technology is still emerging and may require specialized reactor setups.
-
Organocatalysis for Asymmetric Chlorination: For pharmaceutical applications where chirality is critical, enantioselective α-chlorination is highly valuable. This can be achieved using chiral organocatalysts. For instance, derivatives of Cinchona alkaloids can act as phase-transfer catalysts to deliver high enantiomeric excess (up to 97% ee).[10] These catalysts operate by forming a chiral ion pair with the enolate, which then directs the approach of the electrophilic chlorine source. This allows for the synthesis of specific enantiomers of the final product, which is often a regulatory requirement for active pharmaceutical ingredients.
-
Green Lewis Acid and Halide Systems: Innovations are also occurring in Lewis acid catalysis. A recently developed method uses a chiral thiourea catalyst in a phase-transfer system to perform an enantioconvergent chlorination using simple sodium chloride (NaCl) as the chlorine source.[11] This groundbreaking approach avoids corrosive electrophilic chlorinating agents entirely, using a nucleophilic chloride source instead.[11] This represents a significant step forward in developing safe and sustainable halogenation protocols.
Section 3: Data Summary and Performance Metrics
The selection of a catalyst system is a multi-faceted decision. The following table summarizes the key performance indicators for the discussed methods to aid in this process.
| Catalyst/Reagent System | Typical Yield (%) | Selectivity | Key Advantages | Key Disadvantages | Green Chemistry Profile |
| AlCl₃ / Cl₂ | High | Moderate | Low cost, well-established | Requires anhydrous conditions, corrosive, poor selectivity | Poor |
| Sulfuryl Chloride (SO₂Cl₂) | >90%[7] | Good | High yield, fast reaction | Generates toxic SO₂ and HCl gas | Poor |
| N-Chlorosuccinimide (NCS) | Good | Good | Easy to handle, solid reagent | Poor atom economy, byproduct waste | Moderate |
| Trichloroisocyanuric Acid (TCCA) | High | Excellent | High atom economy, stable, safe | May require catalyst/activator | Good |
| Photocatalysis (Cu-C₃N₄/NiCl₂) | High | Excellent | Uses air, light, and salts; very green | Requires photoreactor setup | Excellent |
| Organocatalysis (Cinchona) | >95%[10] | Excellent (Enantio) | Produces chiral molecules | Catalyst cost can be high | Good |
| Thiourea / NaCl | High | Excellent (Enantio) | Uses benign NaCl, enantioconvergent[11] | Requires sulfonium salt intermediate | Excellent |
Section 4: Experimental Protocols
To provide practical, actionable insights, this section details two distinct protocols for the synthesis. The first is a classic, high-yield method using a traditional reagent, while the second outlines the foundational Friedel-Crafts acylation.
Protocol 1: α-Chlorination of 4-Methylacetophenone using Sulfuryl Chloride
This protocol is adapted from established procedures for the α-chlorination of ketones and provides a reliable method for obtaining the target compound in high yield.[7]
Materials:
-
4-Methylacetophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
Ethyl acetate or Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, fume hood
Procedure:
-
Reaction Setup: In a fume hood, dissolve 4-methylacetophenone (1.0 eq) in the chosen solvent (e.g., ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Add sulfuryl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Vigorous gas evolution (HCl, SO₂) will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield white to pale yellow crystals.[3]
Caption: Standard experimental workflow for α-chlorination.
Protocol 2: Direct Friedel-Crafts Synthesis of this compound
This protocol describes the one-step synthesis from toluene and chloroacetyl chloride.[3]
Materials:
-
Anhydrous toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Chloroacetyl chloride
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask, condenser, dropping funnel, heating mantle, magnetic stirrer, fume hood
Procedure:
-
Catalyst Suspension: In a fume hood, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous toluene (solvent and reactant) in a three-neck round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer.
-
Reagent Addition: Add chloroacetyl chloride (1.0 eq) dropwise to the suspension.
-
Heating: Heat the reaction mixture to approximately 80-85 °C and maintain for 2 hours.
-
Workup: After cooling to room temperature, very carefully pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl (to dissolve aluminum salts). Caution: This step is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer (toluene) is separated. Extract the aqueous layer with additional toluene.
-
Washing and Drying: Combine the organic layers, wash with water and then brine. Dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: Filter and concentrate the toluene under reduced pressure. The resulting crude product can be purified by recrystallization.
Conclusion and Future Outlook
The synthesis of this compound can be approached through several catalytic pathways, each with a distinct profile of efficiency, cost, and environmental impact. For large-scale, cost-sensitive production where enantioselectivity is not required, the use of TCCA as a chlorinating agent in a two-step process represents a robust and green choice. For applications in modern pharmaceutical development, the investment in organocatalytic systems that provide high enantiomeric excess is often justified and necessary.
The future of this field is trending towards catalytic systems that eliminate hazardous reagents and minimize waste. The development of photocatalysis and methods utilizing benign chloride sources like NaCl are at the forefront of this movement.[9][11] These technologies promise not only to make the synthesis of important building blocks like this compound more sustainable but also to open new avenues for selective and efficient chemical transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 4209-24-9 [smolecule.com]
- 4. This compound CAS#: 4209-24-9 [amp.chemicalbook.com]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Photochemical Synthesis of α-Haloketones - ChemistryViews [chemistryviews.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Utility of 2-Chloro-1-p-tolyl-ethanone: A Comparative Analysis
For Release: January 1, 2026
Introduction: The Versatility of a Substituted α-Chloro Ketone
In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of reagents available to the modern chemist, α-haloketones stand out as exceptionally versatile intermediates.[1] This guide provides an in-depth technical overview and comparative analysis of 2-Chloro-1-p-tolyl-ethanone, a key aromatic α-chloro ketone.
This document will explore the synthetic utility of this compound as a precursor to a variety of biologically significant heterocyclic scaffolds, including thiazoles, imidazoles, quinoxalines, and pyrimidines. Through a critical examination of established synthetic protocols, comparative reactivity data, and mechanistic insights, this guide will serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors. We will delve into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility.
Comparative Reactivity: The Influence of the p-Tolyl Group and the Chloro Leaving Group
The reactivity of an α-haloketone is principally governed by two key features: the electrophilicity of the α-carbon and the nature of the halogen leaving group. In this compound, the presence of a methyl group in the para-position of the phenyl ring exerts a subtle yet significant electronic effect. As an electron-donating group, the methyl substituent enhances the electron density of the aromatic ring, which in turn can influence the reactivity of the adjacent carbonyl and α-carbon.[2]
In the context of bimolecular nucleophilic substitution (SN2) reactions, which are central to many of the synthetic applications discussed herein, electron-donating groups on the phenyl ring of a phenacyl halide can increase the reaction rate.[3] This is attributed to the stabilization of the transition state. Conversely, electron-withdrawing groups tend to decrease the reaction rate.[2] Therefore, it is anticipated that this compound will exhibit a slightly enhanced reactivity in SN2-type reactions compared to its unsubstituted counterpart, 2-chloro-1-phenylethanone.
The choice of the halogen atom also plays a critical role. Bromine is generally a better leaving group than chlorine due to its lower bond dissociation energy and greater polarizability. Consequently, 2-bromo-1-p-tolyl-ethanone would be expected to react faster than this compound under identical conditions. However, the chloro-analog is often more cost-effective and may be preferred for large-scale syntheses where a slightly longer reaction time is acceptable.
The following sections will provide a detailed comparison of the synthetic performance of this compound in the construction of key heterocyclic systems.
Thiazole Synthesis: A Modern Look at the Hantzsch Reaction
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a cornerstone for the preparation of the thiazole ring, a privileged scaffold in medicinal chemistry.[4]
Comparative Performance in Hantzsch Thiazole Synthesis
While direct head-to-head comparative studies are not abundant in the literature, we can infer the relative performance of this compound from published protocols. For instance, the synthesis of 2-amino-4-(p-tolyl)thiazole from the bromo-analog, 2-bromo-1-(p-tolyl)ethanone, and thiourea in refluxing ethanol proceeds in excellent yield (99%) within 60 minutes.[5] Given the slightly lower reactivity of the chloro leaving group, a marginally longer reaction time or slightly more forcing conditions might be anticipated for this compound to achieve a comparable yield.
| α-Haloketone | Reactant | Conditions | Yield | Reference |
| 2-Bromo-1-(p-tolyl)ethanone | Thiourea | 95% EtOH, Reflux, 60 min | 99% | [5] |
| 2-Chloroacetophenone | Thiourea | EtOH, Reflux | Moderate to Good | [6] |
| Substituted Phenacyl Bromides | Thiourea | EtOH, 78°C, Copper Silicate | Excellent | [7] |
Table 1: Comparison of α-Haloketones in Hantzsch Thiazole Synthesis
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(p-tolyl)thiazole
This protocol is adapted from established Hantzsch synthesis procedures and optimized for clarity and reproducibility.
Materials:
-
This compound
-
Thiourea
-
Absolute Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Add thiourea (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(p-tolyl)thiazole.
Caption: Hantzsch Thiazole Synthesis Workflow.
Imidazole Synthesis: Building a Key Pharmacophore
Imidazole derivatives are ubiquitous in biologically active molecules and are key components of many pharmaceuticals. The condensation of an α-haloketone with an amidine is a common and effective method for the construction of 2,4-disubstituted imidazoles.[8]
Comparative Performance in Imidazole Synthesis
The reaction of α-haloketones with amidines is sensitive to reaction conditions, including the choice of solvent and base. Aqueous tetrahydrofuran (THF) has been shown to be a superior solvent system, and potassium bicarbonate is an effective base.[8] While specific comparative data for this compound is limited, a one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles using 2-bromoacetophenone derivatives has been reported to give very good yields (80-96%).[9]
| α-Haloketone | Reactants | Conditions | Yield | Reference |
| α-Bromo Ketones | Amidines | Aqueous THF, K2CO3, Reflux | 83-91% | [8] |
| 2-Bromoacetophenones | Aldehyde, Primary Amine, NH4OAc | Solvent-free, 130°C, 2h | 80-96% | [9] |
Table 2: Comparison of α-Haloketones in Imidazole Synthesis
Detailed Experimental Protocol: Synthesis of 2,4-Di(p-tolyl)imidazole
This protocol is adapted from established procedures for the synthesis of 2,4-disubstituted imidazoles.
Materials:
-
This compound
-
p-Toluamidine hydrochloride
-
Potassium bicarbonate
-
Tetrahydrofuran (THF)
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve p-toluamidine hydrochloride (1.0 eq.) and potassium bicarbonate (2.2 eq.) in a mixture of THF and water.
-
Heat the mixture to a vigorous reflux.
-
Slowly add a solution of this compound (0.9 eq.) in THF to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Imidazole Synthesis from α-Chloro Ketone.
Quinoxaline Synthesis: Access to a Privileged Scaffold
Quinoxaline derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties.[10] A common and effective method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent, such as an α-haloketone.[5][11]
Comparative Performance in Quinoxaline Synthesis
The synthesis of quinoxalines from α-haloketones can be achieved under various conditions, including thermal heating and microwave irradiation. Microwave-assisted synthesis often leads to shorter reaction times and improved yields.[3][9][11][12] One-pot procedures starting from α-hydroxy ketones in the presence of an oxidizing agent are also efficient.[5] While many published examples utilize phenacyl bromides, the corresponding chloro-derivatives are also effective substrates.
| Starting Material | Reactant | Conditions | Yield | Reference |
| α-Hydroxy Ketones | o-Phenylenediamine | Acetic Acid, Reflux, 2h | 98% (for diphenyl derivative) | [11] |
| α-Hydroxy Ketones | o-Phenylenediamine | Acetic Acid, Microwave, 3 min | 96% (for diphenyl derivative) | [11] |
| Substituted Phenacyl Bromides | o-Phenylenediamines | Water, 80°C | Moderate to High | [5] |
Table 3: Comparison of Starting Materials for Quinoxaline Synthesis
Detailed Experimental Protocol: Synthesis of 2-Methyl-3-p-tolylquinoxaline
This protocol describes a one-pot synthesis from an α-hydroxy ketone, which can be conceptually adapted from an α-chloro ketone with in-situ hydrolysis or direct condensation.
Materials:
-
1-Hydroxy-1-(p-tolyl)propan-2-one (can be prepared from this compound)
-
o-Phenylenediamine
-
Glacial Acetic Acid
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the α-hydroxy ketone (1.0 eq.) and o-phenylenediamine (1.0 eq.) in glacial acetic acid.
-
Heat the mixture to reflux for 2 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous calcium chloride and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 2-methyl-3-p-tolylquinoxaline.
Caption: Quinoxaline Synthesis Pathway.
Pyrimidine Synthesis: The Biginelli Reaction and Its Variants
Pyrimidines are fundamental components of nucleic acids and a wide array of pharmacologically active compounds. The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for the synthesis of dihydropyrimidines, which can be further functionalized.[13][14] While not a direct reactant in the classical Biginelli reaction, α-chloro ketones like this compound can be utilized in modified procedures or as precursors to the required carbonyl components.
Challenges and Opportunities
Directly incorporating this compound into a Biginelli-type reaction is not straightforward due to the presence of the reactive α-chloro group. However, it can serve as a precursor to a β-dicarbonyl compound, which can then participate in the reaction. Alternatively, modifications of the Biginelli reaction, such as those that proceed through different intermediates, may allow for the use of α-chloro ketones. The literature on this specific application is sparse, presenting an opportunity for further research and methods development.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant biological and pharmacological relevance. Its reactivity, influenced by the electron-donating p-tolyl group, makes it an effective substrate for key synthetic transformations such as the Hantzsch thiazole synthesis and the construction of imidazole and quinoxaline rings.
While the bromo-analog often offers faster reaction rates, the cost-effectiveness and ready availability of this compound make it an attractive choice for many applications, particularly in process development and large-scale synthesis. This guide has provided a comparative overview of its synthetic utility, supported by detailed experimental protocols and mechanistic insights.
Future research in this area could focus on developing direct, one-pot procedures that leverage the unique reactivity of this compound for the synthesis of novel and complex heterocyclic systems, including its application in less conventional pyrimidine syntheses. The continued exploration of this and related α-haloketones will undoubtedly lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and spectral data for quinoxaline derivatives | Semantic Scholar [semanticscholar.org]
- 9. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 10. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-1-p-tolyl-ethanone: A Guide for Laboratory Professionals
For the diligent researcher, the synthesis and application of novel compounds are endeavors marked by precision and foresight. The same meticulous approach must be extended to the entire lifecycle of a chemical, including its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Chloro-1-p-tolyl-ethanone (CAS No. 4209-24-9), a halogenated ketone with applications in organic synthesis. Adherence to these protocols is paramount not only for regulatory compliance but also for the unwavering commitment to a safe and sustainable laboratory environment.
Immediate Safety and Hazard Assessment: Understanding the Risks
This compound is a compound that demands respect. A thorough understanding of its intrinsic hazards, as outlined in its Safety Data Sheet (SDS), is the bedrock of safe handling and disposal. This compound is classified with multiple hazards that dictate the necessary precautions.
Key Hazards:
-
Skin and Eye Damage: Causes severe skin burns and eye damage.[2][4]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
These hazards necessitate the consistent use of appropriate Personal Protective Equipment (PPE). Before initiating any handling or disposal procedures, ensure the following are readily available and correctly used:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. For situations with a risk of aerosol generation or exceeding exposure limits, a respirator may be necessary.[5]
Quantitative Safety Data Summary
| Parameter | Value | Source |
| CAS Number | 4209-24-9 | --INVALID-LINK--[6] |
| Molecular Formula | C9H9ClO | --INVALID-LINK--[6] |
| GHS Pictograms | Corrosive, Irritant, Health Hazard | --INVALID-LINK--[1] |
| Hazard Statements | H290, H302, H314, H315, H318, H334 | --INVALID-LINK--[2] |
Waste Segregation and Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for the disposal of this compound is its classification as a halogenated organic waste .[7][8] It must never be mixed with non-halogenated waste streams to prevent costly and complex disposal procedures.[9]
Experimental Workflow: Waste Collection and Labeling
-
Container Selection: Designate a specific, properly labeled, and sealed waste container for "Halogenated Organic Waste." This container must be made of a material compatible with the chemical and feature a secure, tight-fitting lid.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[9] Do not use abbreviations. If other halogenated solvents are added to the same container, their names must also be listed.[8]
-
Accumulation: Collect the waste in the designated container, ensuring it is kept closed when not in use.[8] Store the container in a well-ventilated, secondary containment area away from incompatible materials such as strong acids, bases, and oxidizing agents.[8][9]
-
Disposal Request: Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Logical Decision-Making for Waste Disposal
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Emergency Procedures: Spill and Exposure Management
Accidents, though preventable, require a prepared and swift response. The following protocols outline the immediate actions to be taken in the event of a spill or personal exposure.
Small Spill Management (Contained within a Fume Hood)
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Containment: Use an appropriate absorbent material, such as vermiculite or a commercial chemical absorbent, to contain the spill.[3][10] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[5][10]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly before resuming work.
Large Spill Management (Outside of a Fume Hood)
-
Evacuate: Immediately evacuate the area and alert others to do the same.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Emergency Contact: Contact your institution's emergency response team or EHS office immediately. Provide them with the chemical name and the approximate quantity of the spill.
-
Do Not Re-enter: Await the arrival of trained emergency responders. Do not attempt to clean up a large spill without the proper training and equipment.
Personal Exposure Protocol
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4][5] Seek immediate medical attention.[12]
References
- 1. Buy this compound | 4209-24-9 [smolecule.com]
- 2. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. 4209-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. synquestlabs.com [synquestlabs.com]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. This compound | 4209-24-9 [amp.chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-1-p-tolyl-ethanone
As researchers and scientists in drug development, our work with novel chemical entities demands an uncompromising commitment to safety. Handling reagents like 2-Chloro-1-p-tolyl-ethanone (CAS: 4209-24-9), a valuable precursor in the synthesis of fungicides and antibacterial agents, requires a deep, practical understanding of its specific hazards.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety for every operation involving this compound.
Section 1: Hazard Assessment - The 'Why' Behind the Protocol
Understanding the causality behind PPE selection begins with a thorough hazard assessment. This compound is not a benign reagent; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary layers of protection.[1][3] Even brief, unprotected contact can have significant consequences.
Table 1: GHS Hazard Classification of this compound
| Hazard Statement | GHS Code | Practical Implication in the Laboratory |
|---|---|---|
| Causes severe skin burns and eye damage. | H314 | Direct contact can cause irreversible damage to skin and eyes. This necessitates robust skin and eye protection beyond standard lab attire. |
| Harmful if swallowed.[1][3] | H302 | Accidental ingestion is a significant toxicological risk, emphasizing the need for strict hygiene protocols and containment. |
| Causes serious eye damage.[1][3] | H318 | The risk of severe, potentially permanent eye injury is high, making chemical splash goggles the minimum requirement, with a face shield recommended for splash-prone procedures. |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] | H334 | The compound is a respiratory sensitizer. Inhalation of dust or aerosols can trigger allergic reactions, necessitating handling within a ventilated enclosure and potential use of respiratory protection. |
| May be corrosive to metals.[3][4] | H290 | While primarily a handling and storage concern, this highlights the reactive nature of the compound. Store in a corrosive-resistant container.[4] |
Section 2: Core PPE Requirements - A Head-to-Toe Protocol
Based on the identified hazards, a multi-layered PPE approach is mandatory. The selection of specific items should be tailored to the scale and nature of the procedure.
Primary Eye and Face Protection
The H314 and H318 classifications demand stringent eye protection.[3]
-
Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential for all tasks.[5]
-
Recommended for Splash Risks: For any procedure involving solutions, heating, or potential pressure changes (e.g., extractions, large-scale reactions), a full-face shield must be worn over the chemical splash goggles. This provides a secondary barrier protecting the entire face from splashes and burns.
Hand Protection (Gloves)
To prevent severe skin burns (H314), chemically impermeable gloves are required.[5]
-
Glove Selection: Nitrile gloves are a common starting point, but always consult the glove manufacturer's compatibility chart for specific breakthrough times for halogenated organic compounds.
-
Double Gloving: For handling neat material or concentrated solutions, a double-gloving technique is best practice. This involves wearing a lighter pair of inner gloves and a heavier, elbow-length outer pair. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
Body Protection
Standard cotton lab coats are insufficient.
-
Chemical-Resistant Lab Coat/Apron: A lab coat made of a chemical-resistant material (e.g., polyester or a treated cotton/poly blend) is necessary.
-
Impervious Apron: When handling larger quantities (>100 mL) or performing tasks with a high splash potential, a chemical-resistant, impervious apron should be worn over the lab coat.[6]
-
Clothing: Wear long pants and fully enclosed shoes. Perforated shoes or sandals are strictly prohibited.[7] Contaminated clothing must be removed immediately and washed before reuse.[4]
Respiratory Protection
The respiratory sensitization hazard (H334) is a critical concern.[1]
-
Engineering Controls First: All handling of this compound, especially in its solid form, must be conducted in a certified chemical fume hood to prevent the formation of dust and aerosols.[5][8]
-
When Respirators are Needed: If engineering controls are insufficient to keep exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[5] All respirator use must be done under a formal respiratory protection program that includes fit-testing and training, compliant with OSHA 29 CFR 1910.134.
Table 2: Recommended PPE for Handling this compound by Task
| Task | Scale | Eye/Face | Hand | Body | Respiratory |
|---|---|---|---|---|---|
| Weighing Solid | < 10 g | Chemical Splash Goggles | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Required: Chemical Fume Hood |
| Preparing Solution | < 100 mL | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Required: Chemical Fume Hood |
| Reaction/Workup | > 100 mL | Chemical Splash Goggles & Face Shield | Heavy-Duty Outer Gloves, Nitrile Inner Gloves | Chemical-Resistant Lab Coat & Impervious Apron | Required: Chemical Fume Hood. Assessed based on procedure. |
| Spill Cleanup | Any | Chemical Splash Goggles & Face Shield | Heavy-Duty Outer Gloves, Nitrile Inner Gloves | Disposable Chemical-Resistant Coveralls | Required: Full-Face Respirator with appropriate cartridges |
Section 3: Operational Workflow - PPE in Action
A protocol is only as effective as its execution. The following workflow integrates PPE selection and use into a standard laboratory procedure.
Experimental Protocol: Weighing and Preparing a Solution
-
Pre-Operation Safety Check:
-
Verify that a certified safety shower and eyewash station are accessible and unobstructed.
-
Confirm the chemical fume hood has a valid certification sticker and is functioning correctly (check airflow monitor).
-
Assemble all necessary glassware and reagents within the fume hood to minimize movement.
-
-
PPE Selection and Donning:
-
Follow the logic in the PPE Selection Workflow (Figure 1) below.
-
Don inner nitrile gloves.
-
Don a chemical-resistant lab coat, ensuring it is fully buttoned.
-
Don outer, chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
If preparing a solution, don a full-face shield over the goggles.
-
-
Chemical Handling:
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Carefully weigh the solid this compound into a tared container, avoiding the creation of dust.
-
Slowly add the solvent to the solid, using a splash guard if necessary.
-
-
Post-Handling and Decontamination:
-
Securely cap the prepared solution.
-
Clean any contaminated surfaces within the fume hood using an appropriate solvent and absorbent pads.
-
Doff PPE in the reverse order of donning, being careful to avoid touching the outside of contaminated items with bare skin. The outer gloves should be removed first.
-
Dispose of all contaminated disposables (gloves, wipes) in a designated hazardous waste container.[4]
-
Wash hands and forearms thoroughly with soap and water.[9]
-
Mandatory Visualization
Fig. 1: Decision workflow for selecting and using appropriate PPE.
Section 4: Emergency Procedures & Decontamination
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with large amounts of water under a safety shower for at least 15 minutes. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call a poison control center or doctor for treatment advice immediately.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Spill Cleanup: Evacuate non-essential personnel. Wearing the full PPE ensemble described for spill cleanup (Table 2), cover the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the material using non-sparking tools into a suitable, closed container for disposal.[5][9]
By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a robust and trustworthy safety culture that protects you, your colleagues, and the integrity of your research.
References
- 1. Buy this compound | 4209-24-9 [smolecule.com]
- 2. This compound | 4209-24-9 [chemicalbook.com]
- 3. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

